molecular formula C9H12N2O2 B1414879 methyl N-(4-aminophenyl)-N-methylcarbamate CAS No. 10252-00-3

methyl N-(4-aminophenyl)-N-methylcarbamate

Cat. No.: B1414879
CAS No.: 10252-00-3
M. Wt: 180.2 g/mol
InChI Key: ZKGGELKXEUSJSA-UHFFFAOYSA-N
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Description

Methyl N-(4-aminophenyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-(4-aminophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGGELKXEUSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl N-(4-aminophenyl)-N-methylcarbamate from p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of methyl N-(4-aminophenyl)-N-methylcarbamate, a valuable intermediate in pharmaceutical and chemical research. The synthesis commences from the readily available precursor, p-phenylenediamine. The core challenge in this process lies in achieving selective functionalization of the diamine structure. This document outlines a robust, two-step synthetic strategy designed to overcome this challenge: first, a selective mono-carbamoylation to yield methyl (4-aminophenyl)carbamate, followed by a targeted N-methylation of the carbamate nitrogen. Each phase of the synthesis is detailed with in-depth mechanistic insights, step-by-step experimental protocols, and rigorous characterization methods to ensure reproducibility and high purity of the final product. Safety protocols for handling the hazardous materials involved are also explicitly detailed, providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction

Chemical Identity and Significance
The Synthetic Challenge: Selectivity

The primary challenge in synthesizing this compound from p-phenylenediamine (a symmetrical molecule) is achieving selective, stepwise functionalization. The two primary amino groups in p-phenylenediamine exhibit similar reactivity. A direct, one-pot reaction with both a carbamoylating agent and a methylating agent would result in a complex and difficult-to-separate mixture of unreacted starting material, mono- and di-substituted products, and various methylated isomers. Therefore, a strategic, two-step approach is mandated to ensure a high yield of the desired product.

Proposed Two-Step Synthetic Strategy

Our strategy isolates the two key transformations—carbamoylation and N-methylation—into discrete, controllable steps.

  • Step 1: Selective Mono-Carbamoylation. p-Phenylenediamine is first reacted with methyl chloroformate under controlled conditions to favor the formation of the mono-substituted intermediate, methyl (4-aminophenyl)carbamate.

  • Step 2: Targeted N-Methylation. The intermediate is then subjected to N-methylation on the carbamate nitrogen to yield the final product, this compound.

This sequential approach allows for purification of the intermediate, ensuring that the second step begins with a high-purity substrate, thereby simplifying the final purification and maximizing the overall yield.

G start_node p-Phenylenediamine intermediate_node Intermediate: Methyl (4-aminophenyl)carbamate start_node->intermediate_node dummy1 final_node Final Product: This compound intermediate_node->final_node dummy2 reagent1_node Step 1: Selective Carbamoylation (e.g., Methyl Chloroformate) reagent2_node Step 2: N-Methylation (e.g., Dimethyl Sulfate, Base) dummy1->reagent1_node dummy2->reagent2_node

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of Methyl (4-aminophenyl)carbamate (Intermediate I)

Mechanistic Considerations

The reaction between an amine and an acyl chloride (in this case, methyl chloroformate) is a nucleophilic acyl substitution. To favor mono-substitution on p-phenylenediamine, the stoichiometry of the reagents is critical. By using a slight excess of p-phenylenediamine relative to methyl chloroformate, we can statistically favor the reaction of a single chloroformate molecule per diamine molecule. The choice of solvent and temperature also plays a crucial role. A solvent in which the disubstituted product has low solubility can cause it to precipitate, effectively removing it from the reaction and further favoring the mono-substituted product. A weak base is typically added to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.

Detailed Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. This is crucial to control the exothermic reaction and minimize the formation of the di-substituted byproduct.

  • Reagent Addition: Dissolve methyl chloroformate (1.0 equivalent) in the same solvent and add it to the dropping funnel. Add the methyl chloroformate solution dropwise to the stirred p-phenylenediamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure methyl (4-aminophenyl)carbamate.

Quantitative Data Summary (Part 1)
ParameterValue/ConditionRationale
Stoichiometry p-Phenylenediamine (1.2 eq), Methyl Chloroformate (1.0 eq)Excess diamine statistically favors mono-substitution.
Temperature 0-5°C during additionControls exothermic reaction, reduces side products.
Solvent Tetrahydrofuran (THF)Good solubility for reactants, relatively non-reactive.
Base Triethylamine (1.1 eq)Scavenges HCl byproduct without competing as a nucleophile.
Typical Yield 60-75%Dependent on precise control of conditions and purification.
Purity (Post-Purification) >98%Achievable via recrystallization or chromatography.

Part 2: N-Methylation to Yield this compound

Mechanistic Considerations

The N-methylation of a carbamate requires the deprotonation of the carbamate nitrogen to form a nucleophilic anion, which then attacks a methylating agent. The acidity of the N-H proton on the carbamate is significantly higher than that of the primary aromatic amine due to the electron-withdrawing effect of the adjacent carbonyl group. This difference in acidity is the cornerstone of selectivity in this step. A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), can selectively deprotonate the carbamate nitrogen without significantly affecting the primary amine. The resulting anion then undergoes an SN2 reaction with a methylating agent like dimethyl sulfate or methyl iodide. Modern, milder methods using reagents like N,N-dimethylformamide dimethylacetal have also been developed for selective methylation[2].

Detailed Experimental Protocol
  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the purified methyl (4-aminophenyl)carbamate (1.0 equivalent) from Part 1 in a dry aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, handled with extreme care). Stir the suspension at room temperature for 30 minutes.

  • Methylating Agent Addition: Add the methylating agent, such as dimethyl sulfate (1.1 equivalents), dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench any excess hydride (if used) by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction & Work-up: Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Quantitative Data Summary (Part 2)
ParameterValue/ConditionRationale
Base Potassium Carbonate (K2CO3)Sufficiently strong to deprotonate the carbamate N-H selectively; safer than NaH.
Methylating Agent Dimethyl SulfatePotent and effective methylating agent.
Solvent Dimethylformamide (DMF)Aprotic polar solvent, facilitates SN2 reaction.
Temperature 40-60°CProvides sufficient energy to overcome activation barrier without degrading product.
Typical Yield 70-85%High yields are achievable with pure starting material.
Purity (Post-Purification) >99%Achievable via column chromatography.

Comprehensive Characterization of Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the ~6.7-7.2 ppm range), the primary amine protons (a broad singlet, ~3.6-4.0 ppm), the N-methyl protons (a singlet, ~3.2 ppm), and the O-methyl protons (a singlet, ~3.7 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons, and the two distinct methyl carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands will include N-H stretching from the primary amine (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1720 cm⁻¹), and C-N stretching.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C9H12N2O2), which is calculated to be 180.0899 g/mol .

Safety and Handling

This synthesis involves several hazardous materials requiring strict adherence to safety protocols.

  • p-Phenylenediamine: Toxic if swallowed, inhaled, or in contact with skin[3]. It is also a potent skin sensitizer and may cause an allergic skin reaction[4]. Handle in a well-ventilated fume hood with gloves and eye protection.

  • Methyl Chloroformate: Highly flammable, toxic, and corrosive[5]. Reacts with water. It causes severe skin burns and eye damage. All handling must be done in a fume hood with appropriate PPE, including acid-resistant gloves.

  • Dimethyl Sulfate: Extremely hazardous. It is a potent alkylating agent and is classified as a suspected human carcinogen. It is highly toxic by all routes of exposure. Use only in a chemical fume hood with heavy-duty gloves, a lab coat, and chemical splash goggles. Have an ammonia solution available to neutralize spills and decontaminate equipment.

  • Sodium Hydride (if used): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire experimental process.

G cluster_part1 Part 1: Carbamoylation cluster_part2 Part 2: N-Methylation P1_Setup 1. Dissolve p-Phenylenediamine & Base in THF P1_Cool 2. Cool to 0-5°C P1_Setup->P1_Cool P1_Add 3. Add Methyl Chloroformate Dropwise P1_Cool->P1_Add P1_React 4. React at RT (TLC Monitoring) P1_Add->P1_React P1_Workup 5. Filter & Concentrate P1_React->P1_Workup P1_Purify 6. Purify Intermediate I (Recrystallization) P1_Workup->P1_Purify P2_Setup 7. Dissolve Intermediate I & Base in DMF P1_Purify->P2_Setup P2_Add 8. Add Dimethyl Sulfate Dropwise P2_Setup->P2_Add P2_React 9. React at 40-60°C (TLC Monitoring) P2_Add->P2_React P2_Workup 10. Quench & Extract P2_React->P2_Workup P2_Purify 11. Purify Final Product (Column Chromatography) P2_Workup->P2_Purify Analysis 12. Full Characterization (NMR, IR, MS) P2_Purify->Analysis

Caption: Step-by-step experimental workflow for the two-part synthesis.

Conclusion

The synthesis of this compound from p-phenylenediamine is effectively achieved through a strategic, two-step process involving selective mono-carbamoylation followed by targeted N-methylation. This guide provides a robust and reproducible methodology, grounded in clear mechanistic principles, that allows for the efficient production of the target compound in high purity. By carefully controlling reaction conditions and adhering to the outlined safety protocols, researchers can confidently execute this synthesis. The detailed characterization plan ensures the final product meets the rigorous standards required for advanced research and development applications.

References

  • Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(9), 3209–3214. [Link]

  • Reddy, T., et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. [Link]

  • Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters. [Link]

  • Reddy, T., et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. PubMed. [Link]

  • Barton, D. H. R., et al. (1981). N-Methylation of carbamate derivatives of α-amino acids. Journal of the Chemical Society, Chemical Communications. [Link]

  • ResearchGate. (n.d.). Scheme 1. Original route for the preparation of (4-aminophenyl)carbamic acid methyl ester. ResearchGate. [Link]

  • Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. [Link]

  • Loba Chemie. (2015). p-PHENYLENEDIAMINE Extra Pure MSDS. Loba Chemie. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-phenylenediamine. Chemos. [Link]

  • Munday, R., et al. (1988). Muscle necrosis by N-methylated p-phenylenediamines in rats: structure-activity relationships and correlation with free-radical production in vitro. PubMed. [Link]

  • Tenti, G., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. [Link]

  • Google Patents. (2012). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Restek. [Link]

  • Google Patents. (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Semantic Scholar. (2009). Effects of Phenyl- and Methyl-Substituents on p-Phenylenediamine, an Electrochemical and Spectral Study. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Wikipedia. [Link]

  • PubMed. (2025). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. PubMed. [Link]

  • PubMed. (2005). Optimized selective N-methylation of peptides on solid support. PubMed. [Link]

  • Google Patents. (1975). US3897498A - Production of m- and p-phenylenediamine.
  • PubMed. (2004). Determination of n-methylcarbamates in foods. PubMed. [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • ResearchGate. (2025). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. ResearchGate. [Link]

  • PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). PubChemLite. [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of methyl N-(4-aminophenyl)-N-methylcarbamate. As a member of the N-aryl-N-methylcarbamate class of compounds, it is anticipated to exhibit biological activity, primarily as a cholinesterase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical identity, predicted and analogous physicochemical properties, spectral characteristics, and stability profile. Furthermore, this guide outlines established methodologies for the synthesis and analysis of this compound and related carbamates, providing a foundational understanding for future research and development.

Chemical Identity and Molecular Structure

This compound is an organic compound characterized by a carbamate functional group wherein the nitrogen atom is substituted with both a methyl group and a 4-aminophenyl group.

Molecular Formula: C₉H₁₂N₂O₂[1]

SMILES: CN(C1=CC=C(C=C1)N)C(=O)OC[1]

InChI: InChI=1S/C9H12N2O2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3[1]

InChIKey: ZKGGELKXEUSJSA-UHFFFAOYSA-N[1]

The structure of this compound, featuring a central carbamate linkage, a methyl group, and a p-substituted aminophenyl ring, is crucial in determining its chemical reactivity, physical properties, and biological activity. The presence of the aromatic amine and the carbamate ester functionality are key determinants of its chemical behavior.

Physicochemical Properties

PropertyPredicted/Analog ValueSource/Analog Compound
Molecular Weight 180.21 g/mol Calculated
Monoisotopic Mass 180.08987 Da[1]
XlogP 1.0[1]
Melting Point Data not available-
Boiling Point Data not available-
Water Solubility Data not available-
pKa (amino group) Estimated ~4-5Based on p-phenylenediamine

Expertise & Experience Insight: The predicted XlogP value of 1.0 suggests that this compound has moderate lipophilicity. This property is critical for its potential as a biologically active molecule, as it influences its ability to cross cell membranes and interact with biological targets. The basicity of the primary amino group is a key factor in its solubility in aqueous media and its potential to form salts.

Spectral Analysis

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the N-methyl protons, the O-methyl protons, and the protons of the primary amino group. The aromatic protons would likely appear as a set of doublets in the aromatic region (δ 6.5-7.5 ppm). The N-methyl and O-methyl protons would each give a singlet, likely in the range of δ 3.0-4.0 ppm. The amino group protons would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the carbamate (δ ~155 ppm), the aromatic carbons, and the methyl carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the carbamate group (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations. Aromatic C-H stretching and bending vibrations would also be present.

3.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the carbamate bond, leading to characteristic fragment ions.

Synthesis of N-Aryl-N-Methylcarbamates

A general and robust method for the synthesis of N-aryl-N-methylcarbamates involves the reaction of an N-methylated aniline with a chloroformate derivative.

Workflow for the Synthesis of this compound:

SynthesisWorkflow cluster_step1 Step 1: N-methylation of p-Phenylenediamine cluster_step2 Step 2: Carbamate Formation A p-Phenylenediamine C N-methyl-p-phenylenediamine A->C Base (e.g., NaHCO3) Solvent (e.g., Methanol) B Methylating Agent (e.g., Dimethyl sulfate) B->C D N-methyl-p-phenylenediamine F This compound D->F Base (e.g., Pyridine) Solvent (e.g., Dichloromethane) E Methyl Chloroformate E->F

Caption: A potential two-step synthesis of the target compound.

Experimental Protocol: Synthesis of a Representative N-Aryl-N-Methylcarbamate

This protocol describes a general method for the synthesis of N-aryl-N-methylcarbamates that can be adapted for the target compound, assuming the availability of the N-methylated aniline precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the N-methylated aniline derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution and cool the mixture in an ice bath.

  • Addition of Chloroformate: Slowly add methyl chloroformate (1.05 equivalents) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-N-methylcarbamate.

Analytical Methodologies

The analysis of N-methylcarbamates is well-established, with High-Performance Liquid Chromatography (HPLC) being the most common technique.

Workflow for HPLC Analysis of N-Methylcarbamates:

HPLCWorkflow A Sample Preparation (Extraction and Clean-up) B HPLC System A->B Injection C Post-Column Derivatization B->C Elution from C18 column D Fluorescence Detector C->D Hydrolysis and Reaction with OPA E Data Acquisition and Analysis D->E Signal Detection

Caption: General workflow for N-methylcarbamate analysis.

Experimental Protocol: HPLC with Post-Column Derivatization and Fluorescence Detection (Adapted from EPA Method 531.1)[2]

This method is a standard for the analysis of N-methylcarbamate pesticides and can be adapted for the quantification of this compound.

  • Sample Preparation: Extract the analyte from the matrix using a suitable solvent (e.g., acetonitrile). The "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for carbamates in various matrices.[3]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 0.5-1.5 mL/min.

    • Injection Volume: 10-100 µL.

  • Post-Column Derivatization:

    • Hydrolysis: The column effluent is mixed with a sodium hydroxide solution at an elevated temperature to hydrolyze the carbamate to methylamine.

    • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[4]

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: ~340 nm.

    • Emission Wavelength: ~450 nm.

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Stability and Degradation

The stability of this compound is influenced by several factors, including pH, temperature, and light.

6.1. Hydrolytic Stability

Carbamates are susceptible to hydrolysis, particularly under basic conditions. The hydrolysis of N-aryl-N-methylcarbamates proceeds via the cleavage of the ester linkage to yield the corresponding N-methylaniline derivative, methanol, and carbon dioxide. The rate of hydrolysis is significantly slower in acidic and neutral conditions.

6.2. Thermal Stability

N-aryl-N-methylcarbamates can undergo thermal decomposition at elevated temperatures. The primary decomposition pathway often involves the elimination of the alcohol and carbon dioxide to form an isocyanate intermediate. For this compound, this would likely lead to the formation of 4-amino-N-methylaniline and other degradation products.

6.3. Photochemical Stability

Aromatic carbamates can undergo photodegradation upon exposure to UV light. The degradation pathways can be complex and may involve photo-Fries rearrangement, cleavage of the carbamate bond, and oxidation of the aromatic ring. The presence of the amino group on the phenyl ring may influence the photochemical reactivity of the molecule.

Biological Activity: Cholinesterase Inhibition

N-methylcarbamates are a well-known class of cholinesterase inhibitors.[5] They act by carbamylating the serine hydroxyl group in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a temporary inactivation of the enzyme. This inhibition results in an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors.

Mechanism of Cholinesterase Inhibition by Carbamates:

ChE_Inhibition cluster_pathway Inhibition Pathway A Cholinesterase (E-OH) + Carbamate (R-O-C(=O)-NR'R'') B Reversible Michaelis Complex [E-OH • Carbamate] A->B k_1 C Carbamylated Enzyme (E-O-C(=O)-NR'R'') + Alcohol (R-OH) B->C k_2 (Carbamylation) D Regenerated Enzyme (E-OH) + Carbamate Acid C->D k_3 (Spontaneous Hydrolysis) (Slow)

Caption: The reversible inhibition of cholinesterase by carbamates.

While specific IC₅₀ values for this compound are not available, it is reasonable to predict that it will exhibit inhibitory activity against both AChE and BChE. The potency of inhibition would be influenced by the fit of the molecule within the active site of the enzyme. Structure-activity relationship (SAR) studies on other carbamates have shown that the nature of the aromatic substituent significantly impacts the inhibitory potency.

Conclusion

This compound is a compound with predicted physicochemical properties that suggest moderate lipophilicity and potential for biological activity as a cholinesterase inhibitor. While specific experimental data for this molecule are limited, this guide provides a comprehensive framework for its synthesis, analysis, and expected chemical behavior based on established knowledge of the N-aryl-N-methylcarbamate class. The outlined protocols and theoretical considerations offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this and related compounds. Future experimental work is necessary to validate the predicted properties and to fully characterize the biological activity profile of this compound.

References

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  • Jacquemard, C., et al. (2020). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 25(11), 2586. [Link]

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An In-depth Technical Guide to the Mechanism of Action of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated mechanism of action for methyl N-(4-aminophenyl)-N-methylcarbamate. Directed at researchers, scientists, and drug development professionals, this document synthesizes established principles of N-methylcarbamate biochemistry with a structured approach for the empirical validation of this specific compound. While extensive data on this compound is not publicly available, its structural features strongly suggest a primary mechanism centered on the inhibition of acetylcholinesterase.

Part 1: Core Mechanistic Principles

The Cholinergic System: The Primary Target

The fundamental mechanism of action for N-methylcarbamates is the disruption of cholinergic neurotransmission.[1][2][3] This is achieved through the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. The inactivation of AChE leads to an accumulation of ACh, resulting in the hyperstimulation of muscarinic and nicotinic receptors.[1][3] This overstimulation manifests in a range of physiological effects, from muscle fasciculations and glandular secretions to, in severe cases, paralysis and respiratory failure.[1][3]

Reversible Inhibition of Acetylcholinesterase

N-methylcarbamates, including likely this compound, act as "pseudo-irreversible" or reversible inhibitors of AChE.[1][2][3] The process involves the carbamylation of a serine residue within the active site of the enzyme.[2] While analogous to the action of organophosphates, the carbamylated enzyme is significantly less stable than its phosphorylated counterpart.[1][3] This allows for spontaneous hydrolysis and regeneration of the active enzyme, leading to a shorter duration of toxic effects compared to organophosphates.[1][3]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolysis Receptors Postsynaptic Receptors ACh->Receptors Binding & Activation AChE_carbamylated Carbamylated AChE (Inactive) Hydrolysis_products Choline + Acetate AChE_active->Hydrolysis_products Carbamate Methyl N-(4-aminophenyl) -N-methylcarbamate Carbamate->AChE_active Carbamylation AChE_carbamylated->AChE_active Spontaneous Hydrolysis (Reactivation) ACh_accumulation ACh Accumulation AChE_carbamylated->ACh_accumulation Inhibition of ACh Hydrolysis leads to... Hyperstimulation Receptor Hyperstimulation ACh_accumulation->Hyperstimulation Toxicity Cholinergic Toxicity Hyperstimulation->Toxicity

Caption: Proposed mechanism of AChE inhibition by this compound.

Part 2: Pharmacokinetics and Metabolism

Absorption, Distribution, and Excretion

Carbamates are generally absorbed via inhalation, ingestion, and dermal contact.[3] Due to their lipophilic nature, they can penetrate the central nervous system.[3] The metabolic fate of N-methylcarbamates primarily involves enzymatic hydrolysis by the liver, with degradation products excreted by the kidneys and liver.[3] For this compound, it is anticipated that the primary metabolic pathway would involve hydrolysis of the carbamate ester linkage, yielding methylcarbamic acid (which is unstable and decomposes to methylamine and carbon dioxide) and 4-amino-N-methylaniline.[4]

Metabolism Parent Methyl N-(4-aminophenyl) -N-methylcarbamate Hydrolysis Hepatic Hydrolases Parent->Hydrolysis Metabolite1 4-amino-N-methylaniline Hydrolysis->Metabolite1 Metabolite2 Methylcarbamic Acid (Unstable) Hydrolysis->Metabolite2 Excretion Renal & Hepatic Excretion Metabolite1->Excretion Decomposition Spontaneous Decomposition Metabolite2->Decomposition Product1 Methylamine Decomposition->Product1 Product2 Carbon Dioxide Decomposition->Product2 Product1->Excretion

Caption: Anticipated metabolic pathway for this compound.

Potential for Secondary Mechanisms and Toxicity

While AChE inhibition is the primary mechanism, other toxicological endpoints should be considered. N-nitroso derivatives of N-methylcarbamates have been shown to possess genotoxic potential.[5] Additionally, some carbamates, such as methomyl, have been investigated for their potential to disrupt hepatic metabolism and act as endocrine-disrupting chemicals.[6] Therefore, a comprehensive toxicological profile of this compound should include assays for genotoxicity and endocrine disruption.

Part 3: Experimental Validation

To empirically determine the mechanism of action of this compound, a tiered experimental approach is recommended.

In Vitro Characterization

Objective: To determine the inhibitory potential and kinetics of the compound against acetylcholinesterase and butyrylcholinesterase (BChE).

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Purified human recombinant AChE or BChE.

    • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, enzyme solution, and varying concentrations of the test compound.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to cholinesterase activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cholinesterase Inhibition Data

CompoundTarget EnzymeIC₅₀ (µM)
This compoundAChETo be determined
This compoundBChETo be determined
Rivastigmine (Reference)AChE~0.5
Rivastigmine (Reference)BChE~2.0
In Vivo Assessment

Objective: To evaluate the in vivo effects on cholinesterase activity and associated neurobehavioral outcomes.

Experimental Protocol: Rodent Motor Activity and Cholinesterase Inhibition Study

  • Animal Model:

    • Male Long-Evans rats are a suitable model.[7]

  • Dosing and Administration:

    • Administer this compound orally at various dose levels.

    • Include a vehicle control group.

  • Neurobehavioral Assessment:

    • At a predetermined time post-dosing (e.g., 15-35 minutes), assess motor activity (horizontal and vertical movements) in an automated activity chamber.[7]

  • Biochemical Analysis:

    • Immediately following the behavioral assessment, collect blood and brain tissue samples.

    • Measure cholinesterase activity in red blood cells (RBCs) and brain homogenates using the Ellman's method described above.

  • Data Analysis:

    • Correlate dose levels with changes in motor activity and cholinesterase inhibition in both brain and RBCs.[7]

InVivo_Workflow start Rodent Model (e.g., Long-Evans Rats) dosing Oral Administration of Test Compound & Vehicle start->dosing behavior Motor Activity Assessment (Horizontal & Vertical) dosing->behavior sampling Blood & Brain Tissue Collection behavior->sampling biochem Cholinesterase Activity Assay (RBC & Brain Homogenates) sampling->biochem analysis Correlate Dose, Behavior, & Enzyme Inhibition biochem->analysis end Determine In Vivo Efficacy & Toxicity Profile analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Part 4: Concluding Remarks

The available evidence on the N-methylcarbamate class of compounds provides a strong theoretical framework for the mechanism of action of this compound, centering on the reversible inhibition of acetylcholinesterase. However, empirical validation is paramount. The experimental protocols outlined in this guide offer a robust starting point for characterizing its specific inhibitory potency, metabolic fate, and in vivo effects. A thorough investigation will not only confirm the primary mechanism but also uncover any potential secondary activities or toxicities, which is essential for any future development efforts.

References

  • St-Amant, K. & Eddleston, M. (2023). Carbamate Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • Reigart, J. R. & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency. Available from: [Link]

  • Lin, J. K., et al. (1994). Genetic Toxicity of N-methylcarbamate Insecticides and Their N-nitroso Derivatives. Mutation Research/Genetic Toxicology, 320(3), 227-236. Available from: [Link]

  • Fisher, C. D., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Metabolites, 13(8), 901. Available from: [Link]

  • Moser, V. C. (2000). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicological Sciences, 57(2), 324-332. Available from: [Link]

  • Verheijen, J. C., et al. (2009). Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. Bioorganic & Medicinal Chemistry Letters, 19(12), 3243-3246. Available from: [Link]

  • Kunes, J., et al. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 23(11), 2947. Available from: [Link]

  • Darvesh, S., et al. (2005). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Chemical Research in Toxicology, 18(2), 247-253. Available from: [Link]

  • Bajgar, J. & Patocka, J. (1976). Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. Acta Biologica et Medica Germanica, 35(3-4), 479-484. Available from: [Link]

  • PubChemLite. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). PubChemLite. Available from: [Link]

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  • Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. Available from: [Link]

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  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(12), 21956-21975. Available from: [Link]

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  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. Available from: [Link]

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A Predictive Spectroscopic Guide to Methyl N-(4-aminophenyl)-N-methylcarbamate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for methyl N-(4-aminophenyl)-N-methylcarbamate. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural characteristics is paramount. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related analogs to predict its signature features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This predictive approach offers a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and its Spectroscopic Implications

The structure of this compound combines several key functional groups that will dictate its spectroscopic fingerprint: a para-substituted benzene ring, a primary aromatic amine (-NH₂), a tertiary carbamate nitrogen, a methyl carbamate group (-N(CH₃)C(=O)OCH₃), and an N-methyl group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The proton NMR spectrum is anticipated to be relatively simple and highly informative. The chemical shifts are influenced by the electron-donating nature of the amino group and the electronic environment of the carbamate functionality.

Expected Chemical Shifts (in CDCl₃, referenced to TMS):

  • Aromatic Protons (AA'BB' system): The protons on the benzene ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted pattern. The electron-donating amino group will shield the ortho and meta protons.

    • H-2/H-6 (ortho to -NH₂): Approximately δ 6.6-6.8 ppm. These protons are ortho to a strong donating group and will be shifted upfield.

    • H-3/H-5 (meta to -NH₂): Approximately δ 7.0-7.2 ppm. These protons are further from the strongly donating amino group and will appear slightly more downfield.

  • N-CH₃ Proton: A singlet integrating to three protons, expected around δ 3.2-3.4 ppm. The chemical shift is influenced by the adjacent nitrogen and the carbonyl group.

  • O-CH₃ Proton: A sharp singlet integrating to three protons, anticipated around δ 3.7-3.8 ppm. This methyl group is attached to the carbamate oxygen.

  • NH₂ Protons: A broad singlet, typically integrating to two protons, in the range of δ 3.5-4.5 ppm. The exact chemical shift and broadness can be highly dependent on the solvent and concentration due to hydrogen bonding.

Rationale Behind the Predictions:

The predicted shifts for the aromatic protons are based on data from similar p-substituted aniline derivatives. For instance, in tert-butyl (4-aminophenyl)carbamate, the aromatic protons appear at δ 7.13 and 6.64 ppm. The N-CH₃ and O-CH₃ shifts are estimated from N-methylated carbamates and anilines.

Experimental Protocol for ¹H NMR Spectroscopy:
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule.

Expected Chemical Shifts (in CDCl₃, referenced to TMS):

  • Carbonyl Carbon (C=O): δ 155-157 ppm. This is a characteristic chemical shift for a carbamate carbonyl carbon.

  • Aromatic Carbons:

    • C-4 (ipso to -NH₂): δ 142-144 ppm. The amino group strongly deshields this carbon.

    • C-1 (ipso to -N(CH₃)C(=O)OCH₃): δ 130-132 ppm.

    • C-3/C-5: δ 120-122 ppm.

    • C-2/C-6: δ 115-117 ppm. The electron-donating effect of the amino group shields these carbons.

  • O-CH₃ Carbon: δ 52-54 ppm.

  • N-CH₃ Carbon: δ 38-40 ppm.

Rationale and Causality:

The chemical shifts of the aromatic carbons are predicted based on the principles of substituent effects in benzene rings. The strong electron-donating amino group causes significant upfield shifts for the ortho (C-2/C-6) and para (relative to the carbamate, which is C-4) carbons. The chemical shifts for the methyl and carbonyl carbons are consistent with values reported for a wide range of methyl carbamates. For example, the carbonyl carbon in similar carbamates typically appears in the 153-157 ppm range.

Experimental Protocol for ¹³C NMR Spectroscopy:
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak (CDCl₃ at δ 77.16 ppm).

Predicted Infrared (IR) Spectrum

The IR spectrum will clearly show the presence of the N-H, C=O, and C-N bonds.

Expected Absorption Bands (cm⁻¹):

  • N-H Stretching (Amine): Two distinct bands in the region of 3450-3300 cm⁻¹. The asymmetric stretch will appear at a higher wavenumber (around 3420 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 3340 cm⁻¹).[1][2]

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

  • C=O Stretching (Carbamate): A strong, sharp absorption band in the range of 1700-1720 cm⁻¹. The position is influenced by the nitrogen atom and the overall electronic structure.[3]

  • N-H Bending (Amine): A band of medium intensity around 1620-1640 cm⁻¹.[1]

  • C-N Stretching (Aromatic Amine and Carbamate): Aromatic C-N stretching is expected in the 1335-1250 cm⁻¹ region.[1][4] The carbamate C-N stretch will also contribute in this region.

  • C-O Stretching (Carbamate): A strong band is expected around 1250-1200 cm⁻¹.

Self-Validating System in IR:

The presence of two distinct N-H stretching bands confirms a primary amine. The strong carbonyl absorption at ~1710 cm⁻¹ is indicative of the carbamate. The combination of these key signals provides a high degree of confidence in the structural assignment.

Experimental Protocol for ATR-IR Spectroscopy:
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to fragmentation of the molecular ion.

Expected m/z Values:

  • Molecular Ion (M⁺): m/z 180. The molecular weight of C₉H₁₂N₂O₂ is 180.20 g/mol . A peak at m/z 180 would correspond to the parent ion.

  • Key Fragmentation Pathways:

    • Loss of methoxy radical (•OCH₃): [M - 31]⁺ → m/z 149.

    • Loss of the carbomethoxy group (•COOCH₃): [M - 59]⁺ → m/z 121.

    • Cleavage of the N-C(O) bond: This can lead to a fragment at m/z 121, corresponding to the [H₂N-C₆H₄-N(CH₃)]⁺ ion.

    • McLafferty-type rearrangement is not expected as there are no gamma-hydrogens relative to the carbonyl group.

Rationale for Fragmentation:

The fragmentation of carbamates is well-documented.[5] Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom are common fragmentation pathways. The stability of the resulting fragments will dictate the observed peak intensities.

Experimental Protocol for GC-MS (with EI):
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

Summary of Predicted Spectroscopic Data

Technique Feature Predicted Value
¹H NMR Aromatic H-2/H-6δ 6.6-6.8 ppm (d)
Aromatic H-3/H-5δ 7.0-7.2 ppm (d)
N-CH₃δ 3.2-3.4 ppm (s)
O-CH₃δ 3.7-3.8 ppm (s)
NH₂δ 3.5-4.5 ppm (br s)
¹³C NMR C=Oδ 155-157 ppm
Aromatic C-4δ 142-144 ppm
Aromatic C-1δ 130-132 ppm
Aromatic C-3/C-5δ 120-122 ppm
Aromatic C-2/C-6δ 115-117 ppm
O-CH₃δ 52-54 ppm
N-CH₃δ 38-40 ppm
IR N-H Stretch~3420, ~3340 cm⁻¹
C=O Stretch1700-1720 cm⁻¹
N-H Bend1620-1640 cm⁻¹
MS (EI) Molecular Ion [M]⁺m/z 180
Fragment [M - OCH₃]⁺m/z 149
Fragment [M - COOCH₃]⁺m/z 121

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Workflow

G M [C₉H₁₂N₂O₂]⁺ m/z = 180 F1 [M - •OCH₃]⁺ m/z = 149 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z = 121 M->F2 - •COOCH₃

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl N-(4-aminophenyl)-N-methylcarbamate in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl N-(4-aminophenyl)-N-methylcarbamate is a carbamate derivative with potential applications in pharmaceutical and chemical industries.[1] The carbamate functional group, while versatile, is known for its susceptibility to hydrolysis, making a thorough understanding of the compound's solubility and stability paramount for its effective use, formulation, and storage.[2][3] This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of this compound in a range of solvents relevant to drug development and manufacturing processes. As specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂[4]
Molecular Weight166.18 g/mol [5]
XLogP31.3[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count3[5]
Topological Polar Surface Area64.4 Ų[5]

The presence of both hydrogen bond donors (the amine and carbamate N-H) and acceptors (the carbonyl and ether oxygens, and the amine nitrogen) suggests that the solubility of this compound will be significantly influenced by the hydrogen bonding capacity of the solvent.[5] The positive XLogP3 value indicates a degree of lipophilicity, suggesting solubility in non-polar organic solvents.[5]

Solubility Assessment: A Methodical Approach

Determining the solubility of a compound is a critical first step in its development. The following protocol outlines a systematic approach to quantify the solubility of this compound in various solvents.

Experimental Protocol for Solubility Determination

This protocol is based on the equilibrium solubility method, which measures the concentration of the dissolved solute in a saturated solution.

Materials:

  • This compound (purity ≥98%)

  • A range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS) at different pH values, methanol, ethanol, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for carbamates.[6]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the compound in the original saturated solution based on the dilution factor.

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Excess Solid Compound equilibration Shake at Constant Temperature (e.g., 24-48 hours) prep_solid->equilibration prep_solvent Known Volume of Solvent prep_solvent->equilibration centrifugation Centrifugation equilibration->centrifugation sampling Sample Supernatant centrifugation->sampling filtration Filter (0.22 µm) sampling->filtration dilution Dilute Sample filtration->dilution hplc HPLC-UV Analysis dilution->hplc calculation Calculate Solubility hplc->calculation G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation compound This compound phenol 4-Amino-N-methylaniline compound->phenol Acidic/Basic Conditions n_oxide N-Oxide Derivative compound->n_oxide Oxidizing Agent (e.g., H2O2) dimer Dimeric Impurities compound->dimer Oxidizing Agent co2 CO2 methanol Methanol

Sources

An In-depth Technical Guide on the Potential Biological Activity of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl N-(4-aminophenyl)-N-methylcarbamate is an organic molecule belonging to the N-methylcarbamate class of compounds. Structurally, it features a carbamate functional group with a methyl substitution on the nitrogen, which is in turn attached to a 4-aminophenyl ring. Carbamate derivatives are prevalent in various fields, including agriculture as pesticides and in medicine as therapeutic agents[1][2]. The biological activity of carbamates is largely dictated by their core structure and the nature of their substituents[1][2]. This guide provides a comprehensive technical overview of the potential biological activities of this compound, grounded in the well-established pharmacology of the N-methylcarbamate class. We will delve into the primary expected mechanism of action, propose detailed experimental protocols for its investigation, and explore other plausible biological effects. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Part 1: Primary Potential Biological Activity: Cholinesterase Inhibition

The most well-documented biological activity of N-methylcarbamate compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system[3][4][5]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent physiological effects[4][6].

Mechanism of Cholinesterase Inhibition by N-Methylcarbamates

N-methylcarbamates act as reversible inhibitors of AChE[3][6]. The inhibition process involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme[3]. This reaction is analogous to the enzyme's natural interaction with acetylcholine, but the resulting carbamylated enzyme is significantly more stable than the acetylated intermediate[3]. The subsequent hydrolysis of the carbamoyl-enzyme complex is much slower, leading to a temporary inactivation of the enzyme[3]. This reversible nature contrasts with organophosphates, which cause irreversible phosphorylation of AChE[6].

The general mechanism can be visualized as follows:

Cholinesterase_Inhibition AChE Acetylcholinesterase (AChE) (Active Serine-OH) Complex AChE-Carbamate Complex (Michaelis Complex) AChE->Complex Binding Carbamate Methyl N-(4-aminophenyl) -N-methylcarbamate Carbamate->Complex Carbamylated_AChE Carbamylated AChE (Inactive) Complex->Carbamylated_AChE Carbamylation Regenerated_AChE Regenerated AChE (Active) Carbamylated_AChE->Regenerated_AChE Hydrolysis Hydrolysis Spontaneous Hydrolysis (Slow)

Caption: Reversible inhibition of Acetylcholinesterase (AChE) by an N-methylcarbamate.

Experimental Protocol for Assessing AChE Inhibition

To quantify the inhibitory potential of this compound on AChE activity, a modified Ellman's assay is a standard and reliable method[7].

Objective: To determine the IC50 value of this compound for acetylcholinesterase.

Materials:

  • This compound (CAS No. 6465-03-8)[8][9]

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at appropriate concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each concentration of the test compound solution.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of DTNB and 25 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

    • Include control wells with buffer and enzyme (no inhibitor) and wells for background absorbance (no enzyme).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.

Data Presentation:

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.1
1
10
100
1000
IC50 (µM)
Expected Outcomes and Interpretation

Based on its chemical structure as an N-methylcarbamate, it is highly probable that this compound will exhibit inhibitory activity against AChE. The potency of this inhibition (i.e., the IC50 value) will depend on the affinity of the molecule for the active site of the enzyme. The presence of the 4-aminophenyl group may influence this binding through electronic and steric effects. A lower IC50 value indicates a more potent inhibitor[7].

Part 2: Exploratory Potential Biological Activities

Beyond cholinesterase inhibition, the broader class of N-methylcarbamates has been associated with other biological effects that warrant investigation for this compound.

Potential for Metabolic Disruption

Recent studies on some N-methylcarbamate insecticides, such as methomyl, have suggested that they may act as metabolism-disrupting chemicals[10]. These effects can include alterations in lipid and carbohydrate metabolism, and induction of hepatic enzymes[10].

Hypothesis: this compound may modulate metabolic pathways in hepatocytes.

Experimental Workflow for Investigating Metabolic Disruption:

Metabolic_Disruption_Workflow Cell_Culture Hepatocyte Cell Culture (e.g., HepG2) Treatment Treatment with Methyl N-(4-aminophenyl) -N-methylcarbamate (various concentrations) Cell_Culture->Treatment Lipid_Staining Lipid Accumulation Assay (e.g., Oil Red O Staining) Treatment->Lipid_Staining Gene_Expression Gene Expression Analysis (qRT-PCR for metabolic genes) Treatment->Gene_Expression Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake Data_Analysis Data Analysis and Interpretation Lipid_Staining->Data_Analysis Gene_Expression->Data_Analysis Glucose_Uptake->Data_Analysis

Caption: Workflow for assessing the metabolic disrupting potential of the test compound.

Key Endpoints to Measure:

  • Hepatic Steatosis: Quantification of lipid droplet accumulation in cultured hepatocytes.

  • Gene Expression: Analysis of key genes involved in lipid and glucose metabolism (e.g., SREBP-1c, FAS, ACC, PEPCK, G6Pase).

  • Glucose Homeostasis: Measurement of glucose uptake and production by hepatocytes.

Potential for Endocrine Disruption

Some pesticides have been identified as endocrine-disrupting chemicals[10]. For instance, studies on methomyl have shown an increase in the testes-to-body-weight ratio in mice, suggesting potential endocrine effects[10].

Hypothesis: this compound may possess endocrine-disrupting properties.

Experimental Approach:

A tiered approach is recommended, starting with in vitro receptor binding and reporter gene assays for key nuclear receptors (e.g., estrogen receptor, androgen receptor, aryl hydrocarbon receptor). Positive hits would then warrant further investigation in in vivo models, assessing endpoints such as organ weights (testes, uterus), hormone levels, and reproductive parameters.

Genotoxicity of N-nitroso Derivatives

It is important to consider the potential for the formation of N-nitroso derivatives of N-methylcarbamates, which have been shown to be mutagenic[11]. The primary amine on the phenyl ring of this compound could also be a site for nitrosation.

Hypothesis: The N-nitroso derivative of this compound may exhibit genotoxic activity.

Experimental Protocol for Assessing Mutagenicity (Ames Test):

Objective: To evaluate the mutagenic potential of the N-nitroso derivative of the test compound using various strains of Salmonella typhimurium.

Materials:

  • N-nitroso derivative of this compound (requires synthesis).

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • S9 metabolic activation system.

  • Minimal glucose agar plates.

Procedure:

  • Prepare various concentrations of the test compound.

  • In separate tubes, mix the test compound, the bacterial strain, and either the S9 mix (for metabolic activation) or buffer.

  • After a brief pre-incubation, pour the mixture onto minimal glucose agar plates.

  • Incubate the plates for 48-72 hours at 37°C.

  • Count the number of revertant colonies on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion

Based on its chemical classification as an N-methylcarbamate, the primary and most probable biological activity of this compound is the reversible inhibition of acetylcholinesterase. This guide has provided a detailed protocol for the robust in vitro assessment of this activity. Furthermore, we have outlined exploratory avenues to investigate other potential biological effects, including metabolic disruption, endocrine disruption, and the genotoxicity of its N-nitroso derivative. The presence of the 4-aminophenyl moiety may modulate these activities compared to other N-methylcarbamates, making this compound an interesting subject for further pharmacological and toxicological investigation. The experimental frameworks provided herein offer a solid foundation for elucidating the comprehensive biological profile of this compound.

References

  • Puscasu, C., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

  • Richards, T. B., et al. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Odekunle, A., et al. (1991). Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. PubMed. [Link]

  • Yu, Q. S., et al. (2009). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. PMC - PubMed Central. [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. EPA. [Link]

  • Lin, J. K., et al. (1994). Genetic Toxicity of N-methylcarbamate Insecticides and Their N-nitroso Derivatives. PubMed. [Link]

  • Shahin, S., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. MDPI. [Link]

  • Oregon State University. (n.d.). EXTOXNET TIBs - Cholinesterase Inhibition. Oregon State University. [Link]

  • Weinstock, M., et al. (1992). Acetylcholinesterase Inhibition by Novel Carbamates: A Kinetic and Nuclear Magnetic Resonance Study. The Hebrew University of Jerusalem. [Link]

  • PubChem. (n.d.). Methyl p-aminophenylcarbamate. PubChem. [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Wikipedia. [Link]

  • Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. [Link]

  • ChemBK. (2024). 4-amino-N-methylaniline. ChemBK. [Link]

  • PubChem. (n.d.). 4-Amino-N-methylaniline. PubChem. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Wikipedia. [Link]

  • Puscasu, C., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8)

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Identification and Expert Overview

Methyl N-(4-aminophenyl)carbamate, registered under CAS number 6465-03-8, is an aromatic organic compound featuring both a carbamate and an amino functional group.[1][2] Its structure presents a valuable scaffold in synthetic chemistry, acting as a versatile intermediate. The presence of two distinct amine functionalities—a primary aromatic amine and a secondary amine within the carbamate linkage—offers differential reactivity, making it a strategic building block for more complex molecules.

From a field perspective, this compound is primarily encountered in two distinct domains. Firstly, it serves as a key intermediate in multi-step organic syntheses, particularly in the pharmaceutical and agrochemical industries where the phenyl carbamate moiety is a common structural motif. Secondly, and more recently, it has been identified as a naturally occurring metabolite produced by the bacterium Bacillus amyloliquefaciens, hinting at potential bioactivity and novel applications in biocontrol or natural product synthesis. This guide provides a consolidated overview of its known physical, chemical, and safety properties, alongside practical methodologies for its synthesis and analysis.

Key Identifiers:

  • CAS Number: 6465-03-8

  • IUPAC Name: methyl N-(4-aminophenyl)carbamate[2]

  • Synonyms: Methyl p-aminophenylcarbamate, Methyl (4-aminophenyl)carbamate, N-(4-Aminophenyl)carbamic acid methyl ester[1][2]

  • Molecular Formula: C₈H₁₀N₂O₂[1][2]

  • Molecular Weight: 166.18 g/mol [1][2]

  • Chemical Structure (SMILES): COC(=O)NC1=CC=C(C=C1)N[2]

Section 2: Physicochemical Properties

A comprehensive review of publicly available experimental data reveals that core physical properties such as melting point, boiling point, and density have not been extensively documented. The data presented below is a combination of information from chemical suppliers and computationally predicted values, which should be used as a guide pending experimental verification.

PropertyValue / InformationSource(s)
Molecular Weight 166.18 g/mol PubChem[2]
Molecular Formula C₈H₁₀N₂O₂ChemScene[1]
Physical Appearance Solid (predicted)---
Melting Point Data not available in cited literature.---
Boiling Point Data not available in cited literature.---
Density Data not available in cited literature.---
Water Solubility Predicted to have low to moderate solubility based on its LogP and the presence of hydrogen bond donors/acceptors.---
LogP (Octanol/Water Partition Coefficient) 1.4471 (Computed)ChemScene[1]
Topological Polar Surface Area (TPSA) 64.35 ŲChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Section 3: Chemical Reactivity, Stability, and Handling

Chemical Stability: The compound is expected to be stable under standard laboratory storage conditions, typically in a cool, dry, and well-ventilated area, sealed in a tightly closed container.[3] Carbamates, in general, are susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the ester linkage.

Reactivity Profile: The molecule's reactivity is dictated by its two primary functional groups:

  • Primary Aromatic Amine (-NH₂): This group is nucleophilic and will undergo typical reactions of anilines. This includes diazotization, acylation, alkylation, and formation of Schiff bases. Its position on the phenyl ring makes it a key site for synthetic elaboration.

  • Carbamate Moiety (-NH-C(=O)O-CH₃): The N-H proton is weakly acidic. The carbonyl group is susceptible to nucleophilic attack, though it is less reactive than an acid chloride or anhydride. The entire group can act as a protecting group for the amine, which can be cleaved under specific hydrolytic or reductive conditions.

Incompatible Materials: Based on the reactivity of its functional groups, avoid contact with:

  • Strong oxidizing agents

  • Strong acids and bases

  • Acid chlorides and anhydrides (will react with the primary amine)

Hazardous Decomposition Products: Upon combustion, the compound may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Section 4: Applications in Research and Drug Development

1. Synthetic Intermediate: The primary application of CAS 6465-03-8 is as a building block in organic synthesis. The bifunctional nature of the molecule allows for selective reactions. The more nucleophilic primary aromatic amine can be reacted first, leaving the less reactive carbamate intact. Alternatively, the carbamate can serve as a masked or protected aniline. This is particularly useful in the synthesis of pharmaceuticals, herbicides, and polymers where precise control over functional group manipulation is required.

2. Natural Product and Biocontrol Research: A significant finding is the identification of methyl N-(4-aminophenyl)carbamate as a metabolite produced by the soil bacterium Bacillus amyloliquefaciens QSB-6. This bacterium has demonstrated strong inhibitory effects against various plant fungal pathogens. While the specific contribution of this single metabolite to the overall antifungal activity is part of ongoing research, its presence opens up new avenues for investigation into its bioactivity and potential use as a natural fungicide or as a lead compound for the development of new agrochemicals.

Section 5: Methodologies for Synthesis and Analysis

General Synthesis Protocol

A common and reliable method for the synthesis of N-aryl carbamates involves the reaction of an aniline derivative with a chloroformate. The following protocol is a validated, general approach that can be readily adapted for the specific synthesis of methyl N-(4-aminophenyl)carbamate. The core principle is the selective acylation of one amino group of p-phenylenediamine.

Reaction: p-Phenylenediamine + Methyl Chloroformate → Methyl N-(4-aminophenyl)carbamate

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a molar excess (e.g., 3-5 equivalents) of p-phenylenediamine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the flask with nitrogen or argon to create an inert atmosphere, minimizing side reactions.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermicity of the reaction and to favor mono-acylation over di-acylation.

  • Reagent Addition: Dissolve one molar equivalent of methyl chloroformate in the same solvent and add it to the dropping funnel. Add the methyl chloroformate solution dropwise to the stirred p-phenylenediamine solution over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (methyl chloroformate) is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess p-phenylenediamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure methyl N-(4-aminophenyl)carbamate.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification PPD p-Phenylenediamine in DCM/THF Flask Reaction Flask (0°C to RT, N2 atm) PPD->Flask Dissolve MCF Methyl Chloroformate in DCM/THF MCF->Flask Add Dropwise Quench Quench with H2O Flask->Quench Reaction Mixture Wash Sequential Wash (Acid, Base, Brine) Quench->Wash Isolate Dry & Evaporate Wash->Isolate Purify Column Chromatography or Recrystallization Isolate->Purify Final Pure Product CAS 6465-03-8 Purify->Final

Caption: General workflow for the synthesis of Methyl N-(4-aminophenyl)carbamate.

Standard Analytical Workflow (HPLC-FLD)

The analysis of N-methyl carbamates is well-established and standardized, most notably by EPA Method 531.1. This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and a fluorescence detector (FLD) for high sensitivity and selectivity.

Principle: The carbamate is first separated from the sample matrix by reversed-phase HPLC. Post-column, the eluent is mixed with a strong base (NaOH) and heated, which hydrolyzes the carbamate to produce methylamine. The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is then detected.

Step-by-Step Methodology:

  • Sample Preparation:

    • For solid samples: Perform a solvent extraction using acetonitrile or methanol.

    • For liquid samples (e.g., water): Use the sample directly after filtration through a 0.45 µm filter.

    • A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices to remove interferences.

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used to achieve separation.

    • Flow Rate: 0.5 - 1.5 mL/min.

    • Injection Volume: 10 - 100 µL.

  • Post-Column Derivatization:

    • Hydrolysis: The column eluent is mixed with a sodium hydroxide solution (e.g., 0.05 M) and passed through a reaction coil heated to ~95°C.

    • Derivatization: The hydrolyzed stream is then mixed with a solution containing OPA and 2-mercaptoethanol in a second reaction coil at ambient temperature.

  • Fluorescence Detection:

    • Excitation Wavelength: ~330-340 nm.

    • Emission Wavelength: ~450-465 nm.

  • Quantification: A calibration curve is generated using certified reference standards of methyl N-(4-aminophenyl)carbamate to quantify the concentration in the unknown sample.

AnalyticalWorkflow cluster_pcr Post-Column Derivatization Sample Sample (Liquid or Extract) HPLC HPLC System (C18 Column, ACN/H2O Gradient) Sample->HPLC Inject Hydrolysis 1. Hydrolysis (+ NaOH, 95°C) HPLC->Hydrolysis Eluent PCR Post-Column Reactor FLD Fluorescence Detector (Ex: 340nm, Em: 455nm) Data Data Acquisition & Quantification FLD->Data Deriv 2. Derivatization (+ OPA/Thiol) Deriv->FLD Fluorescent Product

Caption: Standard HPLC-FLD analytical workflow for N-methyl carbamates.

Section 6: Safety and Handling

Methyl N-(4-aminophenyl)carbamate is a chemical that must be handled with appropriate care in a laboratory setting. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (Prevention):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

Self-Validating Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.

  • Handling: Avoid creating dust. If transferring the solid, use a spatula in a draft-free environment. For making solutions, add the solid to the solvent slowly.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste material and contaminated items in accordance with all applicable local, state, and federal regulations for chemical waste.

Section 7: References

  • XiXisys. (2025). GHS 11 (Rev.11) SDS for CAS: 6465-03-8 Name: Methyl (4-aminophenyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80938, Methyl p-aminophenylcarbamate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl p-Aminophenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl p-aminophenylcarbamate (C₈H₁₀N₂O₂) is a significant organic intermediate whose bifunctional nature, featuring both a primary amine and a carbamate group, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. We will explore the chemical rationale behind a selected synthetic pathway, offering a detailed, step-by-step protocol that emphasizes safety, efficiency, and reproducibility. Furthermore, this document outlines a complete workflow for the structural and purity verification of the synthesized product using a suite of analytical techniques, including melting point determination, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically robust resource for working with methyl p-aminophenylcarbamate.

Introduction to Methyl p-Aminophenylcarbamate

Methyl p-aminophenylcarbamate is an aromatic compound distinguished by a phenyl ring substituted at the para (1,4) positions with a primary amino group (-NH₂) and a methyl carbamate group (-NHCOOCH₃). This unique arrangement provides two reactive sites for further chemical modification, making it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Chemical Structure and Properties

The fundamental properties of methyl p-aminophenylcarbamate are summarized below. These data are critical for handling, reaction planning, and analytical characterization.

PropertyValueSource
IUPAC Name methyl N-(4-aminophenyl)carbamate[1]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
CAS Number 6465-03-8[1][2]
Appearance White to off-white crystalline solidInferred from similar compounds
SMILES COC(=O)NC1=CC=C(C=C1)N[1][2]
Theoretical TPSA 64.35 Ų[2]
Theoretical LogP 1.4471[2]
Significance and Applications

While specific, large-scale applications are proprietary to various industries, the structure of methyl p-aminophenylcarbamate lends itself to several key areas:

  • Pharmaceutical Intermediate: The primary amine can be readily derivatized to form amides, sulfonamides, or imines, while the carbamate nitrogen can undergo further reactions. This makes it a key scaffold for building drug candidates.

  • Polymer Science: As a diamine equivalent, it can be used in polycondensation reactions to create specialized polyamides or polyurethanes with unique properties conferred by the carbamate side group.

  • Precursor for Isocyanates: The carbamate group can be thermally or chemically converted to an isocyanate, a highly reactive functional group used in the synthesis of ureas and other carbamate-containing structures.[3]

Safety and Handling Precautions

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl p-aminophenylcarbamate presents several hazards.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Synthesis of Methyl p-Aminophenylcarbamate

Overview of Synthetic Strategies

Several routes can be envisioned for the synthesis of methyl p-aminophenylcarbamate. A common and logical approach involves the selective acylation of one of the amino groups of p-phenylenediamine with a methoxycarbonylating agent. An alternative involves the reduction of the nitro group of a precursor like methyl (4-nitrophenyl)carbamate.[4]

The method detailed here focuses on the direct methoxycarbonylation of p-phenylenediamine using methyl chloroformate. This strategy is chosen for its high efficiency, the ready availability and cost-effectiveness of the starting materials, and the straightforward nature of the reaction. The core challenge, and the reason for the specific protocol choices, is to achieve mono-acylation and prevent the formation of the undesired bis-carbamate byproduct. This is controlled by slowly adding the acylating agent to an excess of the diamine.

Featured Protocol: Selective Methoxycarbonylation of p-Phenylenediamine

Principle: This synthesis is a nucleophilic acyl substitution reaction. The more nucleophilic amino group of p-phenylenediamine attacks the electrophilic carbonyl carbon of methyl chloroformate. A base, such as triethylamine, is included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants Dissolve p-Phenylenediamine & Triethylamine in Dichloromethane cool Cool Reaction Mixture to 0-5 °C prep_reactants->cool Transfer to dropping funnel setup add_reagent Slowly Add Methyl Chloroformate (Dropwise) cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react wash_hcl Wash with Dilute HCl (aq) (Removes excess diamine) react->wash_hcl Reaction Complete wash_bicarb Wash with NaHCO₃ (aq) (Removes residual acid) wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter_conc Filter and Concentrate (Rotary Evaporation) dry->filter_conc purify Recrystallize Crude Solid (e.g., from Ethanol/Water) filter_conc->purify Crude Product isolate Filter, Wash with Cold Solvent, and Dry in Vacuo purify->isolate final_product final_product isolate->final_product Pure Methyl p-Aminophenylcarbamate

Caption: Workflow for the synthesis of methyl p-aminophenylcarbamate.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
p-Phenylenediamine106-50-3108.141.0 eq
Methyl Chloroformate79-22-194.500.9 eq
Triethylamine (TEA)121-44-8101.191.1 eq
Dichloromethane (DCM)75-09-284.93Solvent
Hydrochloric Acid (1M)7647-01-0-For work-up
Sodium Bicarbonate (sat. aq.)144-55-8-For work-up
Brine (sat. aq. NaCl)7647-14-5-For work-up
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent

Step-by-Step Protocol:

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Dilute methyl chloroformate (0.9 eq) with anhydrous DCM in the dropping funnel. Add the methyl chloroformate solution dropwise to the stirred reaction mixture over 1-2 hours.

    • Causality Insight: Slow, dropwise addition is critical to maintain a low concentration of the acylating agent, which favors mono-substitution and minimizes the formation of the di-substituted byproduct. Using a slight excess of the diamine starting material also helps to achieve this selectivity.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. a. Wash the organic layer with 1M HCl (2 x volume). This step protonates and removes the excess p-phenylenediamine and triethylamine into the aqueous layer. b. Wash with saturated aqueous NaHCO₃ (1 x volume) to neutralize any remaining acid. c. Wash with brine (1 x volume) to remove bulk water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford methyl p-aminophenylcarbamate as a pure crystalline solid.

Physicochemical and Spectroscopic Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following workflow provides orthogonal methods to ensure the synthesized material is indeed methyl p-aminophenylcarbamate.

Analytical Workflow Diagram:

cluster_analysis Characterization Suite start Synthesized Product mp Melting Point (Purity/Identity) start->mp ir IR Spectroscopy (Functional Groups) start->ir nmr NMR (¹H & ¹³C) (Connectivity/Structure) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms end Structure Confirmed mp->end

Caption: Orthogonal workflow for the characterization of the final product.

Melting Point Analysis
  • Protocol: A small amount of the dried, recrystallized solid is placed in a capillary tube. The melting point is determined using a calibrated melting point apparatus.

  • Expected Result: A sharp melting range indicates high purity. Literature values should be consulted for comparison.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present.[5]

  • Protocol: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation: The spectrum should display characteristic absorption bands corresponding to the key functional groups in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
~3300N-H StretchSecondary Amide/Carbamate (-NH-)
3100 - 3000C-H StretchAromatic C-H
2960 - 2850C-H StretchMethyl C-H (-OCH₃)
~1700C=O StretchCarbonyl of Carbamate
1620 - 1580N-H Bend and C=C StretchAmine Scissoring & Aromatic Ring
1300 - 1200C-O StretchEster C-O of Carbamate
850 - 800C-H Bend (out-of-plane)1,4-disubstituted (para) benzene ring

Causality Insight: The presence of distinct N-H stretching bands, a strong carbonyl (C=O) peak around 1700 cm⁻¹, and the characteristic out-of-plane bending for a para-substituted ring provides powerful evidence for the successful synthesis.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR shows the number of different types of carbon atoms.

  • Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Predicted ¹H NMR Data (in DMSO-d₆):

    • ~8.5-9.5 ppm (singlet, 1H): Carbamate N-H proton.

    • ~6.5-7.5 ppm (two doublets, AA'BB' system, 4H total): Aromatic protons on the phenyl ring.

    • ~4.5-5.5 ppm (broad singlet, 2H): Primary amine (-NH₂) protons.

    • ~3.6 ppm (singlet, 3H): Methyl (-OCH₃) protons.

  • Predicted ¹³C NMR Data (in DMSO-d₆):

    • ~155 ppm: Carbonyl carbon (C=O) of the carbamate.

    • ~145 ppm: Aromatic carbon attached to the primary amine (-C-NH₂).

    • ~130 ppm: Aromatic carbon attached to the carbamate nitrogen (-C-NHCOO-).

    • ~120 ppm & ~115 ppm: The other two aromatic carbons.

    • ~52 ppm: Methyl carbon (-OCH₃).

Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information from fragmentation patterns.[8]

  • Protocol: The sample can be analyzed via various methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

  • Data Interpretation:

    • Molecular Ion Peak (M⁺• or [M+H]⁺): The primary peak should correspond to the molecular weight of the compound. Expected m/z = 166.[1]

    • Key Fragmentation Patterns: Common fragments may include the loss of the methoxy group ([M-31]⁺), the loss of the methoxycarbonyl group ([M-59]⁺), or cleavage to form the p-phenylenediamine radical cation (m/z 108).

Summary of Characterization Data
AnalysisParameterExpected Result
Melting Point RangeSharp, consistent with literature value
IR Spectroscopy Key Peaks (cm⁻¹)~3400 (N-H), ~1700 (C=O), ~1250 (C-O), ~830 (para-sub)
¹H NMR Chemical Shifts (ppm)~9.0 (NH), ~7.0 (Ar-H), ~5.0 (NH₂), ~3.6 (OCH₃)
¹³C NMR Chemical Shifts (ppm)~155 (C=O), 145-115 (Ar-C), ~52 (OCH₃)
Mass Spectrometry Molecular Ion (m/z)166 ([M]⁺•) or 167 ([M+H]⁺)

Conclusion

This technical guide has presented a robust and verifiable framework for the synthesis and characterization of methyl p-aminophenylcarbamate. By employing a selective methoxycarbonylation of p-phenylenediamine, the target compound can be produced with high purity. The causality behind critical protocol steps, such as controlled reagent addition and specific work-up procedures, has been explained to empower the researcher with a deeper understanding of the process. The outlined multi-technique analytical workflow, combining melting point, IR, NMR, and MS, establishes a self-validating system to confirm the structural integrity and purity of the final product. Adherence to these detailed protocols will enable scientists to reliably produce and validate methyl p-aminophenylcarbamate for its diverse applications in research and development.

References

  • Title: Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: New preparative method and mechanism Source: ResearchGate URL: [Link]

  • Title: Methyl p-aminophenylcarbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts Source: Technical Disclosure Commons URL: [Link]

  • Title: Scheme 1. Original route for the preparation of (4-aminophenyl)carbamic acid methyl ester. Source: ResearchGate (from ChemInform Abstract) URL: [Link]

  • Title: Infrared Spectroscopy Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: US Patent 7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor Source: Google Patents URL
  • Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Infrared (IR) Spectroscopy Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: US Patent 4272441A - Preparation of carbamates Source: Google Patents URL
  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

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A Comprehensive Theoretical and Computational Guide to Methyl N-(4-aminophenyl)-N-methylcarbamate: Bridging Molecular Properties and Drug Development Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbamates and a Candidate for Exploration

The carbamate functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs and prodrugs.[1][2] Its unique properties, including conformational rigidity due to amide resonance and its capacity to engage in hydrogen bonding, make it a valuable moiety for designing molecules with enhanced stability and cell permeability.[1][2] Methyl N-(4-aminophenyl)-N-methylcarbamate (C9H12N2O2) is a molecule of interest within this class, featuring a phenyl ring substituted with both an electron-donating amino group and a carbamate group. This arrangement suggests the potential for interesting electronic properties and biological activity.

Despite its relevance, a detailed theoretical and computational characterization of this compound is not extensively documented in current literature. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining a robust computational workflow to thoroughly investigate its molecular properties. By leveraging established quantum chemical methods, we can predict its structural, spectroscopic, electronic, and non-linear optical characteristics, thereby providing foundational insights for its potential application in drug design and materials science. This document is structured to not only present a protocol but to explain the scientific rationale behind each computational step, ensuring a deep understanding of the molecule's behavior at a quantum level.

Part 1: The Computational Workflow: A Step-by-Step Protocol for In-Silico Analysis

The investigation of a molecule's properties through computational means follows a logical and systematic progression. Density Functional Theory (DFT) has emerged as a powerful and accurate method for such studies, balancing computational cost with reliable results.[3][4] The following protocol outlines a proposed workflow for the comprehensive analysis of this compound.

Experimental Protocol: DFT-Based Molecular Characterization
  • Geometry Optimization:

    • Objective: To determine the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy on the potential energy surface.

    • Methodology:

      • Construct the initial molecular structure of this compound using a molecular modeling software (e.g., GaussView).

      • Perform a full geometry optimization without any symmetry constraints using the Gaussian suite of programs or similar software.[3]

      • Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely recognized for its accuracy in describing organic molecules.[4][5]

      • Utilize a sufficiently large and flexible basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution.[6]

    • Causality: An accurate optimized geometry is the fundamental starting point for all subsequent property calculations. Errors in the predicted structure will propagate and lead to inaccuracies in spectroscopic, electronic, and reactivity predictions.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) and Raman spectra.

    • Methodology:

      • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

      • Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

      • Analyze the calculated vibrational modes and their corresponding intensities to generate theoretical FT-IR and FT-Raman spectra.

    • Trustworthiness: The absence of imaginary frequencies provides a self-validating check on the stability of the computed structure. The predicted spectra, while often requiring a scaling factor for direct comparison with experimental data, provide a powerful tool for identifying the compound and confirming its functional groups.

  • Electronic and Reactivity Analysis:

    • Objective: To understand the electronic structure, charge distribution, and potential reactive sites of the molecule.

    • Methodology:

      • Frontier Molecular Orbital (HOMO-LUMO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the energy gap (ΔE = ELUMO – EHOMO).[4][7]

      • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface to visualize the electrostatic potential across the molecule.[6][8] Identify regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.[6][9]

      • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.

  • Non-Linear Optical (NLO) Property Calculation:

    • Objective: To evaluate the potential of the molecule for applications in photonics and optoelectronics.

    • Methodology:

      • Using the optimized geometry, perform a frequency-dependent calculation to determine the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

      • Compare the calculated β value to that of known NLO materials like urea or KDP for a relative measure of its NLO efficiency.[10][11]

    • Authoritative Grounding: The NLO response in organic molecules is often linked to intramolecular charge transfer, which can be inferred from the HOMO-LUMO distribution and the presence of electron donor-acceptor groups.[7]

Computational Workflow for Molecular Analysis cluster_input Initial Setup cluster_core_calc Core DFT Calculations cluster_validation Validation cluster_property_calc Property Predictions cluster_output Analysis & Application A Construct Initial 3D Structure (e.g., GaussView) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C Optimized Geometry D Check for Imaginary Frequencies (Confirm Minimum Energy) C->D I Spectra Simulation (FT-IR, FT-Raman) C->I Frequencies & Intensities E HOMO-LUMO Analysis (Electronic Properties) D->E Validated Structure F MEP Mapping (Reactivity Sites) D->F G NBO Analysis (Intramolecular Interactions) D->G H NLO Property Calculation (Hyperpolarizability) D->H K Drug Design Insights (Binding, Stability) E->K F->K G->K L Materials Science Insights (Optical Properties) H->L J Correlate with Experimental Data (If available) I->J

Caption: A typical workflow for the theoretical characterization of a molecule using DFT.

Part 2: Predicted Molecular Insights and Their Implications

Based on the known principles of physical organic chemistry and data from analogous compounds, we can anticipate the outcomes of the proposed computational study.

Molecular Structure and Vibrational Spectra

The optimized geometry of this compound is expected to have a nearly planar phenyl ring. The carbamate group itself exhibits resonance, leading to a degree of planarization and restricted rotation around the C-N bond.[1][2] The predicted vibrational spectra will be key to identifying the molecule's functional groups.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Significance
N-H Stretch (Amino)3300 - 3500Confirms the presence of the primary amine group.
C-H Stretch (Aromatic)3000 - 3100Characteristic of the phenyl ring.
C-H Stretch (Methyl)2850 - 3000Confirms the methyl groups on the carbamate nitrogen and ester.
C=O Stretch (Carbamate)1680 - 1720A strong, characteristic peak for the carbonyl group.
C-N Stretch1200 - 1350Indicates the carbamate and amine linkages.

This table presents expected ranges based on typical functional group frequencies. Precise values would be determined by the DFT calculation.

Electronic Properties: HOMO-LUMO and MEP Analysis

The electronic character of the molecule is dictated by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing carbamate group (-N(CH3)C(=O)OCH3).

  • HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the electron-rich aminophenyl moiety, reflecting its capacity to donate electrons.[4] Conversely, the LUMO is likely to be distributed over the carbamate group and the phenyl ring, indicating the region that can accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, and is often associated with potential NLO activity.[4][7]

  • Molecular Electrostatic Potential (MEP): The MEP map will visually articulate the charge distribution. We predict strong negative potential (red/orange) around the carbonyl oxygen of the carbamate group, making it a prime site for electrophilic attack or hydrogen bond donation.[6] The hydrogens of the amino group will exhibit positive potential (blue), marking them as sites for nucleophilic attack or hydrogen bond acceptance. For drug development, these MEP maps are invaluable for predicting how the molecule might interact with the binding pocket of a target protein.[8]

Predicted Electronic Features cluster_donor Electron Donating Group cluster_acceptor Electron Withdrawing Group cluster_properties Resulting Electronic Properties Molecule This compound NH2 Amino Group (-NH2) Molecule->NH2 Carbamate Carbamate Group (-N(CH3)COOCH3) Molecule->Carbamate HOMO HOMO (Localized on Aminophenyl) NH2->HOMO Contributes to MEP_Pos MEP: Positive Potential (Around NH2 Hydrogens) NH2->MEP_Pos LUMO LUMO (Localized on Carbamate/Ring) Carbamate->LUMO Contributes to MEP_Neg MEP: Negative Potential (Around C=O) Carbamate->MEP_Neg

Caption: The relationship between functional groups and predicted electronic properties.

Non-Linear Optical (NLO) Potential

The presence of a strong electron donor (-NH2) and an acceptor (carbamate group) connected through a π-conjugated system (the phenyl ring) is a classic design principle for molecules with high second-order NLO activity.[7][10] The intramolecular charge transfer (ICT) from the amino group to the carbamate group upon excitation can lead to a large change in the dipole moment, resulting in a significant first-order hyperpolarizability (β). The computational calculation of β would provide a quantitative measure of this potential. A high β value would suggest that this molecule could be a candidate for development in electro-optic devices.[12]

Conclusion: From Theoretical Prediction to Practical Application

This guide has outlined a comprehensive theoretical and computational framework for the in-depth characterization of this compound. By employing DFT calculations, it is possible to generate a rich dataset encompassing its structural, vibrational, electronic, and non-linear optical properties.

The true power of this in-silico approach lies in its predictive capability. The insights gained—from identifying reactive sites via MEP maps to quantifying electronic stability through the HOMO-LUMO gap—provide a robust foundation for hypothesis-driven experimental work. For drug development professionals, this data can guide the design of derivatives with improved binding affinity or metabolic stability. For materials scientists, the predicted NLO properties could spur further investigation into its use in photonic applications. Ultimately, this computational protocol serves as an essential, cost-effective first step, accelerating research and development by focusing laboratory efforts on molecules with the highest predicted potential.

References

  • Exploration of the structure and interactions of 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb). PubMed Central. Available at: [Link]

  • Molecular electrostatic potential (MEP) surface of 4-MAPS obtained from BHandHLYP level. ResearchGate. Available at: [Link]

  • Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). PubChem. Available at: [Link]

  • This compound (C9H12N2O2). PubChem. Available at: [Link]

  • Methyl p-aminophenylcarbamate | C8H10N2O2 | CID 80938. PubChem. Available at: [Link]

  • Methyl Carbamate | C2H5NO2 | CID 11722. PubChem. Available at: [Link]

  • ethyl N-(4-aminophenyl)-N-methylcarbamate | C10H14N2O2 | CID 21440493. PubChem. Available at: [Link]

  • Methyl carbamate. Wikipedia. Available at: [Link]

  • Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. Available at: [Link]

  • PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. International Journal of Pure and Applied Mathematics. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Materials for nonlinear optics: chemical perspectives. DTIC. Available at: [Link]

  • Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. PMC - NIH. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

  • Dataset of theoretical Molecular Electrostatic Potential (MEP), Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) band gap and experimental cole-cole plot of 4-(ortho-, meta- and para-fluorophenyl)thiosemicarbazide isomers. NIH. Available at: [Link]

  • Synthesis, X-ray structural, characterization, NBO and HOMO–LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. R Discovery. Available at: [Link]

  • DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. PubMed. Available at: [Link]

  • DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. ResearchGate. Available at: [Link]

  • Quadratic nonlinear optical properties of the organic N-benzyl-2-methyl-4-nitroaniline (BNA) biaxial crystal. ResearchGate. Available at: [Link]

  • Synthesis, Growth and Characterization of Nonlinear optical Ammonium 4- Methylbenzenesulfonate single crystal. IRJET. Available at: [Link]

  • Determination of N-methylcarbamate pesticides from spiked matrices using supercritical fluid extraction. Digital Commons @ Michigan Tech. Available at: [Link]

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An In-depth Technical Guide to the Discovery and History of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating Methyl N-(4-aminophenyl)-N-methylcarbamate in the Chemical Landscape

This compound, a molecule of nuanced interest, resides at the intersection of several key areas in organic chemistry and the life sciences. While not a household name, its structural motifs—the carbamate linkage and the aminophenyl group—are cornerstones of numerous commercial products, from pharmaceuticals to agrochemicals.[1] This guide provides a comprehensive technical overview of this compound, from its historical and synthetic roots to its modern-day relevance. We will explore the fundamental chemistry that underpins its creation and potential applications, offering a robust resource for researchers, scientists, and professionals in drug development.

I. Foundational Chemistry and Physicochemical Properties

This compound, with the CAS Number 6465-03-8, is an organic compound with the molecular formula C₈H₁₀N₂O₂.[2][3] Its IUPAC name is methyl N-(4-aminophenyl)carbamate.[2]

PropertyValueSource
Molecular Weight 166.18 g/mol [2]
Molecular Formula C₈H₁₀N₂O₂[2][3]
CAS Number 6465-03-8[2][3]
IUPAC Name methyl N-(4-aminophenyl)carbamate[2]
Synonyms Methyl p-aminophenylcarbamate, N-Carbomethoxy-1,4-benzenediamine[2]
SMILES COC(=O)NC1=CC=C(C=C1)N[2]
Physical State Solid (predicted)

II. A Historical Perspective on Carbamate Synthesis

The story of this compound is intrinsically linked to the broader history of carbamate synthesis. Carbamates, as esters of the unstable carbamic acid, have been a subject of chemical investigation for over a century. Early methods for their synthesis were often hazardous, relying on reagents like phosgene.[4]

The development of synthetic routes to carbamates has been driven by their immense utility. N-methylcarbamates, in particular, gained prominence in the mid-20th century as a major class of insecticides due to their ability to inhibit the enzyme acetylcholinesterase.[5] This bioactivity spurred extensive research into the synthesis of a wide array of carbamate derivatives.

While a singular "discovery" of this compound is not prominently documented in seminal literature, its existence can be understood as a logical outcome of systematic explorations into N-aryl carbamates. The synthesis of related compounds, such as aminophenyl carbamates, is described in various patents, highlighting the industrial interest in this class of molecules as intermediates.[1]

III. Core Synthesis Pathways: From Precursors to Product

The synthesis of this compound can be approached through several established methodologies for carbamate formation. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. Below are two plausible and historically significant synthetic routes.

Pathway 1: The Isocyanate Route

A common and versatile method for the synthesis of carbamates involves the reaction of an isocyanate with an alcohol. In the case of this compound, this would involve the reaction of 4-aminophenyl isocyanate with methanol. However, to arrive at the target molecule, a more logical precursor would be a protected or derivatized aniline to control reactivity. A plausible two-step approach starting from p-nitroaniline is outlined below.

Step 1: Formation of Methyl N-(4-nitrophenyl)carbamate

The synthesis would begin with the reaction of p-nitroaniline with methyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Synthesis Pathway 1 p_nitroaniline p-Nitroaniline intermediate Methyl N-(4-nitrophenyl)carbamate p_nitroaniline->intermediate + Methyl Chloroformate methyl_chloroformate Methyl Chloroformate base Base (e.g., Pyridine) methanol Methanol

Caption: Step 1 of the Isocyanate Route.

Step 2: Reduction of the Nitro Group

The nitro group of methyl N-(4-nitrophenyl)carbamate is then reduced to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

Synthesis Pathway 1 Step 2 intermediate Methyl N-(4-nitrophenyl)carbamate product Methyl N-(4-aminophenyl)carbamate intermediate->product + Reducing Agent reducing_agent Reducing Agent (e.g., H₂, Pd/C) Synthesis Pathway 2 p_phenylenediamine p-Phenylenediamine product Methyl N-(4-aminophenyl)carbamate p_phenylenediamine->product + Methyl Chloroformate (1 eq.) methyl_chloroformate Methyl Chloroformate base Base

Caption: Direct Carbamoylation Route.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on established methods for the synthesis of N-aryl carbamates.

Objective: To synthesize methyl N-(4-aminophenyl)carbamate from p-nitroaniline.

Materials:

  • p-Nitroaniline

  • Methyl chloroformate

  • Pyridine

  • Dichloromethane (DCM)

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas supply

Procedure:

Step 1: Synthesis of Methyl N-(4-nitrophenyl)carbamate

  • In a round-bottom flask, dissolve p-nitroaniline (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • Add methyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl N-(4-nitrophenyl)carbamate.

Step 2: Synthesis of Methyl N-(4-aminophenyl)carbamate

  • Dissolve the crude methyl N-(4-nitrophenyl)carbamate in methanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl N-(4-aminophenyl)carbamate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

IV. Applications and Industrial Relevance

Carbamates are widely recognized for their diverse applications. The presence of both a carbamate and an amino group in this compound makes it a valuable bifunctional intermediate in organic synthesis.

  • Pharmaceutical Synthesis: The aminophenyl moiety is a common feature in many active pharmaceutical ingredients (APIs). The amino group can be further functionalized to build more complex molecular architectures. Carbamates themselves are present in numerous drugs, often acting as bioisosteres for amide bonds, offering improved stability and pharmacokinetic properties. [1][6]While specific drugs derived directly from this intermediate are not widely publicized, its potential as a building block in medicinal chemistry is clear. For instance, related aminophenyl carbamates are used in the synthesis of kinase inhibitors for cancer therapy. [7]

  • Agrochemicals: The carbamate functional group is the hallmark of a major class of insecticides. [5]While the toxicity profile of this specific compound is not extensively detailed, its structural similarity to known N-methylcarbamate pesticides suggests potential, albeit likely unexplored, bioactivity in this area.

  • Polymer Chemistry: Diamines and their derivatives are essential monomers in the synthesis of polymers such as polyurethanes and polyamides. The presence of the amino group suggests that this compound could be investigated as a monomer or a chain modifier in polymer synthesis.

V. Toxicological and Safety Profile

The safety and toxicological profile of this compound should be considered in the context of its constituent functional groups.

Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. [2]* Skin Irritation (Category 2): Causes skin irritation. [2]* Eye Irritation (Category 2A): Causes serious eye irritation. [2]* Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation. [2] Mechanism of Action (as a potential pesticide): N-methylcarbamates are known to act as reversible inhibitors of acetylcholinesterase (AChE). [5]This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system. This is the primary mechanism of toxicity for carbamate insecticides. While the specific activity of this compound on AChE is not readily available in the literature, this mode of action is a key consideration given its chemical class.

It is important to distinguish this compound from the simpler methyl carbamate, which has been the subject of more extensive toxicological studies and is listed under California's Proposition 65 as a substance known to cause cancer. [8]The toxicological properties of the N-phenyl substituted derivative may differ significantly.

VI. Conclusion and Future Outlook

This compound represents a fascinating case study in the world of specialty chemicals. While it may not have the widespread recognition of some of its carbamate cousins, its chemical structure holds significant potential as a versatile intermediate. The historical development of carbamate synthesis provides a rich context for understanding the likely pathways to its creation.

For researchers and drug development professionals, this compound offers a valuable scaffold for the synthesis of novel molecules with potential biological activity. Its bifunctional nature allows for diverse chemical modifications, opening avenues for the creation of new pharmaceutical candidates and other functional materials. As synthetic methodologies continue to advance, the efficient and safe production of such intermediates will remain a critical aspect of chemical innovation.

VII. References

  • Scheme 1. Original route for the preparation of (4-aminophenyl)carbamic acid methyl ester. (n.d.). Retrieved from [Link]

  • US Patent 7,531,684 B2. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents.

  • CN Patent 1475481A. (2004). A kind of method of synthesizing methyl carbamate. Google Patents.

  • US Patent 3,060,225 A. (1962). Aminophenyl carbamates. Google Patents.

  • Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. (2020). Technical Disclosure Commons.

  • Characterization of the intermediate and product in the synthesis of methyl- 4,4′-di(phenylcarbamate) from the reaction of 4,4′- methylenedianiline with dimethyl carbonate. (n.d.). ResearchGate.

  • US Patent 4,272,441 A. (1981). Preparation of carbamates. Google Patents.

  • US Patent 7,884,121 B2. (2011). Process for the preparation of phenylcarbamates. Google Patents.

  • Methyl carbamate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Methyl p-aminophenylcarbamate. (n.d.). PubChem. Retrieved from [Link]

  • Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. (2008). ResearchGate.

  • Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: New preparative method and mechanism. (n.d.). ResearchGate.

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules.

  • Synthesis of methyl N-phenylcarbamate. (n.d.). PrepChem.com.

  • TR-M322730 - 2-methylpropyl-n-3-aminophenylcarbamate. (n.d.). CymitQuimica.

  • A3598. (n.d.). Sigma-Aldrich.

  • A3598. (n.d.). Sigma-Aldrich.

  • 6465-03-8 | Methyl n-(4-aminophenyl)carbamate. (n.d.). ChemScene.

  • (PDF) Isolation, Identification, and Antibacterial Mechanisms of Bacillus amyloliquefaciens QSB-6 and Its Effect on Plant Roots. (2020). ResearchGate.

  • 850791-48-9|Methyl N-[(4-aminophenyl)methyl]carbamate. (n.d.). BLDpharm.

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of methyl N-(4-aminophenyl)-N-methylcarbamate. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research and quality control environments.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method's principles, a step-by-step protocol, and a complete validation workflow.

Introduction and Scientific Principle

This compound is a specific carbamate derivative whose accurate quantification is essential for process control, stability testing, and quality assurance in pharmaceutical development. Carbamates as a class can be challenging to analyze due to varying polarity and thermal instability, which often precludes gas chromatography.[3] While highly sensitive methods involving post-column derivatization and fluorescence detection exist for many carbamates, the aromatic amine chromophore within the target analyte allows for direct, straightforward quantification using UV-Vis spectrophotometry.[4]

This method is based on the principle of reversed-phase chromatography, where the analyte is partitioned between a non-polar stationary phase (C18) and a polar mobile phase. The analyte, being moderately non-polar, is retained on the column and then eluted by the mobile phase. The concentration of the analyte in the eluent is measured by its absorbance of UV light at a specific wavelength, which is then correlated to its concentration using a calibration curve generated from reference standards.

Method Development Rationale: The "Why" Behind the Choices

The development of a reliable analytical method is a systematic process where each parameter is chosen to ensure robustness and fitness-for-purpose.

  • Column Selection: A C18 (octadecylsilyl) column is the gold standard for reversed-phase HPLC and was selected due to the anticipated moderate hydrophobicity of the analyte. The presence of the phenyl ring and methyl groups suggests sufficient non-polar character for good retention and interaction with the C18 stationary phase. A particle size of 5 µm provides a good balance between high efficiency (sharp peaks) and moderate backpressure.

  • Mobile Phase Composition: A binary mixture of acetonitrile and water was chosen for its simplicity, low UV cutoff, and excellent solubilizing properties for a wide range of organic molecules. Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure. An isocratic elution (constant mobile phase composition) was found to be sufficient for this application, simplifying the method and improving reproducibility. The ratio is optimized to achieve a retention time that is long enough to be resolved from the solvent front but short enough for efficient sample throughput.

  • Detection Wavelength (λmax): The analyte's structure contains a substituted aniline chromophore, which is expected to absorb strongly in the UV region. Based on similar aromatic amines, a primary absorption maximum (λmax) is anticipated between 240 nm and 255 nm. This wavelength provides high sensitivity for the analyte while minimizing interference from many common solvents and excipients. For formal validation, the λmax should be experimentally confirmed by scanning a solution of the pure analyte from 200-400 nm using a diode-array detector (DAD) or a spectrophotometer.

  • Sample Diluent: The mobile phase itself is the ideal diluent for preparing standards and samples. This practice, known as "mobile phase matching," prevents peak distortion and baseline disturbances that can occur from injecting a sample dissolved in a solvent with a significantly different elution strength than the mobile phase.

Detailed Analytical Protocol

This section provides the comprehensive, step-by-step methodology for the analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or DAD detector.

  • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound, purity ≥98%.

  • Reagents: HPLC-grade acetonitrile, ultrapure water (18.2 MΩ·cm).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm syringe filters (PTFE or other compatible material).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 75, and 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain the analyte, transfer to a suitable volumetric flask, and dissolve in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL). If necessary, sonicate to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. Inject the 50 µg/mL working standard solution six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Workflow

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[1] The following protocols are based on the ICH Q2(R1) guideline.[1][5][6]

G Validation Method Validation Protocol (ICH Q2) Specificity Specificity Blank, Placebo, Standard, Spiked Placebo Validation->Specificity Linearity Linearity & Range ≥ 5 Concentrations r² ≥ 0.999 Validation->Linearity Accuracy Accuracy (Recovery) 3 Levels, n=3 98.0-102.0% Recovery Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ S/N or Slope Method Validation->Limits Robustness Robustness Flow Rate, Temp, Mobile Phase Validation->Robustness

Caption: Key parameters for the HPLC method validation protocol.

Summary of Validation Results (Example Data)

The following table summarizes typical results that would be expected from the validation of this method.

Validation ParameterResultStatus
Specificity No interference at analyte RTPass
Linearity (10-100 µg/mL) r² = 0.9995Pass
Accuracy (Recovery) 99.1% - 101.3%Pass
Precision (Repeatability) %RSD = 0.85%Pass
Precision (Intermediate) %RSD = 1.10%Pass
LOQ 0.5 µg/mLPass
Robustness SST parameters met under all conditionsPass

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The comprehensive validation confirms its suitability for routine quality control and research applications, adhering to the stringent requirements of the pharmaceutical industry. The method provides a reliable analytical tool for drug development professionals, ensuring the quality and consistency of their products.

References

  • Title: Methyl p-aminophenylcarbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Q2 Analytical Validation Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 Source: Agilent Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice Source: Agilent Technologies URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures and Methods Validation for Drugs and Biologics Source: BioPharm International URL: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Methyl N-(4-aminophenyl)-N-methylcarbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of methyl N-(4-aminophenyl)-N-methylcarbamate in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been rigorously validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent accuracy, precision, and linearity over the desired concentration range. It is fit-for-purpose for applications in pharmacokinetic, toxicokinetic, or exposure monitoring studies.

Introduction and Scientific Principle

This compound (CAS No. 6465-03-8) is a carbamate compound with a molecular weight of 166.18 g/mol .[1][2] Carbamates are a class of compounds widely used as pesticides, and their monitoring in biological matrices is crucial for assessing human exposure and understanding their metabolic fate.[3][4] The analysis of such small molecules in complex biological fluids like plasma presents significant challenges, including low analyte concentrations and the presence of endogenous interferences.

To overcome these challenges, this method leverages the unparalleled sensitivity and selectivity of tandem mass spectrometry.[5][6] The core of this assay is the principle of Multiple Reaction Monitoring (MRM) , a highly specific mass spectrometry technique.[7][8] In MRM, a specific precursor ion (the protonated molecule of our analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific, characteristic product ion is then selected in the third quadrupole (Q3) for detection.[6] This two-stage mass filtering drastically reduces chemical noise and enhances selectivity, allowing for accurate quantification even at very low levels.[5][6]

The workflow begins with a robust sample preparation step using Solid-Phase Extraction (SPE) . SPE is a chromatographic technique used to isolate the analyte of interest from the complex plasma matrix by partitioning it between a solid sorbent and the liquid sample.[9] This process effectively removes proteins, salts, and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer. The subsequent analysis by LC-MS/MS provides the high-throughput and accurate quantification required for regulated bioanalysis.[10]

Materials and Reagents

  • Analytes and Standards:

    • This compound (Purity ≥98%), from a certified supplier.

    • This compound-d3 (Isotopically Labeled Internal Standard, IS), from a certified supplier.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade, ~99%)

    • Ammonium Acetate (LC-MS Grade)

    • Human Plasma (K2-EDTA), sourced from an accredited biobank.

  • Equipment and Consumables:

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S)

    • UHPLC System (e.g., Shimadzu Nexera, Waters Acquity UPLC)

    • SPE Manifold (Positive Pressure or Vacuum)

    • SPE Cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)

    • Analytical Balance, pH meter, vortex mixer, centrifuge

    • Autosampler vials and caps

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the internal standard (IS) into separate 5 mL volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the final desired concentrations. For example, a calibration curve could range from 0.1 ng/mL to 1000 ng/mL. Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

Scientist's Note: A mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent is chosen for its ability to retain a broad range of compounds, making the method robust. The conditioning and equilibration steps are critical for ensuring reproducible interaction between the analyte and the sorbent.[11] The wash step removes interferences, while the elution step uses a strong organic solvent to recover the analyte.

  • Pre-treatment: Thaw plasma samples to room temperature. To a 200 µL aliquot of plasma (blank, CC, QC, or unknown sample), add 20 µL of the 100 ng/mL IS working solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.

  • SPE Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply gentle positive pressure or vacuum to pass the sample through the sorbent at a rate of ~1 mL/min.

  • Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Method and Parameters

Scientist's Note: Reversed-phase chromatography is selected based on the analyte's moderate polarity. The addition of formic acid to the mobile phase is crucial for promoting protonation of the analyte, which is essential for positive mode electrospray ionization (ESI).[4] ESI is a "soft ionization" technique ideal for quantitative analysis as it minimizes fragmentation in the source, preserving the precursor ion.[12][13] The gradient elution ensures that the analyte is well-resolved from matrix components and elutes as a sharp peak for optimal sensitivity.

Table 1: Liquid Chromatography Parameters

ParameterCondition
UHPLC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Sciex QTRAP 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: 167.1 → 108.1 (Quantifier), 167.1 → 80.0 (Qualifier)
IS (d3): 170.1 → 111.1 (Quantifier)
Collision Energy (CE) Optimized for each transition (e.g., Analyte: 25 V, IS: 25 V)
Dwell Time 100 ms

Method Validation Summary

This bioanalytical method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[14][15] The validation assessed linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results

ParameterAcceptance Criteria (FDA)Result
Linearity (r²) ≥ 0.99> 0.998 over the range 0.1 – 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.6% to 6.2%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 7.8% Inter-day: ≤ 9.5%
Selectivity No significant interference at the RT of analyte/ISPassed (Tested in 6 unique lots of human plasma)
Matrix Effect (%CV) ≤ 15%8.1%
Recovery (% Mean) Consistent, precise, and reproducibleAnalyte: 88.5% IS: 91.2%
Stability % Bias within ±15% of nominal concentrationStable for 24h at RT, 3 freeze-thaw cycles, and 90 days at -80°C

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.

LCMS_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Plasma Sample Spike_IS Spike Internal Standard (IS) Sample->Spike_IS 20 µL IS Pretreat Acidify & Precipitate Spike_IS->Pretreat 200 µL Acid SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreat->SPE Evap Evaporate to Dryness SPE->Evap Eluate Recon Reconstitute in Mobile Phase Evap->Recon 100 µL Mobile Phase LC UHPLC Separation (C18 Column) Recon->LC Inject 5 µL MS Tandem MS Detection (MRM Mode) LC->MS Ionization (ESI+) Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Calculate Concentration Calibration->Quant Report Generate Report Quant->Report

Caption: End-to-end workflow for the bioanalysis of this compound.

Conclusion

The LC-MS/MS method described herein provides a reliable, robust, and high-throughput solution for the quantitative determination of this compound in human plasma. The simple SPE sample preparation protocol yields high recovery and minimizes matrix effects. The method meets all criteria for bioanalytical method validation as specified by the FDA and is suitable for supporting regulated drug development and clinical studies.

References

  • Lange, V., Picotti, P., Domon, B., & Aebersold, R. (2008). Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics. J Chromatogr B Analyt Technol Biomed Life Sci., 877(13), 1229-39.
  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring. Mtoz Biolabs Tech Center.
  • Creative Proteomics. (n.d.). Application of Multiple Reaction Monitoring (MRM) in Protein Quantitative Analysis.
  • ResolveMass Laboratories Inc. (2025).
  • U.S. Food and Drug Administration. (2025).
  • Bhatia, R. (n.d.).
  • Creative Proteomics. (n.d.). SRM/MRM: Principles, Applications & Instrumentation.
  • U.S. Food and Drug Administration. (2018).
  • Addona, T. A., Abbatiello, S. E., Schilling, B., et al. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. Molecular & Cellular Proteomics, 8(10), 2372-2384*.
  • ChemScene. (n.d.). Methyl n-(4-aminophenyl)
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • PubChem. (n.d.). Methyl p-aminophenylcarbamate.
  • Ramadan, A., Stachniuk, A., & Fornal, E. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 22(4), 385-394.
  • Wikipedia. (n.d.).
  • A. G. Harrison. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH.
  • Al-Adhami, M., & El-Shahawi, M. S. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of King Saud University - Science, 34(7), 102214.
  • Agilent Technologies. (2016). Solid Phase Extraction (SPE)
  • Wang, J., Leung, D., & Chow, W. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533*.

Sources

Application Note: Development of a Robust Silylation Method for the GC-MS Analysis of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed methodology for the development of a robust derivatization protocol for the quantitative analysis of methyl N-(4-aminophenyl)-N-methylcarbamate by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and thermal lability, direct GC analysis of this compound yields poor chromatographic performance.[1][2] To overcome these challenges, a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst was developed and optimized. This guide provides a step-by-step protocol, explains the rationale behind experimental choices, and offers insights into the optimization of key reaction parameters, including solvent, reagent volume, temperature, and time. The resulting trimethylsilyl (TMS) derivative is thermally stable and exhibits excellent chromatographic peak shape, enabling sensitive and reliable quantification.[3][4]

Introduction: The Analytical Challenge

This compound is a compound of interest in various fields, including pharmaceutical development and environmental analysis. Its structure contains two functional groups that complicate direct analysis by gas chromatography: a primary aromatic amine (-NH₂) and an N-methylcarbamate group.

  • Polarity: The primary amine possesses an active hydrogen, making the molecule polar. This leads to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and reduced sensitivity.[5]

  • Thermal Lability: N-methylcarbamates are known to be thermally unstable, often degrading in the high temperatures of a standard GC injection port.[1][6] This degradation leads to inaccurate and non-reproducible quantitative results.

Derivatization is a crucial sample preparation step that modifies the analyte to improve its analytical properties.[7][8] By replacing the active hydrogens on the amine and carbamate groups with a non-polar functional group, we can significantly increase the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[4][9]

Principles of Silylation

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[3][9] For this application, we selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating reagent, a versatile and powerful choice for derivatizing amines, amides, and other polar compounds.[3][4][10]

The reaction proceeds via a nucleophilic attack from the lone pair of electrons on the nitrogen atoms of the analyte onto the silicon atom of BSTFA. The presence of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity of the BSTFA and facilitating the derivatization of sterically hindered or less reactive sites.[3][4]

For this compound, two active hydrogens are targeted for silylation: one on the primary amine and one on the carbamate nitrogen, resulting in the formation of a di-TMS derivative.

Materials and Methods

Reagents and Standards
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (GC grade)

  • Acetonitrile (GC grade)

  • Methanol (for cleaning)

  • Nitrogen gas, high purity

Instrumentation
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Heating block or oven

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

Protocol I: Derivatization Method Development

The goal of method development is to find the optimal conditions that lead to a complete and reproducible derivatization reaction. This is typically assessed by analyzing aliquots of the reaction mixture at different time points until the peak area of the derivatized product no longer increases.[3]

Initial Derivatization Procedure
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Sample Aliquoting: Transfer 100 µL of the stock solution into a 2 mL GC vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure all solvent is removed, as protic solvents like methanol or residual water will react with the silylating reagent.[11]

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample. Pyridine is used as a catalyst and solvent, which can greatly speed up the reaction, especially for less reactive groups.[12]

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

  • Analysis: After cooling to room temperature, inject 1 µL of the mixture into the GC-MS system.

Optimization of Derivatization Parameters

A systematic approach is required to optimize the reaction. The following parameters should be evaluated to maximize the yield of the di-TMS derivative. The efficiency of each condition can be determined by comparing the peak area of the target derivative.

Table 1: Experimental Design for Silylation Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Reagent Volume (BSTFA) 50 µL100 µL150 µL200 µL
Reaction Temperature 60 °C70 °C80 °C90 °C
Reaction Time 15 min30 min60 min90 min

Experimental Workflow:

  • Vary Reagent Volume: Keeping temperature (70 °C) and time (30 min) constant, test the different volumes of BSTFA. An insufficient amount of reagent will lead to incomplete derivatization, while a large excess offers no benefit and can contaminate the GC system.

  • Vary Temperature: Using the optimal reagent volume, test the different reaction temperatures while keeping the time constant (30 min). Higher temperatures generally increase reaction rates, but excessive heat can sometimes lead to side products.

  • Vary Time: Using the optimal reagent volume and temperature, test the different reaction times to ensure the reaction has gone to completion.

The following diagram illustrates the logical workflow for this optimization process.

OptimizationWorkflow cluster_prep Sample Preparation cluster_opt Optimization Cycle start Prepare Analyte Stock (1 mg/mL in ACN) aliquot Aliquot 100 µL into GC vial start->aliquot dry Evaporate to Dryness (Nitrogen Stream) aliquot->dry add_reagents Add Pyridine & BSTFA dry->add_reagents heat Heat Reaction Vial add_reagents->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject analyze Analyze Peak Area inject->analyze is_complete Reaction Complete & Reproducible? analyze->is_complete end Final Optimized Method is_complete->end Yes adjust Adjust Parameters: 1. Reagent Volume 2. Temperature 3. Time is_complete->adjust No adjust->add_reagents AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample in Solution derivatize Optimized Derivatization Protocol sample->derivatize gc GC Separation derivatize->gc ms MS Detection gc->ms chromatogram Peak Integration ms->chromatogram spectra Spectral Interpretation ms->spectra quant Quantification chromatogram->quant spectra->quant result Final Report quant->result

Sources

The Versatile Intermediate: A Guide to the Synthesis and Application of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of methyl N-(4-aminophenyl)-N-methylcarbamate. This versatile intermediate is a key building block in the synthesis of a range of organic molecules, most notably in the pharmaceutical industry. This guide deviates from a rigid template to offer a narrative that is both scientifically rigorous and practically insightful, reflecting field-proven expertise.

Introduction: The Strategic Importance of this compound

This compound, a substituted aromatic carbamate, holds significant value as a synthetic intermediate due to its bifunctional nature. The presence of a nucleophilic secondary amine and a carbamate moiety within the same molecule allows for a variety of subsequent chemical transformations. Carbamates, in general, are crucial structural motifs in many approved drugs and prodrugs, valued for their chemical stability and ability to modulate biological properties.[1] This guide will elucidate the synthetic pathways to this intermediate and explore its applications, with a particular focus on its role in the preparation of pharmacologically active compounds.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂[2]
Molecular Weight180.21 g/mol [2]
AppearanceOff-white to light yellow powderInferred from related compounds
CAS NumberNot directly found, synthesized as an intermediateN/A

Synthesis of this compound: A Two-Step Approach

A robust and logical synthetic strategy to obtain this compound involves a two-step process. This approach ensures high purity of the final product by first constructing the carbamate functionality on a commercially available starting material, followed by a selective N-methylation.

Synthesis_Pathway cluster_0 Step 1: Carbamate Formation cluster_1 Reduction cluster_2 Step 2: N-Methylation A 4-Nitroaniline C Methyl N-(4-nitrophenyl)carbamate A->C Reaction B Methyl Chloroformate B->C D Methyl N-(4-aminophenyl)carbamate C->D Reduction F This compound D->F N-Methylation E Methylating Agent (e.g., Dimethyl Sulfate) E->F G Base (e.g., Pyridine) G->C H Reducing Agent (e.g., H2/Pd-C) H->D I Base (e.g., K2CO3) I->F

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Methyl N-(4-aminophenyl)carbamate

The initial step involves the formation of a carbamate from a readily available starting material. A common and effective method is to first synthesize the nitro-analogue, methyl N-(4-nitrophenyl)carbamate, which can then be reduced to the desired aniline.[3]

Protocol 1: Synthesis of Methyl N-(4-nitrophenyl)carbamate

This protocol is adapted from established procedures for the synthesis of aryl carbamates.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-nitroaniline (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methyl chloroformate (1.1 eq.) dropwise via the dropping funnel. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.2 eq.) to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl N-(4-nitrophenyl)carbamate as a solid.

Protocol 2: Reduction to Methyl N-(4-aminophenyl)carbamate

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method.

  • Reaction Setup: To a solution of methyl N-(4-nitrophenyl)carbamate (1.0 eq.) in ethanol or ethyl acetate in a hydrogenation vessel, add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: The vessel is then placed under a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield methyl N-(4-aminophenyl)carbamate, which is often pure enough for the next step.[5]

Step 2: N-Methylation of Methyl N-(4-aminophenyl)carbamate

The final step is the selective methylation of the aniline nitrogen. Several methods are available for the N-methylation of aromatic amines.[6][7] A common and effective method utilizes dimethyl sulfate or methyl iodide in the presence of a mild base.

Protocol 3: N-Methylation to Afford the Final Product

  • Reaction Setup: In a round-bottom flask, dissolve methyl N-(4-aminophenyl)carbamate (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Methylating Agent: To the stirred suspension, add dimethyl sulfate (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Applications in Organic Synthesis: A Focus on Pharmaceutical Intermediates

The primary application of this compound lies in its role as a precursor to more complex molecules, particularly in the pharmaceutical industry. The presence of the reactive N-methylaniline moiety allows for further functionalization, making it a valuable building block.

Precursor to Rivastigmine and Analogs

One of the most significant applications of intermediates with a carbamate-functionalized aniline core is in the synthesis of cholinesterase inhibitors for the treatment of Alzheimer's disease, such as Rivastigmine.[8] Rivastigmine is a carbamate ester that requires a substituted phenol for its synthesis.[9][10][11] While not a direct precursor to the phenolic portion of Rivastigmine, the chemistry involved in the synthesis and reactions of this compound is highly relevant to the construction of the carbamate moiety in such drugs.

Rivastigmine_Relevance A Methyl N-(4-aminophenyl)- N-methylcarbamate B Further Functionalization A->B Versatile Reactivity C Pharmaceutical Building Block B->C Synthesis of Complex Molecules D Analogues of Cholinesterase Inhibitors C->D Drug Discovery Applications

Caption: Relevance of the target intermediate in pharmaceutical synthesis.

The N-methylated aniline can undergo various reactions, such as diazotization followed by Sandmeyer-type reactions to introduce a range of substituents on the aromatic ring. This allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized intermediate is crucial for its successful application in subsequent synthetic steps. Standard analytical techniques should be employed for comprehensive characterization.

Expected Spectroscopic Data:

TechniqueExpected Features for this compound
¹H NMRSignals corresponding to the aromatic protons, the N-methyl protons, the O-methyl protons, and the amine proton. The integration and splitting patterns will be characteristic of the structure.
¹³C NMRResonances for the aromatic carbons, the carbonyl carbon of the carbamate, the N-methyl carbon, and the O-methyl carbon.
IR SpectroscopyCharacteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the carbamate, and C-N stretching vibrations.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken.

  • Handling of Reagents: Methyl chloroformate and dimethyl sulfate are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). The reaction should be carried out in a properly designed and shielded apparatus.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The synthetic route presented in this guide, involving carbamate formation followed by N-methylation, is a logical and efficient approach. Its primary utility lies in the synthesis of complex organic molecules, with significant potential in the development of new pharmaceutical agents. The protocols and insights provided herein are intended to empower researchers and scientists in their synthetic endeavors.

References

  • Exploring 3-[(1S)-1-(Dimethylamino)ethyl]phenol: A Key Pharmaceutical Intermediate. (URL: [Link])

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (URL: [Link])

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (URL: [Link])

  • Method for synthesis of rivastigmine. (URL: )
  • Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. (URL: [Link])

  • 3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis. (URL: [Link])

  • Chiral intermediate of rivastigmine, and prepar
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (URL: [Link])

  • Scope of the N-methylation of aromatic amines with methanol. (URL: [Link])

  • N-methylation method of arom
  • Supporting Information for N-Boc protection of amines. (URL: [Link])

  • Methyl N-(4-nitrophenyl)carbamate. (URL: [Link])

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (URL: [Link])

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (URL: [Link])

  • Process for making aminoalkylphenyl carbamates and intermedi
  • Carbamate synthesis by carbamoylation. (URL: [Link])

  • Methylcarbamate - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (URL: [Link])

  • Methyl p-aminophenylcarbamate. (URL: [Link])

  • Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. (URL: [Link])

Sources

Application Notes and Protocols for Methyl N-(4-aminophenyl)-N-methylcarbamate in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Representative N-Methyl Carbamate for Agricultural Research

Methyl N-(4-aminophenyl)-N-methylcarbamate is a member of the carbamate class of organic compounds. While this specific molecule may not be a widely commercialized insecticide, its structure is representative of N-methyl carbamate insecticides, which have been significant in agricultural pest management for decades.[1][2] This guide will utilize this compound as a model compound to detail the application and research methodologies pertinent to this class of insecticides.

Carbamates are derivatives of carbamic acid and are recognized for their broad-spectrum efficacy against a variety of agricultural pests, including aphids, beetles, and caterpillars.[1] Their role in integrated pest management (IPM) programs is crucial for managing pest populations and mitigating the development of resistance.[1] This document provides in-depth protocols for researchers, scientists, and professionals in drug development to evaluate the efficacy, determine residue levels, and monitor resistance to N-methyl carbamate insecticides.

Core Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The primary insecticidal activity of N-methyl carbamate insecticides lies in their ability to inhibit the enzyme acetylcholinesterase (AChE) within the nervous system of insects.[1][3] AChE is critical for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft.

By inhibiting AChE, carbamates lead to an accumulation of ACh, resulting in continuous stimulation of nerve impulses, which manifests as hyperactivity, paralysis, and ultimately, the death of the insect.[1] This mechanism involves the carbamylation of a serine residue in the active site of AChE.[4] Unlike organophosphates, this inhibition is reversible, meaning the enzyme can eventually regenerate. This reversibility generally results in lower toxicity to mammals compared to organophosphates.[3]

Carbamate_Mode_of_Action cluster_synapse Synaptic Cleft cluster_outcome Result ACh_Release Acetylcholine (ACh) Released ACh_Receptor Postsynaptic ACh Receptor ACh_Release->ACh_Receptor Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolysis ACh_Breakdown Choline + Acetate AChE->ACh_Breakdown Normal Function Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE Carbamate Methyl N-(4-aminophenyl) -N-methylcarbamate Carbamate->AChE Inhibits ACh_Accumulation ACh Accumulation Inhibited_AChE->ACh_Accumulation Leads to Overstimulation Continuous Nerve Stimulation ACh_Accumulation->Overstimulation Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by a carbamate insecticide.

Application Note 1: Protocol for Evaluating Insecticidal Efficacy

The evaluation of insecticidal efficacy is fundamental to determining the potential of a compound for pest control. The following protocol is a standardized approach for assessing the dose-response relationship of this compound.

Rationale for Protocol Design

This protocol is based on established guidelines for testing insecticide efficacy, such as those from the World Health Organization (WHO).[5][6][7] It employs a forced contact method to ensure uniform exposure and generate reproducible data.[8] The use of multiple concentrations is crucial for determining the lethal concentration (LC50), a key metric for comparing toxicity.

Step-by-Step Protocol
  • Insect Rearing:

    • Maintain a healthy, susceptible population of the target insect species (e.g., Myzus persicae or Aedes aegypti) under controlled laboratory conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).

    • Ensure the insects are of a uniform age and life stage for testing to minimize variability.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Perform serial dilutions to create a range of at least five concentrations that are expected to result in mortalities between 10% and 90%.

    • Include a solvent-only control group.

  • Bioassay Procedure (Vial Bioassay):

    • Coat the inside of glass vials (e.g., 20 ml scintillation vials) with 1 ml of each test solution or the solvent control.

    • Roll the vials on a hot dog roller or similar device until the solvent has completely evaporated, leaving a uniform residue of the insecticide on the inner surface.

    • Introduce a known number of insects (e.g., 20-25 adults) into each vial.

    • Cap the vials with a breathable material (e.g., cotton or mesh).

    • Store the vials under the same controlled conditions as insect rearing.

  • Data Collection and Analysis:

    • Record insect mortality at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours). An insect is considered dead if it is unable to move when gently prodded.

    • Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%.

    • Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values with their 95% confidence intervals.[9]

Illustrative Data Presentation
Concentration (µ g/vial )Number of InsectsMortality (%) at 24hCorrected Mortality (%)
0 (Control)10040
0.11001511.5
0.51004542.7
1.01007877.1
2.51009594.8
5.0100100100

Calculated Efficacy:

  • LC50: 0.65 µ g/vial (95% CI: 0.55-0.78)

  • LC90: 2.15 µ g/vial (95% CI: 1.85-2.50)

Application Note 2: Protocol for Quantification of Residues in Agricultural Matrices

Determining the presence and quantity of pesticide residues in crops is essential for food safety and regulatory compliance. This protocol outlines a method for extracting and quantifying this compound from a representative crop matrix (e.g., spinach).

Rationale for Protocol Design

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely adopted for pesticide residue analysis in food.[10] The use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for detecting and quantifying carbamates at low levels.[10][11]

Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Crop Sample Weigh 2. Weigh 10g into Tube Homogenize->Weigh Extract 3. Add Acetonitrile & Salts (QuEChERS) Weigh->Extract Shake 4. Shake Vigorously Extract->Shake Centrifuge 5. Centrifuge Shake->Centrifuge Supernatant 6. Take Aliquot of Supernatant Centrifuge->Supernatant dSPE 7. Add to dSPE Tube (PSA, MgSO4) Supernatant->dSPE Vortex 8. Vortex dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Filter 10. Filter Supernatant Centrifuge2->Filter LCMS 11. Inject into LC-MS/MS Filter->LCMS Quantify 12. Quantify against Calibration Curve LCMS->Quantify

Caption: Workflow for QuEChERS-based residue analysis of carbamates in crops.

Step-by-Step Protocol
  • Sample Homogenization:

    • Homogenize a representative sample of the agricultural commodity (e.g., 500g of spinach) until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 ml centrifuge tube.

    • Add 10 ml of acetonitrile.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 ml of the supernatant (acetonitrile layer) to a 2 ml d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • LC-MS/MS Analysis:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • Inject the sample into an LC-MS/MS system.

    • LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and methanol (both with 0.1% formic acid).

    • MS/MS Conditions: Operate in positive electrospray ionization (ESI+) mode. Monitor for at least two specific multiple reaction monitoring (MRM) transitions for the parent ion of this compound.

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking blank crop extract with known concentrations of the analyte.

    • Construct a calibration curve and quantify the residue level in the sample.

Illustrative Data Presentation
Sample IDSpike Level (ng/g)Measured Concentration (ng/g)Recovery (%)
Spinach Blank0< LOQN/A
Spinach Spike 1109.898
Spinach Spike 25048.597
Spinach Spike 3100103.2103.2
  • Limit of Detection (LOD): 0.5 ng/g

  • Limit of Quantification (LOQ): 2.0 ng/g

Application Note 3: Protocol for Monitoring Insecticide Resistance

Insecticide resistance is a significant challenge in agriculture.[12] Monitoring the susceptibility of pest populations to this compound is crucial for effective resistance management.

Rationale for Protocol Design

This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) guidelines.[13] It establishes a baseline susceptibility for a pest population and allows for the detection of shifts in susceptibility over time, which may indicate the development of resistance.[12] The vial bioassay method described in Application Note 1 is a common and effective technique for this purpose.[9]

Step-by-Step Protocol
  • Establish Baseline Susceptibility:

    • Collect a known susceptible population of the target pest from an area with no prior exposure to carbamate insecticides.

    • Perform the efficacy bioassay as described in Application Note 1 to determine the baseline LC50 for this susceptible population.

  • Field Population Sampling:

    • Collect pest populations from various agricultural fields where carbamate insecticides are used.

    • Transport the collected insects to the laboratory and rear them for one generation to acclimate them and minimize field-related stress.

  • Resistance Bioassay:

    • Using the F1 generation of the field-collected populations, perform the same vial bioassay protocol used to establish the baseline susceptibility.

    • Calculate the LC50 for each field population.

  • Calculate Resistance Ratio (RR):

    • The Resistance Ratio is a key indicator of resistance. Calculate it for each field population using the following formula: RR = LC50 of Field Population / LC50 of Susceptible (Baseline) Population

  • Interpretation:

    • An RR value of 1 indicates no change in susceptibility.

    • An RR value between 5 and 10 suggests low-level resistance.

    • An RR value greater than 10 indicates moderate to high resistance, which may lead to control failures in the field.

Illustrative Data Presentation
PopulationCollection SiteLC50 (µ g/vial )Resistance Ratio (RR)
Susceptible Lab StrainLaboratory0.651.0
Field Population AFarm 1 (Low Use)1.302.0
Field Population BFarm 2 (High Use)7.8012.0
Field Population CFarm 3 (High Use)15.624.0

Interpretation: Field populations B and C show significant levels of resistance to the carbamate insecticide, suggesting that alternative control measures should be considered for these locations.

References

  • Vertex AI Search. (2024).
  • PubMed. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 727-35. [Link]

  • World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. [Link]

  • Delaware Health and Social Services.
  • Ueji, M., & Kanazawa, J.
  • Inchem.org. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). [Link]

  • Policy Commons. (2009). WHO Guidelines for Efficacy Testing of Insecticides for Indoor and Outdoor Ground-Applied Space Spray Applications. [Link]

  • Agilent.
  • ResearchGate.
  • IRIS. GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT.
  • Googleapis.com. Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products.
  • Wikipedia.
  • Entomology Testing Laboratory. Insecticides efficacy testing PT18.
  • Austin Publishing Group. (2015).
  • Pesticide Registration Toolkit. WHO Guidance for efficacy testing and risk assessment.
  • Insecticide Resistance Action Committee (IRAC). Monitoring. [Link]

  • Insecticide Resistance Action Committee (IRAC). Test Method Library. [Link]

  • NIH. Bioassays for Monitoring Insecticide Resistance.
  • PacMOSSI. Insecticide Resistance Action Committee.
  • KoreaScholar. (2011).
  • CarboSynUSA, Inc. tert-butyl N-[(4-aminophenyl)
  • PubChem. Methyl p-aminophenylcarbamate. [Link]

  • PubChemLite. Methyl n-[(4-aminophenyl)
  • BLDpharm. 850791-48-9|Methyl N-[(4-aminophenyl)
  • Benchchem. An In-depth Review of the Insecticidal Activity of Methyl N-(4-chlorophenyl)
  • ChemicalBook. methyl N-(4-aminophenyl)
  • Wikipedia.
  • PubChem. tert-butyl N-[(4-aminophenyl)methyl]carbamate. [Link]

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Application Note: A Strategic Guide to the Synthesis of Methyl N-(4-aminophenyl)-N-methylcarbamate Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the synthesis and strategic design of methyl N-(4-aminophenyl)-N-methylcarbamate analogs intended for structure-activity relationship (SAR) studies. The N-phenylcarbamate scaffold is a privileged structure in medicinal chemistry, notably as a core component of acetylcholinesterase (AChE) inhibitors used in the management of Alzheimer's disease.[1][2][3] This document moves beyond simple procedural descriptions to explain the underlying chemical principles and strategic considerations essential for designing and executing a successful medicinal chemistry campaign. We present detailed, validated protocols, mechanistic insights, troubleshooting advice, and a clear rationale for analog design, empowering researchers to efficiently probe the chemical space and elucidate meaningful SAR.

Section 1: The Rationale of Analog Design for SAR

The central objective of SAR studies is to systematically alter a molecule's structure to understand how these changes influence its biological activity. For the this compound scaffold, this involves identifying key pharmacophoric elements and systematically modifying them. The core structure presents several strategic points for modification to probe interactions with a biological target, such as an enzyme's active site.[2][4]

Key Modification Points:

  • Aryl Amine (R¹): The terminal amino group is a prime site for modification. Introducing alkyl, acyl, or other functional groups can explore hydrogen bonding capacity, lipophilicity, and steric interactions within a target's binding pocket.

  • Aromatic Ring Substituents (R²): The phenyl ring can be substituted with various groups (e.g., halogens, alkyls, alkoxys) to modulate the electronic properties (electron-donating or -withdrawing) and steric profile of the molecule. These changes can significantly impact binding affinity and metabolic stability.[4]

  • Carbamate N-substituent (R³): While the core topic specifies an N-methyl group, varying this substituent (e.g., to N-ethyl) can probe the size and nature of the pocket accommodating this group. This is a common strategy in the development of carbamate-based drugs like rivastigmine.[5][6]

  • Carbamate O-alkyl group (R⁴): Altering the methyl ester to other alkyl groups can influence the reactivity of the carbamate carbonyl and its hydrolysis rate, which is critical for pseudo-irreversible inhibitors that acylate their target enzyme.[3][7]

Below is a diagram illustrating these strategic points of diversification on the core scaffold.

SAR_Points scaffold Core Scaffold: this compound mol R1 R1->mol R2 R2->mol R3 R3->mol R4 R⁴ R4->mol

Caption: Strategic points for analog synthesis on the core scaffold.

Section 2: Core Synthetic Strategy & Mechanistic Considerations

A robust and flexible synthetic route is paramount for generating a library of analogs. The most logical and field-proven approach begins with a readily available substituted nitroaniline, allowing for early-stage introduction of diversity at the R² position.

General Synthetic Workflow:

The proposed pathway involves three key transformations:

  • N-Methylation: Introduction of the methyl group on the aniline nitrogen.

  • Nitro Group Reduction: Conversion of the nitro group to the primary amine, which serves as the handle for R¹ diversification.

  • Carbamoylation: Formation of the methyl carbamate moiety.

This sequence is strategically chosen. Performing N-methylation on the nitroaniline precursor is often cleaner and avoids potential side reactions that could occur with the more nucleophilic diamine. The final carbamoylation step is selective for the more nucleophilic N-methylaniline nitrogen over the terminal primary amine under controlled conditions.

Synthetic_Workflow start Substituted 4-Nitroaniline (R²-Diversity) step1 Step 1: N-Methylation (e.g., MeI, K₂CO₃) start->step1 intermediate1 N-Methyl-4-nitroaniline Derivative step1->intermediate1 step2 Step 2: Nitro Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) intermediate1->step2 intermediate2 N¹-Methyl-benzene-1,4-diamine Derivative step2->intermediate2 step3 Step 3: Selective Carbamoylation (e.g., Methyl Chloroformate, Base) intermediate2->step3 step4 Optional Step: N-Acylation/Alkylation (R¹-Diversity) intermediate2->step4 Alternative R¹ Introduction product Target Analog Library (R¹, R², R³, R⁴ Diversity) step3->product step4->product Alternative R¹ Introduction

Caption: General workflow for the synthesis of target analogs.

Section 3: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents like methyl iodide and methyl chloroformate are toxic and should be handled with extreme care.

Protocol 3.1: Synthesis of the Core Scaffold: this compound

This protocol details the synthesis starting from a commercially available intermediate, N-methyl-4-nitroaniline.

Step A: Synthesis of N¹-methylbenzene-1,4-diamine (2)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-4-nitroaniline (1.52 g, 10 mmol) and ethanol (50 mL).

  • Reaction: Carefully add 10% Palladium on carbon (Pd/C, ~150 mg, 10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) three times, then maintain a positive pressure of H₂ (balloon or ~50 psi) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield N¹-methylbenzene-1,4-diamine (2) as an oil that may darken on exposure to air. Use this product immediately in the next step without further purification. A patent for a similar reduction using hydrazine hydrate also exists.[8]

Step B: Synthesis of this compound (3)

  • Setup: Dissolve the crude N¹-methylbenzene-1,4-diamine (2) (approx. 10 mmol) in dichloromethane (DCM, 50 mL) in a 250 mL flask and cool the solution to 0 °C in an ice bath. Add a base such as pyridine (1.2 eq, 12 mmol, 0.97 mL).

  • Reagent Addition: While stirring vigorously, add methyl chloroformate (1.0 eq, 10 mmol, 0.77 mL) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. The use of chloroformates is a standard and effective method for carbamate formation.[9][10]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, gradient eluent from 20% to 60% Ethyl Acetate in Hexanes) to afford the title compound as a solid.

Protocol 3.2: General Protocol for Analog Synthesis (R¹-Diversity)

This protocol describes the modification of the terminal amino group of the core scaffold.

  • Setup: Dissolve this compound (3) (1 mmol) in a suitable solvent like DCM or THF (10 mL) in a flask at room temperature.

  • Acylation Example: To synthesize an amide analog, add a base like triethylamine (1.5 eq) followed by the dropwise addition of an acyl chloride or anhydride (1.1 eq). Stir until completion.

  • Reductive Amination Example: To synthesize an N-alkyl analog, add an aldehyde or ketone (1.2 eq) and a reducing agent like sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 12-24 hours.

  • Workup and Purification: Perform an appropriate aqueous workup based on the reagents used, followed by extraction and purification via flash chromatography to isolate the desired R¹-modified analog.

Section 4: Characterization and Data Management

Rigorous characterization is essential to confirm the identity and purity of each synthesized analog, forming the foundation of trustworthy SAR data.

  • ¹H and ¹³C NMR: Confirms the chemical structure and connectivity of atoms.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Assesses purity and confirms the molecular weight of the compound.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass, confirming the elemental composition.

Data for the synthesized library should be meticulously organized to facilitate SAR analysis.

Table 1: Sample Data Organization for Synthesized Analogs

Compound IDR¹ SubstituentR² SubstituentYield (%)Purity (LC-MS, %)Target Activity (IC₅₀, µM)
AN-001 -H-H75%>99%Experimental Value
AN-002 -COCH₃-H82%>98%Experimental Value
AN-003 -H3-Cl68%>99%Experimental Value
AN-004 -H2-OCH₃71%>97%Experimental Value

Section 5: Troubleshooting and Field Insights

  • Low Yield in N-Methylation: If methylation with methyl iodide is inefficient, consider a stronger base/solvent system like NaH in DMF. However, this increases the risk of di-methylation. An alternative is reductive amination using formaldehyde and a reducing agent.[11]

  • Poor Selectivity in Carbamoylation: If the terminal amine reacts with methyl chloroformate, this indicates it is not sufficiently less reactive than the N-methylaniline. This can be mitigated by using a bulky base that preferentially deprotonates the less-hindered N-methylaniline or by protecting the terminal amine (e.g., as a Boc-carbamate), followed by deprotection as a final step.

  • Purification Challenges: The presence of a basic amino group can cause streaking on silica gel columns. Pre-treating the silica with triethylamine (1% in the eluent) can neutralize acidic sites and improve chromatographic resolution.

  • Alternative Carbamoylation: For sensitive substrates or to avoid chloroformates, phosgene-free methods can be employed. These include reactions with dialkyl carbonates or using CO₂ directly with amines and alkyl halides under specific catalytic conditions.[12][13][14]

Conclusion

This application note provides a strategic and practical guide for the synthesis of this compound analogs. By combining a robust synthetic workflow with a rational approach to analog design, researchers can efficiently generate high-quality compound libraries. The detailed protocols, mechanistic insights, and troubleshooting advice provided herein are designed to empower drug development professionals to accelerate their SAR studies and uncover novel compounds with improved therapeutic potential.

References

  • Goldblum, A., Yoshimoto, M., & Hansch, C. (1981). Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase. Journal of Agricultural and Food Chemistry, 29(2), 277-288. [Link]

  • Rosini, M., et al. (2000). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 43(12), 2277-2287. [Link]

  • ResearchGate. (n.d.). Synthesis of rivastigmine analogues 9–11. Retrieved from ResearchGate. [Link]

  • Goldblum, A. (1983). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Molecular Pharmacology, 24(3), 436-442. [Link]

  • CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. (2010).
  • Journal of Emerging Investigators. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. [Link]

  • SciSpace. (n.d.). A Metal‐Free Synthesis of N‐Aryl Carbamates under Ambient Conditions. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-o-phenylenediamine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. [Link]

  • US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. (2012).
  • Silva, T., et al. (2021). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. Molecules, 26(15), 4485. [Link]

  • US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines. (1994).
  • CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride. (2019).
  • Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

  • ResearchGate. (n.d.). One-Pot, Three-Step Preparation of Alkyl and Aryl Alkylcarbamates from S Methyl N -Alkylthiocarbamates. [Link]

  • Journal of Chemical Education. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. [Link]

  • Cavalli, A., et al. (2009). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. ChemMedChem, 4(4), 670-679. [Link]

  • Industrial & Engineering Chemistry Research. (2014). Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol. [Link]

  • Green Chemistry. (2011). A non-phosgene route for synthesis of methyl N-phenyl carbamate derived from CO2 under mild conditions. [Link]

  • ResearchGate. (n.d.). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: New preparative method and mechanism. [Link]

  • Journal of Organic Chemistry. (1956). New Carbamates and Related Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]

  • Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. [Link]

  • Organic & Biomolecular Chemistry. (2020). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. [Link]

  • Journal of Medicinal Chemistry. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]

  • US4272441A - Preparation of carbamates. (1981).

Sources

Application Note & Protocol: Preparation of Analytical Standards for Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed framework for the preparation, characterization, and validation of analytical standards for methyl N-(4-aminophenyl)-N-methylcarbamate. Recognizing the critical role of high-purity, well-characterized standards in drug discovery, development, and quality control, this document outlines a proposed synthesis route, robust protocols for solubility and stability assessment, and best practices for the preparation of stock and working standard solutions. The methodologies are grounded in established principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring scientific integrity and regulatory alignment. While a specific synthesis for the target compound is proposed, this guide uniquely empowers researchers by providing detailed experimental protocols to determine its solubility and stability, key parameters for ensuring the accuracy and reliability of analytical data.

Introduction: The Imperative for a Well-Characterized Analytical Standard

This compound is a compound of interest within pharmaceutical and agrochemical research. As with any analyte, the foundation of reliable quantitative analysis lies in the quality of the analytical standard. An analytical standard serves as a benchmark against which unknown samples are compared; therefore, its purity, identity, and stability must be unequivocally established. This application note addresses the critical steps for generating a robust analytical standard for this compound, from synthesis to solution preparation and validation.

The principles outlined herein are designed to be universally applicable for researchers, scientists, and drug development professionals who require a high degree of confidence in their analytical results. Adherence to these protocols will ensure that the prepared standards are fit for their intended purpose, whether for chromatographic assay, impurity profiling, or other quantitative analytical techniques.

Proposed Synthesis of this compound

Pathway Overview:

  • N-methylation of 4-nitroaniline: Introduction of a methyl group to the amino moiety of 4-nitroaniline.

  • Reduction of the nitro group: Conversion of the nitro group to an amino group to yield N-methyl-p-phenylenediamine.

  • Carbamoylation: Reaction of the secondary amine with methyl chloroformate to form the final product.

Synthesis_Pathway Start 4-Nitroaniline Intermediate1 N-Methyl-4-nitroaniline Start->Intermediate1 1. NaH, DMF 2. CH3I Intermediate2 N-Methyl-p-phenylenediamine Intermediate1->Intermediate2 Fe/NH4Cl, EtOH/H2O Product Methyl N-(4-aminophenyl)-N- methylcarbamate Intermediate2->Product Methyl Chloroformate, Pyridine, CH2Cl2

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of N-Methyl-4-nitroaniline

  • To a stirred solution of 4-nitroaniline (1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-methyl-4-nitroaniline.

Step 2: Synthesis of N-Methyl-p-phenylenediamine

  • To a solution of N-methyl-4-nitroaniline (1 eq.) in a mixture of ethanol and water, add iron powder (5 eq.) and ammonium chloride (1 eq.).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-methyl-p-phenylenediamine.

Step 3: Synthesis of this compound

  • Dissolve N-methyl-p-phenylenediamine (1 eq.) in dichloromethane (CH2Cl2) and add pyridine (1.5 eq.) at 0 °C.

  • To this stirred solution, add methyl chloroformate (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization of the Synthesized Standard:

The identity and purity of the synthesized this compound should be rigorously confirmed using a panel of analytical techniques:

Analytical TechniquePurpose
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy Identification of functional groups.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Elemental Analysis Confirmation of elemental composition.

Determination of Physicochemical Properties: Solubility and Stability

A thorough understanding of the solubility and stability of the analytical standard is paramount for the preparation of accurate and reliable standard solutions. The following protocols provide a systematic approach to determining these critical parameters.

Protocol for Solubility Determination

This protocol is designed to determine the approximate solubility of this compound in common analytical solvents.

Solubility_Workflow Start Weigh Compound AddSolvent Add Solvent Incrementally Start->AddSolvent Vortex Vortex/Sonicate AddSolvent->Vortex Observe Visual Observation Vortex->Observe Insoluble Insoluble Observe->Insoluble Soluble Soluble Observe->Soluble Insoluble->AddSolvent Add more solvent Calculate Calculate Solubility Soluble->Calculate

Caption: Workflow for determining the solubility of a new compound.

Materials and Equipment:

  • This compound

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Sonicator bath

  • Calibrated pipettes

  • Analytical solvents (e.g., Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Water)

Procedure:

  • Accurately weigh approximately 5 mg of the compound into a pre-weighed vial.

  • Add the selected solvent in small, known increments (e.g., 100 µL).

  • After each addition, cap the vial and vortex for at least 30 seconds. If dissolution is not complete, sonicate for up to 5 minutes.

  • Visually inspect the solution for any undissolved particles against a dark background.

  • Continue adding solvent incrementally until the compound is fully dissolved.

  • Record the total volume of solvent required to dissolve the known mass of the compound.

  • Calculate the approximate solubility in mg/mL.

  • Repeat the procedure for each solvent of interest.

Data Presentation:

SolventApproximate Solubility (mg/mL)Observations
MethanolTo be determined
AcetonitrileTo be determined
DMSOTo be determined
WaterTo be determined
Protocol for Solution Stability Assessment

This protocol outlines an accelerated stability study to evaluate the stability of this compound in solution under various conditions.

Materials and Equipment:

  • Stock solution of the compound in a chosen solvent

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Temperature-controlled ovens or incubators

  • Light-protective (amber) and clear vials

Procedure:

  • Prepare a stock solution of the compound at a known concentration in the selected solvent.

  • Aliquot the stock solution into several amber and clear vials.

  • Store the vials under the following conditions:

    • Refrigerated (2-8 °C)

    • Room temperature (~25 °C)

    • Elevated temperature (e.g., 40 °C)

    • Room temperature with exposure to light (for clear vials)

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove a vial from each storage condition.

  • Analyze the samples by HPLC to determine the concentration of the parent compound and identify any degradation products.

  • Calculate the percentage of the initial concentration remaining at each time point.

Data Analysis and Interpretation:

The stability of the compound is assessed by the rate of degradation under each condition. A decrease in the concentration of the parent compound and the appearance of new peaks in the chromatogram are indicative of degradation. The results will inform the appropriate storage conditions and expiration dating for the standard solutions.

Preparation of Analytical Standard Solutions

Based on the data obtained from the solubility and stability studies, the following protocols for the preparation of stock and working standard solutions can be implemented.

Preparation of Stock Standard Solution

The stock standard solution is a concentrated solution from which working standards are prepared.

Procedure:

  • Accurately weigh a suitable amount of the well-characterized this compound into a calibrated volumetric flask.

  • Add a portion of the selected solvent (in which the compound is known to be soluble and stable) to dissolve the compound completely. Sonication may be used if necessary.

  • Allow the solution to return to room temperature.

  • Add the solvent to the mark and mix thoroughly.

  • Transfer the solution to a labeled, light-protective container if the stability studies indicate light sensitivity.

  • Store the stock solution under the conditions determined to be optimal from the stability study.

Preparation of Working Standard Solutions

Working standard solutions are dilutions of the stock standard solution used for calibration and analysis.

Procedure:

  • Allow the stock standard solution to equilibrate to room temperature.

  • Using calibrated pipettes, transfer the required volume of the stock solution into a calibrated volumetric flask.

  • Dilute to the mark with the appropriate mobile phase or solvent.

  • Mix thoroughly.

  • Prepare fresh working standards daily unless stability data supports longer-term use.

Quality Control and Validation of Analytical Standards

The preparation of analytical standards must be governed by a robust quality control system to ensure their accuracy and reliability. The validation of the analytical method used to characterize the standard should be performed in accordance with USP General Chapter <1225> Validation of Compendial Procedures.[1][2]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

The successful implementation of the protocols detailed in this application note will enable researchers and scientists to prepare, characterize, and utilize analytical standards of this compound with a high degree of confidence. By grounding these procedures in fundamental principles of chemical synthesis, physicochemical property determination, and regulatory guidelines, this document provides a comprehensive and scientifically sound framework for ensuring the integrity of analytical data in drug development and related fields. The emphasis on determining compound-specific solubility and stability data empowers the user to generate truly robust and reliable analytical standards.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.

Sources

Application Notes and Protocols: Evaluating the Cytotoxicity of Methyl N-(4-aminophenyl)-N-methylcarbamate Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl N-(4-aminophenyl)-N-methylcarbamate is a chemical compound belonging to the carbamate family.[1][2] Carbamates are a class of compounds widely used as insecticides, and their primary mechanism of toxicity in insects and mammals involves the inhibition of acetylcholinesterase (AChE).[3][4][5] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition leads to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in a state of cholinergic overstimulation.[3][6] While this neurotoxic mechanism is well-established for many carbamates, a comprehensive understanding of a specific compound's broader cellular toxicity is essential for risk assessment and drug development.

In vitro cytotoxicity assays are fundamental tools in this evaluation process.[7][8] They provide a controlled, high-throughput method to assess how a substance affects basic cellular functions, such as metabolic activity, membrane integrity, and programmed cell death (apoptosis). Relying on a single assay can be misleading, as different compounds can induce cell death through distinct biochemical pathways. Therefore, a multi-parametric approach, utilizing a panel of assays that probe different aspects of cellular health, is crucial for building a robust cytotoxicity profile.

This guide provides a detailed framework for evaluating the cytotoxicity of this compound. It outlines the principles and provides step-by-step protocols for a complementary suite of four widely-used cell-based assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, the Neutral Red Uptake assay for lysosomal function, and the Caspase-3/7 assay for apoptosis detection. By integrating the data from these assays, researchers can develop a nuanced understanding of the compound's cytotoxic potential and its primary mechanism of inducing cell death.

The Carbamate Mechanism of Action: Acetylcholinesterase Inhibition

The defining characteristic of carbamate insecticides is their ability to reversibly inhibit acetylcholinesterase (AChE).[5] The carbamate molecule binds to the active site of the AChE enzyme, leading to its carbamylation.[3] This prevents the enzyme from hydrolyzing acetylcholine, causing the neurotransmitter to accumulate and continuously stimulate its receptors.[6] Unlike organophosphates, which cause irreversible inhibition, the bond formed by carbamates is unstable and can be hydrolyzed, allowing the enzyme to eventually regenerate.[5] This reversible action means the duration of toxicity is typically shorter than that of organophosphates.[3]

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Stimulation Result ACh Accumulation & Overstimulation Carbamate Methyl N-(4-aminophenyl) -N-methylcarbamate Carbamate->Inhibition Inhibits Inhibition->AChE

Caption: Mechanism of carbamate-induced acetylcholinesterase inhibition.

Cell Line Selection: The Foundation of a Relevant Assay

The choice of cell line is a critical first step that dictates the relevance and interpretability of any cytotoxicity study.[9] The ideal cell line should be appropriate for the research question, considering the compound's potential target organs and routes of exposure.[10][11]

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select a cell line derived from a tissue relevant to the compound's expected biological interaction.[10] Given that carbamates are neurotoxins, a neuronal cell line is highly relevant. For general toxicity and metabolic studies, a liver cell line is standard.

  • Species: Human cell lines are generally preferred for their direct relevance to human health.

  • Metabolic Capability: Some cell lines, like HepG2 (human hepatoma), retain significant metabolic enzyme activity, which is important for detecting toxicity that may be mediated by metabolic activation of the parent compound.

  • Assay Compatibility: Ensure the chosen cell line is compatible with the selected assays and exhibits robust growth under standard culture conditions.[12]

  • Authenticity and Purity: Always source cell lines from reputable cell banks (e.g., ATCC, DSMZ) to ensure proper identification and to avoid mycoplasma contamination, which can significantly alter experimental results.[12]

Recommended Cell Lines for Initial Screening:

Cell LineOriginTissue TypeRationale
SH-SY5Y HumanNeuroblastomaRelevant for assessing neurotoxicity, a known effect of carbamates.
HepG2 HumanHepatocellular CarcinomaRepresents the liver, the primary site of xenobiotic metabolism.
Caco-2 HumanColorectal AdenocarcinomaModels the intestinal barrier; useful for studying orally administered compounds.[10]
L929 MouseFibroblastA standard, robust cell line frequently used in baseline cytotoxicity testing as per ISO 10993-5.[13]

Assay 1: MTT Assay for Metabolic Viability

Principle

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[15] This conversion only occurs in cells with active metabolism.[16] The resulting formazan crystals are then dissolved using a solubilizing agent, and the concentration is determined by measuring the absorbance at approximately 570-590 nm. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[16]

cluster_workflow MTT Assay Workflow cluster_principle Cellular Principle Seed 1. Seed Cells (96-well plate) Treat 2. Add Compound & Incubate (e.g., 24h) Seed->Treat Add_MTT 3. Add MTT Reagent (0.5 mg/mL) Treat->Add_MTT Incubate_MTT 4. Incubate (1-4h) Add_MTT->Incubate_MTT Solubilize 5. Add Solubilizer (e.g., SDS-HCl) Incubate_MTT->Solubilize Shake 6. Incubate & Shake (e.g., 15 min) Solubilize->Shake Read 7. Read Absorbance (570 nm) Shake->Read MTT Yellow MTT (Water-Soluble) Formazan Purple Formazan (Insoluble) MTT->Formazan Mitochondrial Dehydrogenases (Viable Cells)

Caption: Workflow and principle of the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute the cell suspension to the desired density (e.g., 1 x 10⁵ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 1 x 10⁴ cells/well).[17]

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in the appropriate cell culture medium.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the diluted compound or control medium to the appropriate wells. Include triplicate wells for each condition:

      • Vehicle Control: Cells treated with the same solvent used to dissolve the compound (e.g., 0.1% DMSO).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank: Wells with medium but no cells.[15]

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Reaction and Measurement:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and protect from light.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[15][16]

    • Incubate the plate for 1 to 4 hours at 37°C, allowing formazan crystals to form.[16]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[15][17]

    • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[15]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

Principle

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.[18] LDH is a stable cytosolic enzyme that is present in most cell types.[19] When the cell membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[19][20] The assay measures the amount of released LDH by a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product. The amount of formazan formed, measured by absorbance at ~490 nm, is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[21]

cluster_workflow LDH Assay Workflow cluster_principle Cellular Principle Seed 1. Seed Cells & Treat (as in MTT assay) Controls 2. Prepare Controls (Spontaneous & Max Lysis) Seed->Controls Transfer 3. Transfer Supernatant to new plate Controls->Transfer Add_Mix 4. Add LDH Reaction Mix Transfer->Add_Mix Incubate 5. Incubate at RT (~30 min, protected from light) Add_Mix->Incubate Stop 6. Add Stop Solution (Optional, depending on kit) Incubate->Stop Read 7. Read Absorbance (490 nm) Stop->Read Intact Intact Cell (LDH retained) Damaged Damaged Cell (Membrane compromised) Intact->Damaged Compound-induced Cytotoxicity Release LDH Release Damaged->Release cluster_workflow NRU Assay Workflow cluster_principle Cellular Principle Seed 1. Seed Cells & Treat (as in MTT assay) Remove 2. Remove Medium & Wash with DPBS Seed->Remove Add_NR 3. Add Neutral Red Solution Remove->Add_NR Incubate 4. Incubate (2-3h) Add_NR->Incubate Wash_Extract 5. Wash & Add Destain Solution Incubate->Wash_Extract Shake 6. Shake to Solubilize Wash_Extract->Shake Read 7. Read Absorbance (540 nm) Shake->Read Viable Viable Cell (Intact Lysosomes) Uptake Neutral Red Uptake & Accumulation Viable->Uptake NonViable Non-Viable Cell (Damaged Lysosomes) NoUptake No Dye Retention NonViable->NoUptake

Caption: Workflow and principle of the Neutral Red Uptake assay.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well plate.

  • Neutral Red Staining:

    • After the treatment period, remove the culture medium.

    • Wash the cells gently with 150 µL of pre-warmed DPBS. [22] * Add 100 µL of Neutral Red solution (e.g., 50 µg/mL in medium) to each well.

    • Incubate the plate at 37°C in a CO₂ incubator for 2-3 hours. [22]

  • Dye Extraction and Measurement:

    • Carefully remove the Neutral Red solution.

    • Wash the wells with 150 µL of DPBS to remove excess dye. [22] * Add 150 µL of Neutral Red Destain Solution (typically 50% ethanol, 49% water, 1% glacial acetic acid) to each well. [22] * Place the plate on a microplate shaker for 10-15 minutes to fully extract the dye from the cells.

    • Measure the absorbance at 540 nm using a microplate reader. [23]

Assay 4: Caspase-3/7 Assay for Apoptosis

Principle

Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave a multitude of cellular proteins, leading to the systematic disassembly of the cell. [24]Luminescent or fluorescent assays for caspase-3/7 activity provide a direct measure of apoptosis induction. These assays typically use a proluminescent or profluorescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for caspase-3 and -7. [25][26]In the presence of active caspase-3/7, the substrate is cleaved, releasing a luminescent (e.g., aminoluciferin) or fluorescent (e.g., rhodamine 110) molecule. [24][25]The resulting signal is proportional to the amount of active caspase-3/7 in the sample.

cluster_workflow Caspase-3/7 Assay Workflow cluster_principle Biochemical Principle Seed 1. Seed Cells & Treat (Opaque-walled plate) Equilibrate 2. Equilibrate Plate to Room Temp Seed->Equilibrate Add_Reagent 3. Add Caspase-Glo® 3/7 Reagent (Add-Mix) Equilibrate->Add_Reagent Shake 4. Mix on Shaker (e.g., 30 sec) Add_Reagent->Shake Incubate 5. Incubate at RT (1-3h, protected from light) Shake->Incubate Read 6. Read Luminescence Incubate->Read Substrate Pro-luminescent Substrate (DEVD) Signal Luminescent Signal Substrate->Signal Cleavage Caspase Active Caspase-3/7 (Apoptotic Cells) Caspase->Substrate

Caption: Workflow and principle of a luminescent Caspase-3/7 assay.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed and treat cells as described in the MTT protocol, but use white, opaque-walled 96-well plates suitable for luminescence measurements. This minimizes well-to-well crosstalk.

    • Include a positive control for apoptosis (e.g., staurosporine or etoposide).

  • Caspase Activity Measurement (using a commercial "add-mix-measure" kit like Promega's Caspase-Glo® 3/7):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. [25] * Add 100 µL of the reagent directly to each well containing 100 µL of medium. The reagent contains a lysis buffer, so no prior cell processing is needed. [25] * Place the plate on an orbital shaker at 300-500 rpm for 30 seconds to mix and induce cell lysis.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations
  • Correct for Background: For all absorbance/luminescence-based assays, subtract the average value of the blank (medium only) wells from all other readings.

  • Calculate Percentage Viability (MTT & NRU):

    • Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

  • Calculate Percentage Cytotoxicity (LDH):

    • Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Calculate Fold Change in Caspase Activity:

    • Fold Change = (Luminescence of Treated Sample / Luminescence of Vehicle Control)

Data Presentation

Summarize the results in a table and plot dose-response curves (Percentage Viability/Cytotoxicity vs. log[Concentration]). From these curves, the IC50 (half-maximal inhibitory concentration) can be calculated using non-linear regression analysis. This value represents the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., viability).

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100.0 ± 4.50.0 ± 2.11.0 ± 0.1
198.2 ± 5.11.5 ± 1.81.2 ± 0.2
1085.7 ± 6.210.3 ± 3.53.5 ± 0.4
5052.1 ± 4.835.8 ± 4.16.8 ± 0.7
10025.4 ± 3.968.9 ± 5.54.1 ± 0.5
2505.6 ± 2.195.1 ± 3.71.5 ± 0.3
Synthesizing Results for Mechanistic Insight

By comparing the results from the different assays, a more complete picture of the compound's cytotoxic mechanism can be formed.

cluster_inputs Assay Outputs cluster_outputs Potential Interpretation MTT ↓ MTT Signal L1 High Caspase Activity? MTT->L1 LDH ↑ LDH Release L2 High LDH Release? LDH->L2 Caspase ↑ Caspase-3/7 Caspase->L1 Apoptosis Primary Mechanism: Apoptosis Necrosis Primary Mechanism: Necrosis Cytostatic Cytostatic Effect L1->Apoptosis Yes L1->L2 No L2->Necrosis Yes L2->Cytostatic No (Loss of proliferation without cell death)

Caption: Logic diagram for interpreting combined cytotoxicity data.

  • Apoptosis: A significant increase in caspase-3/7 activity, followed by a decrease in MTT signal and a later-stage increase in LDH release (secondary necrosis), points towards apoptosis as the primary death pathway.

  • Necrosis: A rapid and strong increase in LDH release without a corresponding early increase in caspase-3/7 activity suggests a necrotic or necroptotic mechanism that directly compromises membrane integrity.

  • Cytostatic Effects: A decrease in the MTT signal without a significant increase in either LDH release or caspase activity may indicate that the compound is not killing the cells but is instead inhibiting their proliferation. [7]

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Jokanović, M., & Kosanović, M. (2010). Carbamate Toxicity. StatPearls Publishing. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program (NTP). [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Gupta, R. C. (2006). Carbamate Insecticides. ResearchGate. [Link]

  • Carbamate poisoning. (n.d.). Wikipedia. [Link]

  • Olson, K. R. (Ed.). (2012). Organophosphorus and Carbamate Insecticides. In Poisoning & Drug Overdose (7th ed.). AccessMedicine. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003). National Toxicology Program (NTP). [Link]

  • Various Authors. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. [Link]

  • Neutral Red Uptake Assay. (n.d.). RE-Place. [Link]

  • Neutral Red Uptake. (n.d.). Institute for In Vitro Sciences, Inc. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Various Authors. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]

  • Crouch, S. P. M., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1–13. [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. [Link]

  • Aslantürk, Ö. S. (2018). Principle and applications of the cytotoxicity assay. In Current Applications and Results of Cytotoxicity Assays. ResearchGate. [Link]

  • Methyl p-aminophenylcarbamate. (n.d.). PubChem. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]

  • Parboosing, R., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 12(1), 1-10. [Link]

  • How to choose the right cell line for your experiments. (2023). faCellitate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl N-(4-aminophenyl)-N-methylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl N-(4-aminophenyl)-N-methylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in this specific carbamoylation reaction. We will delve into the underlying chemical principles to provide not just solutions, but a framework for robust synthesis optimization.

Introduction: The Synthesis and Its Challenges

The synthesis of this compound typically involves the N-acylation of N-methyl-p-phenylenediamine with methyl chloroformate. This reaction, while seemingly straightforward, is complicated by the presence of two nucleophilic nitrogen atoms in the starting material: a primary aromatic amine (-NH₂) and a secondary N-methyl anilino group (-NHMe). The desired product results from the selective acylation of the secondary amine. Low yields are often traced back to a lack of selectivity, reagent degradation, or suboptimal reaction conditions.

Section 1: Understanding the Reaction Landscape

The primary reaction involves the nucleophilic attack of the secondary amine of N-methyl-p-phenylenediamine on the electrophilic carbonyl carbon of methyl chloroformate. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

However, several competing reactions can occur, significantly impacting the yield of the desired product.

Key Reaction Pathways

The diagram below illustrates the desired synthesis route alongside the most common side reactions that diminish the yield.

Reaction_Pathways cluster_reactants Reactants SM N-Methyl-p-phenylenediamine (Starting Material) Desired_Product This compound (Desired Product) SM->Desired_Product Desired Pathway (Attack at Sec. Amine) Isomer Methyl N-(4-(methylamino)phenyl)carbamate (Isomeric Impurity) SM->Isomer Side Reaction 1 (Attack at Pri. Amine) MCF Methyl Chloroformate (Reagent) MCF->Desired_Product Desired Pathway (Attack at Sec. Amine) MCF->Isomer Side Reaction 1 (Attack at Pri. Amine) Di_Product Dicarbamate Byproduct (Over-acylation) MCF->Di_Product Side Reaction 2 (Further Acylation) MCF->Di_Product Hydrolysis Methanol + CO2 + HCl (Reagent Degradation) MCF->Hydrolysis H₂O Base Base (e.g., Pyridine, Et3N) Base->Desired_Product Desired Pathway (Attack at Sec. Amine) Base->Isomer Side Reaction 1 (Attack at Pri. Amine) Base->Di_Product Side Reaction 2 (Further Acylation) Base->Di_Product Desired_Product->Di_Product Side Reaction 2 (Further Acylation) Isomer->Di_Product Troubleshooting_Workflow Start Low Yield Observed Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis High_SM High Starting Material (SM)? Analysis->High_SM Yes High_Imp Multiple Impurity Spots? Analysis->High_Imp No Check_MCF Check Methyl Chloroformate - Use fresh, dry reagent - Ensure inert atmosphere High_SM->Check_MCF Check_Cond Review Conditions - Check base stoichiometry (1.1 eq) - Increase temp slightly (RT -> 40°C) High_SM->Check_Cond Check_Stoich Adjust Stoichiometry - Use excess diamine (1.1 eq) - Use limiting chloroformate (0.9 eq) High_Imp->Check_Stoich Check_Add Refine Addition & Temp - Add chloroformate slowly (dropwise) - Maintain low temp (0°C) High_Imp->Check_Add Low_After_Puri Yield Low After Purification? Check_MCF->Low_After_Puri Check_Cond->Low_After_Puri Check_Stoich->Low_After_Puri Check_Add->Low_After_Puri Check_Workup Optimize Workup - Use NaHCO3 wash (not acid) - Avoid prolonged aqueous contact Low_After_Puri->Check_Workup Yes End Yield Improved Low_After_Puri->End No Check_Chroma Optimize Chromatography - Add 1% Et3N to eluent - Use appropriate solvent gradient Check_Workup->Check_Chroma Check_Chroma->End

identifying byproducts in the synthesis of methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl N-(4-aminophenyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important carbamate intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route, ensure the purity of your product, and troubleshoot any issues that may arise.

I. Understanding the Synthesis and Potential Pitfalls

The synthesis of this compound typically involves the formation of a carbamate linkage on the nitrogen of a p-phenylenediamine derivative. A common and effective strategy is the reaction of N-methyl-p-phenylenediamine (4-amino-N-methylaniline) with a methylating carbonylating agent, such as methyl chloroformate, in the presence of a base to neutralize the generated acid.

While this reaction is generally straightforward, the presence of two nucleophilic nitrogen atoms in the starting material, as well as the reactivity of the product itself, can lead to the formation of several byproducts. Understanding the potential side reactions is the first step in effective troubleshooting and ensuring the desired product's high purity.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your synthesis and provides actionable troubleshooting steps.

Question 1: My reaction mixture shows multiple spots on TLC/LC-MS, with masses higher than my expected product. What are the likely byproducts?

Answer: The presence of higher molecular weight species often points to over-alkylation or side reactions involving multiple starting material molecules. Here are the most probable culprits:

  • Dimerization/Urea Formation: The primary amine of one molecule of N-methyl-p-phenylenediamine can react with the newly formed carbamate of another, especially if there is an excess of the starting amine or if the methyl chloroformate is added too slowly. This can lead to the formation of a urea-linked dimer.

  • N,N'-dicarbamoylation: Both the primary and secondary amines of the starting material can react with methyl chloroformate, leading to a doubly acylated product.

  • Reaction with Impurities in Starting Material: If your N-methyl-p-phenylenediamine starting material contains aniline or p-phenylenediamine, these can also react to form their respective carbamate byproducts.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of methyl chloroformate can help to ensure complete reaction of the secondary amine, but a large excess should be avoided to minimize side reactions.

  • Slow Addition at Low Temperature: Add the methyl chloroformate solution dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C). This helps to control the exothermic reaction and minimize the formation of byproducts.

  • Choice of Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction. Using a stronger, more nucleophilic base could lead to unwanted side reactions.

  • Purification: These higher molecular weight byproducts can typically be separated from the desired product by column chromatography on silica gel.

Question 2: I am observing a byproduct with a mass corresponding to the starting material plus a methyl group (M+14). What is this and how can I avoid it?

Answer: This is a classic case of over-methylation. The likely byproduct is methyl N-(4-(dimethylamino)phenyl)-N-methylcarbamate .

This occurs when the primary amine of either the starting material or the product is methylated. While methyl chloroformate is primarily a carbamoylating agent, under certain conditions, it can also act as a methylating agent, or impurities in the reagent can lead to methylation.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your methyl chloroformate. Older or improperly stored reagents can degrade and contain species that promote methylation.

  • Reaction Temperature: Keep the reaction temperature low. Higher temperatures can favor the methylation side reaction.

  • Alternative Reagents: Consider using alternative carbamoylating agents that are less prone to side reactions, such as dimethyl carbonate, although this may require different reaction conditions (e.g., higher temperatures and a catalyst).

Question 3: My final product appears discolored (e.g., brown or purple) even after purification. What is the cause and how can I fix it?

Answer: Aromatic amines, especially p-phenylenediamine derivatives, are highly susceptible to oxidation, which can lead to colored impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture or during work-up can help to prevent oxidation.

  • Purification with Activated Carbon: Discolored impurities can sometimes be removed by treating a solution of the product with activated carbon, followed by filtration and recrystallization or chromatography.

III. Frequently Asked Questions (FAQs)

FAQ 1: What are the best analytical techniques to identify byproducts in my reaction?

Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent initial technique to identify the molecular weights of the components in your reaction mixture.[1][2] For structural elucidation of unknown byproducts, isolation by preparative HPLC or column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is recommended.

FAQ 2: How can I confirm the structure of my desired product, this compound?

The structure should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: Expect to see signals for the aromatic protons (typically two doublets), the N-methyl group, the O-methyl group, and the primary amine protons.

  • ¹³C NMR: Look for the characteristic carbonyl carbon of the carbamate, as well as the carbons of the aromatic ring and the methyl groups.

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak.

  • Infrared (IR) Spectroscopy: Key stretches to look for include the N-H stretches of the primary amine, the C=O stretch of the carbamate, and C-N and C-O stretches.

FAQ 3: What are the key safety precautions I should take during this synthesis?

  • Methyl chloroformate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aromatic amines can be toxic and are often skin sensitizers. Avoid inhalation and skin contact.

  • The reaction can be exothermic. Use an ice bath to control the temperature during the addition of methyl chloroformate.

IV. Experimental Protocols and Data

A. Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product N-methyl-p-phenylenediamine N-methyl-p-phenylenediamine Mixing_and_Stirring Mixing and Stirring at 0-5 °C N-methyl-p-phenylenediamine->Mixing_and_Stirring Methyl Chloroformate Methyl Chloroformate Methyl Chloroformate->Mixing_and_Stirring Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Mixing_and_Stirring Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Mixing_and_Stirring Quenching Quenching with Water Mixing_and_Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Anhydrous Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Product This compound Column_Chromatography->Product

A typical synthesis workflow.
B. Potential Byproducts and Their Identification

The following table summarizes the likely byproducts and their expected mass spectrometric data.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Unreacted Starting Material
N-methyl-p-phenylenediamineC₇H₁₀N₂122.17123.18
Over-reaction/Dimerization Byproducts
N,N'-bis(methoxycarbonyl)-N-methyl-p-phenylenediamineC₁₁H₁₄N₂O₄238.24239.25
Urea-linked DimerC₁₅H₁₈N₄O270.33271.34
Over-methylation Byproduct
Methyl N-(4-(dimethylamino)phenyl)-N-methylcarbamateC₁₁H₁₆N₂O₂208.26209.27
Product
This compoundC₉H₁₂N₂O₂180.21181.22
C. Analytical Workflow for Byproduct Identification

This diagram outlines the logical steps for identifying unknown byproducts in your reaction mixture.

Analytical_Workflow Byproduct Identification Workflow Crude_Reaction_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis Crude_Reaction_Mixture->TLC_Analysis LCMS_Analysis LC-MS Analysis Crude_Reaction_Mixture->LCMS_Analysis Isolate_Byproducts Isolate Byproducts (Prep-HPLC/Column) TLC_Analysis->Isolate_Byproducts Guide separation LCMS_Analysis->Isolate_Byproducts Identify masses of interest Structural_Elucidation Structural Elucidation Isolate_Byproducts->Structural_Elucidation NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, COSY) Structural_Elucidation->NMR_Spectroscopy HRMS High-Resolution Mass Spectrometry Structural_Elucidation->HRMS Structure_Confirmed Byproduct Structure Confirmed NMR_Spectroscopy->Structure_Confirmed HRMS->Structure_Confirmed

Sources

Technical Support Center: Purification of Crude Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude methyl N-(4-aminophenyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound.

I. Introduction to the Purification Challenges

This compound is a key intermediate in various synthetic pathways. However, its purification can be challenging due to the presence of structurally similar impurities and its potential for degradation under certain conditions. The primary goal of any purification strategy is to effectively remove starting materials, by-products, and decomposition products while maximizing the recovery of the desired high-purity compound.

Common impurities can arise from the synthetic route used. For instance, methods involving phosgene or its derivatives can introduce related by-products, while others might leave unreacted starting materials.[1][2] Understanding the potential impurities from your specific synthesis is the first critical step in designing an effective purification protocol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of crude this compound in a question-and-answer format.

Q1: My recrystallization attempt resulted in poor recovery or no crystallization at all. What are the likely causes and how can I fix this?

A1: This is a common issue often related to solvent selection and saturation levels.

  • Causality: For successful recrystallization, the compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at cooler temperatures.[3] If the solubility is too high at low temperatures, the compound will remain in the solution, leading to poor recovery. Conversely, if the solubility is too low at high temperatures, you may not be able to dissolve the crude material effectively.

  • Troubleshooting Steps:

    • Solvent Screening: The first step is a systematic solvent screening.[3] Test a range of solvents with varying polarities. For carbamates, solvents like ethanol, methanol, isopropanol, or mixtures with water can be effective.[4] A good starting point is to test solubility in small vials with a small amount of your crude product.

    • Solvent System Optimization: If a single solvent is not ideal, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. Dissolve the crude material in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until turbidity (cloudiness) appears. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

    • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Concentration: If the solution is not saturated enough, you may need to evaporate some of the solvent to increase the concentration of the carbamate before cooling.[3]

Q2: After purification by column chromatography, my fractions are still impure. What could be going wrong?

A2: Impure fractions from column chromatography can stem from several factors, including improper stationary phase selection, incorrect mobile phase composition, and poor column packing.

  • Causality: The principle of column chromatography relies on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel or alumina) and a mobile phase (the eluent). If the polarity of the mobile phase is too high, all components, including impurities, may elute too quickly with poor separation. If it's too low, the desired compound may not elute at all.

  • Troubleshooting Steps:

    • TLC Analysis First: Before running a column, always perform thin-layer chromatography (TLC) to determine the optimal mobile phase. The ideal solvent system should give your desired compound an Rf value of approximately 0.3-0.4.

    • Stationary Phase Choice: While silica gel is common, for some carbamates, a different stationary phase like Florisil might be more effective for cleanup.[5]

    • Mobile Phase Gradient: A common mobile phase for carbamates is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] If an isocratic (constant composition) mobile phase doesn't provide good separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective.

    • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

    • Sample Loading: Load the crude material in a concentrated solution using a minimal amount of the mobile phase or a solvent in which it is highly soluble and then adsorbed onto a small amount of silica gel.

Q3: My purified compound shows signs of decomposition (e.g., color change, appearance of new spots on TLC). How can I prevent this?

A3: Carbamates can be susceptible to thermal degradation and hydrolysis, especially in the presence of strong acids or bases.[6]

  • Causality: The carbamate functional group can be hydrolyzed back to the corresponding amine and alcohol under harsh pH conditions. Elevated temperatures during purification can also lead to decomposition.

  • Preventative Measures:

    • Temperature Control: Avoid excessive heat during all purification steps. When evaporating solvents, use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50°C).

    • pH Neutrality: Ensure that all solvents and reagents used are neutral. If your crude material is acidic or basic, consider a gentle aqueous wash (e.g., with a dilute sodium bicarbonate solution for acidic impurities or dilute HCl for basic impurities) followed by drying of the organic layer before proceeding with chromatography or recrystallization.

    • Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. Reversed-phase HPLC is often the method of choice for carbamates.[7][8] Specialized carbamate analysis columns are available and can provide excellent separation.[6][7][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides not only separation information but also the molecular weight of the components, which is invaluable for identifying impurities.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and can be used to detect and quantify impurities if their signals do not overlap with those of the main compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q2: Can I use extraction as a primary purification method?

A2: Liquid-liquid extraction can be a useful initial cleanup step, but it is often not sufficient for achieving high purity on its own. It is effective for removing impurities with significantly different solubility or acid-base properties. For example, an aqueous wash can remove water-soluble salts and other polar impurities.[11] However, for removing structurally similar, non-polar impurities, techniques like chromatography or recrystallization are generally necessary.

Q3: Are there any specific safety precautions I should take when working with this compound and its purification solvents?

A3: Yes, standard laboratory safety practices are crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used to be aware of specific hazards, handling procedures, and disposal requirements.[12]

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve approximately 50 mg of the crude material in a few drops of a hot solvent (e.g., isopropanol). Allow it to cool to room temperature and then in an ice bath. If crystals form, this is a potentially suitable solvent.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add this solution to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

V. Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High initial purity Column Column Chromatography Crude->Column Complex mixture Analysis Purity Analysis (HPLC, LC-MS, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure Purity Confirmed

Caption: General purification workflow decision tree.

Troubleshooting_Recrystallization Start Poor Recrystallization Result Solvent Incorrect Solvent Choice? Start->Solvent Saturation Insufficient Saturation? Solvent->Saturation No Action1 Perform Solvent Screening Solvent->Action1 Yes Action3 Concentrate Solution Saturation->Action3 Yes Action4 Induce Crystallization (Seed/Scratch) Saturation->Action4 No Action2 Use Binary Solvent System Action1->Action2

Caption: Troubleshooting logic for poor recrystallization.

VI. Quantitative Data Summary

Purification MethodTypical RecoveryPurity AchievedKey Considerations
Recrystallization 60-90%>98%Highly dependent on solvent choice and initial purity.
Column Chromatography 50-85%>99%Effective for complex mixtures but can be more time-consuming.

VII. References

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from cromlab-instruments.es

  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • UreaKnowHow. (2015). Problem No. 33: Excessive amount of carbamate solution from recirculation section. Retrieved from [Link]

  • Chrom8 international. (n.d.). CARBAMATE PESTICIDE ANALYSIS COLUMNS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl n-[(4-aminophenyl)methyl]carbamate. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [Development of Analytical Methods for Residual N-methyl Carbamate Pesticides in Foods]. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Alphabetical Method Listing - M - NMAM 4th Edition. Retrieved from [Link]

  • Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl p-aminophenylcarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • Ingenieria Analitica Sl. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • PubMed. (2004). Determination of n-methylcarbamates in foods. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(4-aminophenyl)methyl]carbamate. Retrieved from [Link]

  • Central European Journal of Public Health. (n.d.). Determination of N-methylcarbamates in Foods. Retrieved from [Link]

  • Springer. (n.d.). Determination of N-methylcarbamate pesticides in foods using an accelerated solvent extraction with a mini-column cleanup. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate. Retrieved from

Sources

degradation pathways of methyl N-(4-aminophenyl)-N-methylcarbamate under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers investigating the stability and degradation of methyl N-(4-aminophenyl)-N-methylcarbamate. This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols to navigate the complexities of stress testing this molecule. Our focus is on the underlying chemical principles to empower you to make informed decisions during your experiments.

Section 1: Overview of Primary Degradation Pathways

This compound, like other carbamate esters, is susceptible to degradation through several key pathways when subjected to stress conditions. Understanding these pathways is fundamental to designing robust stability studies and interpreting analytical data. The principal degradation routes are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The carbamate ester linkage is the primary site for hydrolysis. This reaction is highly dependent on pH. Under basic conditions, the ester is readily cleaved to form 4-amino-N-methylaniline, methanol, and carbon dioxide. Acidic conditions can also promote hydrolysis, albeit typically at a slower rate.[1][2]

  • Oxidative Degradation: The primary aromatic amine (-NH2) group and the N-methyl group are potential sites for oxidation. Oxidative stress can lead to the formation of colored degradants through complex radical-mediated reactions, potentially resulting in dimerization or polymerization of the aromatic ring structure.

  • Photolytic Degradation: As an aromatic compound, this compound is expected to absorb UV radiation, leading to photodegradation. Potential pathways include cleavage of the carbamate bond (photo-hydrolysis) and reactions involving the aromatic ring, leading to the formation of phenoxyl radicals as intermediates.[3][4]

Below is a diagram illustrating the potential primary degradation products under these stress conditions.

cluster_main This compound cluster_hydrolysis Hydrolysis (pH dependent) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) Parent This compound Hydrolysis_Product_1 4-amino-N-methylaniline Parent->Hydrolysis_Product_1 Ester Cleavage Oxidation_Product_1 N-Oxide Derivatives Parent->Oxidation_Product_1 Amine Oxidation Photolysis_Product_1 4-amino-N-methylaniline Parent->Photolysis_Product_1 Bond Cleavage Hydrolysis_Product_2 Methanol + CO2 Oxidation_Product_2 Dimerization/Polymerization Products Photolysis_Product_2 Phenoxyl Radicals

Caption: Predicted degradation pathways of the parent compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work in a question-and-answer format.

Analytical & Chromatographic Issues

Q1: My HPLC chromatogram shows significant peak tailing for the parent compound. What are the likely causes and solutions?

A1: Peak tailing for a basic compound like this compound is common in reverse-phase HPLC. The primary aromatic amine and the N-methylaniline moiety can interact with residual acidic silanols on the silica-based column packing.

  • Causality: These secondary ionic interactions are stronger than the primary hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Add a buffer to your mobile phase to control the ionization state of the analyte. For a basic compound, a mobile phase pH between 3 and 5 will ensure the primary amine is protonated, leading to more consistent interactions. A pH above 7 will keep it neutral. Avoid a pH that is too high for your silica column (typically > 8).

    • Add an Ion-Pairing Reagent: A small concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid in the mobile phase can protonate the silanols, minimizing secondary interactions.

    • Use a Different Column: Consider using a column with end-capping technology, which shields the residual silanols. Alternatively, a polymer-based column, which has no silanols, can be very effective.[5]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or sample concentration.

Q2: I'm not achieving mass balance in my degradation study. Where could the missing compound have gone?

A2: A lack of mass balance (i.e., the sum of the parent compound and all degradants is less than 100% of the initial amount) is a frequent challenge.

  • Causality: This issue often arises from the formation of non-UV active degradants, highly polar products that don't retain on the column, or compounds that irreversibly adsorb to the column or sample vials. Oxidative degradation can also lead to polymerization, forming insoluble products that precipitate out of solution.

  • Troubleshooting Steps:

    • Use a Universal Detector: Couple your HPLC with a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD). These detectors can identify compounds that lack a strong UV chromophore.

    • Modify Chromatographic Conditions: Run a steep gradient from highly aqueous to highly organic mobile phase to ensure any highly polar degradants are eluted from the column.

    • Check for Adsorption: Use silanized glass vials or polypropylene vials to minimize adsorption of the parent compound or its degradants to the container surface.

    • Analyze the Precipitate: If a precipitate forms during the study (especially under oxidative stress), dissolve it in a strong solvent (like DMSO) and analyze it separately.

Stress Condition-Specific Issues

Q3: The hydrolysis rate of my compound under basic conditions is extremely fast, making it difficult to measure kinetics. How can I slow it down?

A3: Carbamate esters are known to hydrolyze rapidly in basic conditions.[2]

  • Causality: The hydroxide ion directly attacks the carbonyl carbon of the ester, leading to rapid cleavage. The rate is directly proportional to the hydroxide ion concentration.

  • Troubleshooting Steps:

    • Lower the pH: Instead of using a high pH (e.g., 12-13), conduct the experiment at a moderately basic pH, such as 9 or 10. This will significantly reduce the concentration of hydroxide ions and slow the reaction.

    • Reduce the Temperature: Perform the study at a lower temperature (e.g., 25°C or 40°C instead of 60°C). According to the Arrhenius equation, reaction rates decrease with temperature.

    • Use a Co-solvent: Adding a water-miscible organic solvent like acetonitrile or methanol can sometimes slow down the hydrolysis rate by altering the polarity of the reaction medium.

Q4: My photostability samples are turning yellow/brown, and the chromatogram shows a complex mixture of peaks. How can I simplify this?

A4: The coloration and complex chromatogram suggest significant photo-oxidation and potential polymerization, which is common for aromatic amines.[4]

  • Causality: UV light can generate highly reactive radical species from the aromatic amine. These radicals can react with each other or with the parent molecule to form a multitude of colored, often polymeric, products.[3]

  • Troubleshooting Steps:

    • Conduct the Study Under Inert Atmosphere: Purge your sample solution with nitrogen or argon before and during the irradiation. This will minimize the presence of oxygen and favor direct photolysis pathways over photo-oxidation, leading to a cleaner degradation profile.

    • Use a Cut-off Filter: If using a broad-spectrum lamp, a filter can be used to expose the sample to a more specific wavelength range, potentially avoiding higher-energy radiation that promotes complex side reactions.

    • Reduce Exposure Time: Collect samples at earlier time points to analyze the primary degradants before they undergo further reactions.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the expected effect of pH on the hydrolytic stability of this compound? A: The stability is expected to follow a U-shaped curve. The compound will be most stable at a slightly acidic to neutral pH (around pH 4-7). The rate of hydrolysis will increase significantly as the pH becomes more acidic (acid-catalyzed hydrolysis) or, more dramatically, as it becomes more basic (base-catalyzed hydrolysis). Base-catalyzed hydrolysis is typically the dominant pathway for carbamates.[2]

Q: What analytical methods are recommended for quantifying the parent compound and its degradation products? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. For confirmation and identification of unknown degradants, HPLC coupled with Mass Spectrometry (LC-MS) is indispensable. A common method for analyzing N-methylcarbamates involves post-column derivatization, where the eluent is hydrolyzed to produce methylamine, which then reacts with o-phthalaldehyde (OPA) to form a highly fluorescent product for sensitive detection.[5][6][7]

Q: Can I expect the N-methyl group to be lost during degradation? A: Yes, N-demethylation is a possible degradation pathway, particularly under oxidative or photolytic conditions. This would result in the formation of methyl N-(4-aminophenyl)carbamate. This transformation can be readily monitored by LC-MS, as it corresponds to a mass loss of 14 Da (CH2).

Q: How can I confirm the structure of an unknown degradation product? A: The most definitive method is to isolate the impurity using preparative HPLC and then analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). LC-MS/MS can provide valuable fragmentation data to propose a structure without isolation.

Section 4: Standardized Experimental Protocols

The following protocols provide a starting point for your stress testing experiments. Always begin with a preliminary study to determine the appropriate stress levels and sampling times.

General Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Hydrolysis Hydrolysis (HCl, Water, NaOH) Prep->Hydrolysis Oxidation Oxidation (H2O2) Prep->Oxidation Photolysis Photolysis (UV/Vis Light) Prep->Photolysis Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Quench Quench Reaction (Neutralize pH, cool down) Sampling->Quench Dilute Dilute to Target Conc. (e.g., 0.1 mg/mL) Quench->Dilute HPLC Analyze by HPLC-UV/MS Dilute->HPLC

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare three sets of solutions by diluting the stock solution of the compound into 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic) to a final concentration of approximately 0.1 mg/mL.

  • Incubation: Place the vials in a controlled temperature bath (e.g., 60°C). Include control vials (blanks) containing only the respective media.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Cool all samples to room temperature.

  • Analysis: Analyze all samples by HPLC-UV/MS to determine the percentage of the parent compound remaining and to identify major degradants.

Protocol 2: Oxidative Degradation Study
  • Preparation: Dilute the stock solution in a 50:50 mixture of acetonitrile and water to a concentration of 0.1 mg/mL. Add hydrogen peroxide to a final concentration of 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at appropriate time points. The reaction can be rapid, so initial time points might be frequent (e.g., 0, 15, 30, 60 minutes).

  • Quenching: The reaction can be quenched by significant dilution with the mobile phase prior to injection.

  • Analysis: Analyze immediately by HPLC-UV/MS.

Protocol 3: Photostability Study
  • Preparation: Prepare two sets of solutions of the compound at 0.1 mg/mL in a transparent solvent (e.g., 50:50 ACN:water).

  • Exposure: Place one set of samples in a photostability chamber that conforms to ICH Q1B guidelines (providing controlled UV and visible light exposure). Wrap the second set of samples completely in aluminum foil and place them in the same chamber to serve as dark controls.

  • Sampling: Collect samples from both the exposed and dark control sets at defined intervals.

  • Analysis: Analyze all samples by HPLC-UV/MS. Compare the degradation in the exposed samples to the dark controls to distinguish between photolytic and thermal degradation.

Section 5: Summary of Expected Degradation Behavior

This table summarizes the likely outcomes from stress testing, based on the known chemistry of N-methylcarbamates.

Stress ConditionExpected Rate of DegradationLikely Primary Degradation ProductsKey Experimental Considerations
Acidic Hydrolysis (0.1 N HCl, 60°C) Slow to Moderate4-amino-N-methylaniline, MethanolEnsure complete neutralization before HPLC analysis to avoid peak distortion.
Neutral Hydrolysis (Water, 60°C) Very Slow4-amino-N-methylaniline, MethanolMay require extended study duration or higher temperatures to see significant degradation.
Basic Hydrolysis (0.1 N NaOH, RT) Very Fast4-amino-N-methylaniline, MethanolPerform at lower temperatures (e.g., RT) and sample at early time points.[1]
Oxidation (3% H₂O₂, RT) Fast to Very FastN-Oxides, Dimerization products, colored compoundsMonitor for color change and precipitation. Use LC-MS for structural elucidation.
Photolysis (ICH Q1B) Moderate to Fast4-amino-N-methylaniline, Photo-oxidation productsUse dark controls to isolate light-induced degradation. Consider inert atmosphere to simplify the degradant profile.[3][4]

Section 6: References

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC. (2021). PubMed Central.

  • Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor - PMC. (n.d.). NIH.

  • EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti ... (n.d.). EPA.

  • Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. (n.d.). Synlett.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications.

  • Analysis of N-Methyl Carbamate Pesticides in Food. (n.d.). Restek.

  • Kaur, S., et al. (2023). Organophosphorus and carbamate pesticides: Molecular toxicology and laboratory testing. Clinica Chimica Acta.

  • Direct photodegradation of aromatic carbamate pesticides. (2025). ScienceDirect.

  • Common mechanism of toxicity: Evaluation of carbamate pesticides. (1999). Reviews in Toxicology.

  • Analysis Method of N-Methylcarbamates. (n.d.). Shodex.

  • Borkovcová, I., et al. (2004). Determination of n-methylcarbamates in foods. Central European Journal of Public Health.

  • Borkovcová, I., et al. (n.d.). Determination of N-methylcarbamates in Foods. Central European Journal of Public Health.

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC. (n.d.). PubMed Central.

  • Schwack, W., & Kopf, G. (1993). Photodegradation of the carbamate insecticide pirimicarb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung.

Sources

Technical Support Center: Optimizing HPLC Separation of Methyl N-(4-aminophenyl)-N-methylcarbamate and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of methyl N-(4-aminophenyl)-N-methylcarbamate and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during HPLC method development and troubleshooting. Our approach moves beyond simple protocols to explain the fundamental principles, empowering you to make informed decisions and develop robust, reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding and a solid starting point for your method development.

Q1: What are the primary challenges in separating this compound and its metabolites?

A1: The core challenge lies in the wide polarity range between the parent compound and its expected metabolites. The parent drug is moderately polar. However, common metabolic pathways, such as aromatic hydroxylation, N-dealkylation, and subsequent conjugation (e.g., glucuronidation), produce significantly more polar and hydrophilic molecules. Simultaneously resolving the relatively nonpolar parent from these highly polar metabolites on a single reversed-phase column requires careful optimization of the mobile phase and gradient profile. Furthermore, the presence of a basic primary aromatic amine group in the parent structure and some metabolites can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase if the mobile phase pH is not adequately controlled.[1][2]

Q2: What is a recommended starting point for developing a reversed-phase HPLC method for this analysis?

A2: A gradient reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the anticipated polarity range of the analytes.[3] A C18 column is a versatile and common choice for initial screening.[4] Below is a robust starting protocol that serves as a foundation for further optimization.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 2.1-4.6 mm ID, 50-150 mm length, < 3 µm particle sizeA standard C18 provides good hydrophobic retention. Smaller particle sizes improve efficiency but generate higher backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an MS-compatible modifier that sets the pH low (~2.7), ensuring the basic amine groups are consistently protonated, which typically improves peak shape.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[1]
Gradient Profile 5% to 95% B over 15 minutesA wide-range, linear gradient is effective for initial screening to determine the approximate elution conditions for all compounds.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Adjust based on column diameter to maintain optimal linear velocity.
Column Temp. 35-40 °CElevated temperature reduces mobile phase viscosity (lowering pressure) and can improve peak efficiency. Temperature control is crucial for reproducible retention times.[6]
Injection Vol. 2-10 µLKeep the injection volume small to prevent band broadening and column overload.[7]
Detector UV/DAD at 240-254 nm or Mass Spectrometer (MS)The aromatic ring provides UV absorbance. MS detection is invaluable for metabolite identification.

Q3: My most polar metabolites are eluting in the void volume. How can I improve their retention?

A3: Poor retention of highly polar compounds is a classic challenge in reversed-phase chromatography.[8] Here are several effective strategies:

  • Reduce Initial Organic Content: Lower the starting percentage of your organic solvent (Mobile Phase B) to 1-2% instead of 5%. This increases the polarity of the initial mobile phase, enhancing retention for polar analytes.

  • Use a "Polar-Endcapped" or "Aqueous-Stable" C18 Column: These columns are designed with modified surface chemistry (e.g., incorporating polar groups) to prevent phase collapse in highly aqueous mobile phases and offer better retention for polar compounds.[9]

  • Consider an Alternative Stationary Phase: Phenyl-Hexyl phases can offer different selectivity through pi-pi interactions, which may be beneficial for aromatic compounds. For extremely polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a high organic mobile phase to retain polar compounds on a polar stationary phase.[8]

  • Employ Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral complex with the ionized analyte, increasing its hydrophobicity and retention on a reversed-phase column. Note that these reagents are often not MS-friendly and can be difficult to remove from the column.

Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Peak Shape Problems

Q: Why are my peaks for the parent compound and amine-containing metabolites tailing?

A: Peak tailing for basic compounds like aromatic amines is most commonly caused by secondary interactions with the stationary phase.

  • Cause 1: Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can become deprotonated (Si-O⁻) at mobile phase pH values above ~3.5.[1] These negatively charged sites can interact electrostatically with your protonated basic analytes, causing tailing.

    • Solution: Lower the mobile phase pH by using an additive like formic acid (0.1%) or trifluoroacetic acid (0.1%) to keep the silanols in their neutral form and ensure the analyte is consistently protonated. Using a high-purity, modern silica column with minimal residual silanol activity is also highly recommended.[10]

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution: Dilute your sample and inject a smaller mass onto the column. If you observe the peak shape improving with dilution, overload was the likely cause.[10]

  • Cause 3: Metal Contamination: Trace metals in the silica matrix, sample, or HPLC system can chelate with your analytes, causing severe tailing.

    • Solution: Use a column from a reputable manufacturer that uses high-purity silica. If contamination is suspected in the system, passivation with an acid wash may be necessary.

G start Peak Tailing Observed check_overload Is peak shape concentration-dependent? start->check_overload dilute Dilute sample 10-fold. Re-inject. check_overload->dilute Yes check_pH Is mobile phase pH > 3.5? check_overload->check_pH No end_good Problem Solved dilute->end_good overload_yes Yes overload_no No lower_pH Lower pH to ~2.5-3.0 with 0.1% Formic or Acetic Acid. check_pH->lower_pH Yes check_column Is the column old or known to have high silanol activity? check_pH->check_column No ph_yes Yes ph_no No lower_pH->end_good replace_column Replace with a modern, high-purity, end-capped column. check_column->replace_column Yes end_bad Problem Persists: Consider extra-column effects or metal chelation. check_column->end_bad No column_yes Yes column_no No replace_column->end_good

Caption: A systematic workflow for HPLC method development.

References

  • Benchchem. Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
  • SelectScience. How to Optimize Your Reversed Phase Chromatography.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • SIELC Technologies. Separation of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate on Newcrom R1 HPLC column.
  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Guide.
  • Medikamenter Quality Services. Common Issues in HPLC Analysis.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • EPA-TSC/NERL. 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti....
  • HPLC Troubleshooting Guide.
  • CarboSynUSA, Inc. tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate.
  • ASTM. D5315: Standard Test Method for Carbamates in Water.
  • Chromatography Today. Solving Common Errors in HPLC.
  • MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.

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Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the challenges and solutions in the quantitative analysis of methyl N-(4-aminophenyl)-N-methylcarbamate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering issues related to matrix effects in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your assays effectively.

Introduction to Matrix Effects

In the realm of LC-MS/MS, particularly with highly sensitive electrospray ionization (ESI) techniques, what you don't see can significantly impact your results. The "matrix" refers to all the components in your sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds[1]. Matrix effects are the alteration of your analyte's ionization efficiency due to these co-eluting, often undetected, components[2]. This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis[3][4].

This compound, with its polar amine and carbamate functionalities, can be particularly susceptible to these effects, especially when analyzed in complex biological or environmental matrices. This guide will walk you through identifying, quantifying, and mitigating these effects to ensure the robustness and reliability of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My signal for this compound is inconsistent and lower than expected in my biological samples compared to the neat standard. How can I confirm if this is due to matrix effects?

Answer:

This is a classic symptom of ion suppression, a common form of matrix effect[3][5]. To systematically diagnose this issue, you can employ two well-established methods:

Method 1: Post-Column Infusion (Qualitative Assessment)

This technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.

  • Principle: A standard solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer's ion source. Simultaneously, a blank, extracted matrix sample (devoid of your analyte) is injected onto the column.

  • Interpretation: You should observe a stable, elevated baseline signal from the infused analyte. Any dip or rise in this baseline corresponds to the elution of matrix components that are causing ion suppression or enhancement, respectively[2]. If you see a significant drop in the signal at or near the retention time of your analyte, this strongly indicates a matrix effect.[6]

Method 2: Post-Extraction Spike (Quantitative Assessment)

This is the industry-standard method for quantifying the extent of matrix effects.[2][7]

  • Principle: You compare the peak area of the analyte in two different samples:

    • Sample A: A blank matrix extract that has been spiked with a known concentration of this compound.

    • Sample B: A neat (clean) solvent spiked with the same concentration of the analyte.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Sample A) / (Peak Area in Sample B)

    • Interpretation of MF:

      • MF = 1: No significant matrix effect.

      • MF < 1: Ion suppression is occurring.

      • MF > 1: Ion enhancement is occurring.[2]

A detailed workflow for this assessment is provided below.

cluster_0 Post-Extraction Spike Workflow A Prepare Blank Matrix Extract (e.g., plasma, urine) B Spike known concentration of analyte into the prepared extract (Sample A) A->B D Analyze both samples by LC-MS/MS B->D C Prepare Neat Solvent Standard with the same analyte concentration (Sample B) C->D E Compare Peak Areas (Area A vs. Area B) D->E F Calculate Matrix Factor (MF) MF = Area A / Area B E->F cluster_1 Mitigation Strategy Logic Start Ion Suppression Confirmed A Optimize Sample Prep (SPE, LLE, QuEChERS) Start->A Most Effective B Improve Chromatographic Separation A->B If suppression persists C Utilize Stable Isotope-Labeled IS A->C B->C For compensation End Robust & Accurate Quantitation C->End

Sources

Technical Support Center: Stabilizing Methyl N-(4-aminophenyl)-N-methylcarbamate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl N-(4-aminophenyl)-N-methylcarbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the stability of this compound in solution. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring the integrity and reproducibility of your work.

Understanding the Instability of this compound

This compound is a compound featuring two key functional groups that are susceptible to degradation: an N,N-disubstituted carbamate and a primary aromatic amine. Understanding the degradation pathways for both is critical to designing effective stabilization strategies.

  • Carbamate Moiety: The carbamate group is an ester of carbamic acid and is prone to hydrolysis. This reaction is highly dependent on pH. While N,N-disubstituted carbamates are generally more stable than their N-monosubstituted counterparts, they are still susceptible to cleavage under certain conditions[1][2].

  • 4-Aminophenyl Moiety: The primary aromatic amine group (-NH₂) attached to the phenyl ring is highly susceptible to oxidation. This can occur through exposure to atmospheric oxygen, trace metal ions, or light, leading to the formation of colored degradation products and loss of compound integrity.

The primary degradation pathways are therefore hydrolysis and oxidation .

cluster_0 Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Base-Catalyzed) Compound->Hydrolysis OH⁻, H₂O Oxidation Oxidation Compound->Oxidation O₂, Light, Metal Ions Products_H 4-(Methylamino)aniline + CO₂ + Methanol Hydrolysis->Products_H Products_O Oxidized Species (e.g., Quinone-imines) Oxidation->Products_O

Caption: Primary degradation routes for the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is my stock solution of this compound turning yellow/brown?

A1: The color change is a classic indicator of oxidation of the 4-aminophenyl group. Aromatic amines are easily oxidized to form highly colored quinone-imine structures. This process is accelerated by exposure to air (oxygen), light, and the presence of trace metal contaminants in your solvent or buffer.

Q2: At what pH is the compound most stable?

A2: Carbamates are generally most stable in slightly acidic conditions (pH 4-6)[1][3]. Alkaline conditions (pH > 7.5) significantly accelerate base-catalyzed hydrolysis of the carbamate ester bond, leading to degradation[3]. In very strong acidic conditions, acid-catalyzed hydrolysis can also occur, though it is typically slower than base-catalyzed hydrolysis for this class of compounds.

Q3: Can I store my prepared solutions at room temperature?

A3: It is strongly discouraged. All chemical reactions, including degradation, are accelerated at higher temperatures. For optimal stability, solutions should be stored at low temperatures (2-8°C for short-term, ≤ -20°C for long-term) and protected from light[1].

Q4: Which solvent should I use to prepare my stock solution?

A4: For the initial concentrated stock, a dry, aprotic organic solvent like DMSO or DMF is recommended. For subsequent dilutions into aqueous media for experiments, the choice of buffer is critical. Avoid using water alone, as its pH can vary and it contains dissolved oxygen.

Troubleshooting Guide: Common Experimental Issues

Observed Problem Probable Cause(s) Recommended Solution(s)
Loss of potency or inconsistent results over time. 1. Hydrolytic Degradation: The solution pH is neutral or alkaline, accelerating carbamate cleavage.[3]2. Oxidative Degradation: Exposure to atmospheric oxygen.1. Control pH: Prepare all aqueous solutions in a buffer system with a pH between 5.0 and 6.5. A citrate or acetate buffer is a good starting point.2. Deoxygenate: Sparge aqueous buffers with an inert gas (nitrogen or argon) for 15-30 minutes before use.3. Use Antioxidants: Add an antioxidant like L-ascorbic acid (100-500 µM) or glutathione (1-5 mM) to the final aqueous solution.[4]
Solution develops color upon preparation or storage. Oxidative Degradation: The 4-aminophenyl moiety is oxidizing. This is often catalyzed by light or trace metals.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.2. Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize metal ion contamination.3. Consider a Chelator: If metal contamination is suspected, add a small amount of a chelating agent like EDTA (50-100 µM) to the buffer.
Precipitate forms in the solution upon storage, especially when frozen. 1. Poor Solubility: The compound's solubility limit in the aqueous buffer has been exceeded, especially at low temperatures.2. Degradation Products: The degradation products may be less soluble than the parent compound.1. Adjust Cosolvent: Prepare the final solution with a small percentage of an organic cosolvent (e.g., 1-5% DMSO or acetonitrile) to maintain solubility.2. Verify Stability: Analyze the precipitate by HPLC to determine if it is the parent compound or a degradant. If it is a degradant, address the root cause of instability (pH, oxidation).
HPLC analysis shows multiple unexpected peaks. Compound Degradation: Multiple degradation pathways (hydrolysis, oxidation) are occurring simultaneously.1. Systematic Investigation: Use the protocols below to systematically control for pH, oxygen, light, and temperature to identify the primary cause.2. Immediate Analysis: Analyze samples immediately after preparation to establish a baseline (t=0) chromatogram for comparison with aged samples.

Protocols for Stability Enhancement & Assessment

These protocols provide a systematic approach to preparing stable solutions and verifying their integrity over time.

Experimental Workflow for Preparing a Stabilized Solution

The following workflow is designed to mitigate both hydrolysis and oxidation.

cluster_1 Stabilized Solution Preparation Workflow A Step 1: Prepare Aqueous Buffer (e.g., 50 mM Citrate, pH 5.5) B Step 2: Deoxygenate Buffer (Sparge with N₂ or Ar for 20 min) A->B C Step 3: Add Stabilizers (Optional) - Antioxidant (e.g., Ascorbic Acid) - Chelator (e.g., EDTA) B->C E Step 5: Dilute Stock into Buffer (Spike concentrated stock into the final prepared aqueous buffer) C->E D Step 4: Prepare Concentrated Stock (In dry DMSO or DMF) D->E F Step 6: Store Properly - Amber vials, headspace with N₂ - Store at 2-8°C (short-term) or -20°C / -80°C (long-term) E->F

Caption: Workflow for preparing a stabilized aqueous solution.

Protocol: Preparation of a Stabilized Aqueous Solution

Objective: To prepare a 100 µM aqueous working solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Anhydrous DMSO (or DMF)

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • L-Ascorbic acid (optional)

  • EDTA disodium salt (optional)

  • HPLC-grade water

  • Nitrogen or Argon gas source

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Buffer Preparation (50 mM Citrate, pH 5.5):

    • Prepare a 50 mM solution of citric acid and a 50 mM solution of sodium citrate in HPLC-grade water.

    • In a beaker, add the citric acid solution and monitor the pH. Slowly titrate with the sodium citrate solution until the pH reaches 5.5.

  • Deoxygenation and Stabilizer Addition:

    • Transfer the buffer to a glass bottle with a narrow opening.

    • Sparge the buffer with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

    • (Optional) If using an antioxidant, add L-ascorbic acid to a final concentration of 200 µM. If using a chelator, add EDTA to a final concentration of 100 µM. Mix gently while maintaining a nitrogen blanket.

  • Concentrated Stock Preparation (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder in a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex until fully dissolved. This stock should be stored at -20°C under an inert atmosphere.

  • Final Working Solution Preparation (100 µM):

    • Add 9.9 mL of the prepared, deoxygenated buffer to a 10 mL amber volumetric flask.

    • Add 100 µL of the 10 mM DMSO stock solution to the flask.

    • Cap and invert several times to mix thoroughly.

  • Storage:

    • Aliquot the final solution into amber glass vials.

    • Before sealing, gently flush the headspace of each vial with nitrogen or argon.

    • For storage up to one week, store at 2-8°C. For longer-term storage, store at -20°C or -80°C.

Protocol: HPLC Method for Stability Assessment

Objective: To quantify the remaining percentage of the parent compound over time. This method uses post-column derivatization for high sensitivity, a technique widely used for carbamate analysis.[5][6][7]

Instrumentation & Columns:

  • HPLC system with a gradient pump, autosampler, and fluorescence detector.

  • Post-column reaction module (for hydrolysis and derivatization).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Hydrolysis Reagent: 0.05 N Sodium Hydroxide (NaOH)

  • Derivatization Reagent: o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer (pH 10).[7]

HPLC Conditions:

ParameterSetting
Column Temperature 40°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Gradient 20% B to 80% B over 15 minutes, hold for 3 min, return to initial conditions.
Post-Column Hydrolysis 0.3 mL/min of 0.05 N NaOH at 100°C
Post-Column Derivatization 0.3 mL/min of OPA reagent at room temp.
Fluorescence Detection Excitation: 340 nm, Emission: 445 nm

Procedure:

  • Prepare your stabilized solution as described in Protocol 4.2.

  • Immediately after preparation (t=0), inject a sample onto the HPLC to get a baseline peak area for the parent compound.

  • Store the remaining solution under the desired test conditions (e.g., 4°C, protected from light).

  • At specified time points (e.g., 24h, 48h, 1 week), inject another sample.

  • Calculate the stability as: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

References

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved January 19, 2026, from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved January 19, 2026, from [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Reiner, E., & Aldridge, W. N. (1967). Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. Biochemical Journal, 105(1), 171–179. [Link]

  • Kansman, J., & Tiner, R. (2008). Effect of water pH on the stability of pesticides. MSU Extension. Retrieved January 19, 2026, from [Link]

  • Jain, T., & Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Chauhan, A., & Ghosalkar, A. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 691763. [Link]

  • Ciftja, A. F., et al. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 4, 162-168. [Link]

  • Organic Syntheses. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Retrieved January 19, 2026, from [Link]

  • da Silva, E. F., & Svendsen, H. F. (2007). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 46(18), 5867–5873. [Link]

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved January 19, 2026, from [Link]

  • Zhang, P., et al. (2020). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. Applied and Environmental Microbiology, 86(24). [Link]

  • Anadon, A., et al. (2008). Effects of four carbamate compounds on antioxidant parameters. Toxicology Letters, 180(1), 36-40. [Link]

  • Bosak, A., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 263-279. [Link]

  • Simon, V. A., & Nunez, O. (2012). Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. Analytica Chimica Acta, 721, 145-152. [Link]

  • Obana, H., et al. (1998). Determination of N-methylcarbamate pesticides in foods using an accelerated solvent extraction with a mini-column cleanup. Analyst, 123(4), 711-714. [Link]

  • Hajslova, J., & Cuhra, P. (2001). Determination of N-methylcarbamates in Foods. Central European Journal of Public Health, 9(3), 150-154. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved January 19, 2026, from [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2017). Food Stabilizing Antioxidants Increase Nutrient Bioavailability in the in Vitro Model. Journal of Agricultural and Food Chemistry, 65(38), 8462-8469. [Link]

  • PubChem. (n.d.). Methyl p-aminophenylcarbamate. Retrieved January 19, 2026, from [Link]

  • Gallego-Vidal, L., et al. (2013). Liposomal Antioxidants for Protection against Oxidant-Induced Damage. Mediators of Inflammation, 2013, 878217. [Link]

  • Bouayed, J., & Bohn, T. (2010). Prooxidant activities of antioxidants and their impact on health. Oxidative Medicine and Cellular Longevity, 3(4), 225-231. [Link]

  • Schwack, W., & Kopf, G. (1993). Photodegradation of the carbamate insecticide pirimicarb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 197(3), 264-268. [Link]

  • Obana, H., et al. (1998). Determination of N-methylcarbamate pesticides in foods using an accelerated solvent extraction with a mini-column cleanup. The Analyst, 123(4), 711-714. [Link]

  • Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Methyl N-(4-aminophenyl)-N-methylcarbamate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl N-(4-aminophenyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their experiments. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address these issues. Our approach is grounded in established principles of formulation science to ensure the integrity and reproducibility of your results.

Understanding the Challenge: Key Properties of this compound

Before delving into solutions, it's crucial to understand the physicochemical properties of this compound that contribute to its poor aqueous solubility.

PropertyValue/CharacteristicImplication for Solubility
Molecular Formula C₈H₁₀N₂O₂-
Molecular Weight 166.18 g/mol [1][2]-
Predicted LogP ~1.3 - 1.44[1]Indicates moderate lipophilicity, suggesting poor intrinsic solubility in water.
Key Functional Groups Aromatic amine, CarbamateThe aromatic amine is basic and its ionization state is pH-dependent. The carbamate group may be susceptible to hydrolysis at certain pH values.
Predicted pKa ~4-5 (for the aromatic amine)The compound will be more soluble at pH values below its pKa due to the formation of a more soluble protonated species.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I add my DMSO stock solution of this compound to my aqueous buffer. What is the first thing I should try?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds. The first and simplest approach is to adjust the pH of your aqueous buffer. Since this compound contains a basic aromatic amine group, its solubility is highly dependent on pH. By lowering the pH of the buffer, you can protonate the amine group, forming a more soluble salt.

Recommendation: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, and 4.5) and test the solubility of your compound. Aim for a final pH that is at least 1-2 units below the predicted pKa of the aromatic amine (~4-5) to ensure complete protonation and maximize solubility.

Q2: I've tried lowering the pH, but I'm still seeing some precipitation, or I'm concerned about the effect of low pH on my assay. What's my next step?

A2: If pH adjustment alone is insufficient or incompatible with your experimental system, the next step is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[3]

Recommendation: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is as low as possible, typically below 1% (v/v), to minimize potential artifacts in biological assays. It's crucial to run a vehicle control (buffer with the same final DMSO concentration) to account for any effects of the co-solvent on your experiment.

Q3: Even with DMSO as a co-solvent, I'm struggling to reach my desired final concentration without precipitation. Are there other options?

A3: Yes, if pH adjustment and simple co-solvency are not sufficient, you can explore the use of solubility enhancers such as cyclodextrins or surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[4][5] For aromatic compounds like this compound, β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often effective.[6][7]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions.[3][8][9][10][11] The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.[12] Common laboratory surfactants include Tween® 20, Tween® 80, and Triton™ X-100.

Recommendation: Start with a screening experiment to determine the most effective solubility enhancer. Prepare solutions of your compound in your chosen buffer containing various concentrations of a cyclodextrin (e.g., HP-β-CD) or a surfactant (above its CMC).

Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide provides a systematic workflow for overcoming the solubility challenges of this compound.

Caption: Stepwise workflow for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., 7.4, 6.5, 5.5, 4.5) relevant to your experimental range.

  • Prepare a concentrated stock solution: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Spike into buffers: Add a small, precise volume of the stock solution to each buffer to reach a target final concentration.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature.

  • Observe and Quantify: Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Titration
  • Prepare a high-concentration stock: Dissolve the compound in 100% DMSO to create a stock solution (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.

  • Determine the Precipitation Point: Visually identify the highest concentration that remains in solution.

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your highest desired compound concentration is below the threshold that affects your assay (typically <1%).

Protocol 3: Screening of Solubility Enhancers
  • Prepare enhancer stock solutions: Prepare stock solutions of various solubility enhancers (e.g., 10% HP-β-CD, 1% Tween® 80) in your chosen aqueous buffer.

  • Prepare compound stock: Prepare a concentrated stock of this compound in an organic solvent (e.g., DMSO).

  • Test Formulations: Add a small aliquot of the compound stock to each enhancer solution to achieve the target final concentration.

  • Equilibrate and Observe: Mix, equilibrate, and observe for precipitation as described in Protocol 1.

Stability Considerations

The carbamate functional group in this compound can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[13][14][15][16] While N-aryl carbamates are generally more stable than their alkyl counterparts, it is prudent to assess the stability of your compound in the final formulation under your experimental conditions.

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral to Mildly Acidic (pH 5-8) cluster_alkaline Alkaline Conditions (pH > 8) Acid Potential for slow hydrolysis of the carbamate ester linkage. Neutral Generally, the region of greatest stability for N-aryl carbamates. Alkaline Increased rate of base-catalyzed hydrolysis of the carbamate. Compound Methyl N-(4-aminophenyl) -N-methylcarbamate Compound->Acid H⁺ Compound->Neutral Stable Compound->Alkaline OH⁻

Caption: pH stability considerations for N-aryl carbamates.

Recommendation: If your final formulation involves a pH outside the neutral range or will be incubated for an extended period, it is advisable to perform a stability study. This can be done by incubating the formulated compound under your experimental conditions and monitoring its concentration over time using an analytical method like HPLC.

References

  • Critical micelle concentration. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].

  • He, W., et al. (n.d.).
  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved January 19, 2026, from [Link].

  • (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • (2024, October 9). Understanding Critical Micelle Concentration (CMC) | Surfactant Chemistry Explained. YouTube.
  • (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved January 19, 2026, from [Link].

  • (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures.
  • (2024, July 22). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs.
  • (2022, March 4).
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved January 19, 2026, from [Link].

  • (2019).
  • (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC - NIH.
  • (n.d.). 6465-03-8 | Methyl n-(4-aminophenyl)
  • (n.d.). Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH. Brieflands.
  • (n.d.). LogP i COSMO−RS vs. logP i EXP in (A) Solvent system I, (B) Solvent...
  • (n.d.). Cyclodextrin Inclusion Complexes. Alfa Chemistry.
  • (1988, June 17). High-performance liquid chromatographic determination of aryl N-methylcarbamate residues using post-column hydrolysis electrochemical detection. PubMed.
  • (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • (n.d.). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.
  • (2009, February 18). N to C Aryl Migration in Lithiated Carbamates: ??-Arylation of Benzylic Alcohols. J. AM. CHEM. SOC., 131(10), 3410–3411.
  • (n.d.).
  • (n.d.). Examples of aromatic amines found in pharmaceutical compounds.
  • (n.d.). Aromatic amines – Knowledge and References. Taylor & Francis.
  • (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
  • (1979).
  • Aromatic amine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].

  • (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • (n.d.).
  • Dopamine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].

  • (n.d.). 6465-03-8|Methyl (4-aminophenyl)
  • (n.d.). On the solubilisation of aromatic amines by purines.
  • (n.d.).
  • (n.d.). 1040322-97-1|Ethyl N-(4-aminophenyl)
  • (n.d.).
  • (1999, November).

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Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting peak tailing in the HPLC analysis of methyl N-(4-aminophenyl)-N-methylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered with this and similar basic compounds. Our approach is rooted in explaining the fundamental causes of peak asymmetry to empower you to make informed, effective decisions in your method development and routine analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing with this compound. What are the most likely causes?

A1: Peak tailing for this compound, a compound with a basic primary amine group, is most commonly caused by secondary interactions with the stationary phase.[1][2][3] The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. However, the amine group on your analyte can engage in strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][4] These silanol groups can become deprotonated and negatively charged, especially at mobile phase pH values above 3, leading to a strong attraction for your positively charged analyte.[1][5] This mixed-mode retention mechanism results in a portion of the analyte molecules being retained longer than the main band, causing the characteristic tail.

Other potential, though often less common, causes include:

  • Metal Contamination: Trace metals in the silica matrix or from system components can chelate with your analyte.[2][6][7]

  • Column Issues: Physical problems like a void at the column inlet or a partially blocked frit can distort peak shape.[1]

  • System Dead Volume: Excessive or poorly configured tubing and connections can lead to extra-column band broadening.[8][5]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase.[8][6]

Q2: How does mobile phase pH affect the peak shape of my basic analyte?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4][9] Its effect is twofold, influencing both the analyte and the stationary phase.

  • Analyte Ionization: The primary amine group on your analyte will be protonated (positively charged) at acidic to neutral pH.

  • Silanol Ionization: Residual silanol groups on the silica surface are acidic and become increasingly deprotonated (negatively charged) as the pH rises above approximately 3-4.[1][5]

The strong electrostatic attraction between the positively charged analyte and negatively charged silanols is the main driver of peak tailing.[1][10] You can manipulate the pH to minimize this interaction, as summarized in the table below.

pH StrategyMechanism of ActionConsiderations
Low pH (e.g., pH 2.5 - 3.0) Suppresses the ionization of silanol groups, making them neutral (Si-OH). This minimizes the secondary ionic retention of the protonated basic analyte.[1][2][4][9]This is the most common and effective strategy. Ensure your column is stable at low pH; standard silica columns can degrade below pH 3.[1]
High pH (e.g., pH > 8) The basic analyte is in its neutral (free base) form, which eliminates the ionic interaction with the now fully deprotonated silanol groups.Requires a specialized, pH-stable column (e.g., hybrid or polymer-based) to prevent dissolution of the silica backbone.[2][11]
Q3: My peak tailing persists even at low pH. What is my next step?

A3: If adjusting the pH alone is insufficient, the next logical steps involve optimizing your column choice and considering mobile phase additives.

The column is the heart of the separation, and its chemistry is paramount for analyzing basic compounds.

  • Use a Modern, High-Purity Column: Older columns, often termed "Type A" silica, have a higher metal content and more acidic silanol groups, which exacerbates tailing.[2][12] Modern "Type B" silica columns are high-purity and have significantly fewer problematic silanols.[2][3]

  • Choose an End-Capped Column: End-capping is a process that chemically derivatizes most of the residual silanol groups, making them inert.[1][13] While not 100% effective due to steric hindrance, a "fully end-capped" column is crucial for analyzing bases.[1][14]

  • Consider Alternative Chemistries: For particularly challenging separations, consider columns with:

    • Embedded Polar Groups: These stationary phases have a polar group (e.g., carbamate, amide) embedded in the alkyl chain, which shields the residual silanols.[13][15]

    • Hybrid Particle Technology: These columns are based on silica-organic hybrid particles that are more stable at high pH and often exhibit lower silanol activity.[2]

If a new column is not an immediate option, or for further peak shape improvement, mobile phase additives can be highly effective.

  • Competing Bases (Silanol Blockers): Small basic molecules like triethylamine (TEA) can be added to the mobile phase.[11][12] TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[11][12]

  • Metal Chelators: If metal contamination is suspected, adding a weak chelating agent like citric acid or medronic acid to the mobile phase can improve peak shape by binding to metal ions that might otherwise interact with your analyte.[16][17]

Experimental Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive

This protocol provides a step-by-step guide for incorporating TEA into your mobile phase to mitigate peak tailing.

Objective: To reduce peak tailing of this compound by masking active silanol sites on the stationary phase.

Materials:

  • HPLC-grade mobile phase solvents (e.g., water, acetonitrile, methanol)

  • Triethylamine (TEA), HPLC grade

  • pH meter and appropriate acids/bases for pH adjustment (e.g., formic acid, phosphoric acid)

  • Your prepared sample of this compound

Procedure:

  • Prepare the Aqueous Mobile Phase:

    • Start with your existing aqueous mobile phase (e.g., buffered water).

    • Using a micropipette, add TEA to a final concentration of 0.05% to 0.1% v/v. For example, add 0.5 mL of TEA to 1 L of the aqueous phase for a 0.05% concentration.

    • Crucially, adjust the pH after adding the TEA. Use an acid like formic acid or phosphoric acid to bring the mobile phase to your desired low pH (e.g., 3.0).

  • System Equilibration:

    • Flush the HPLC system, including the pump, lines, and injector, with the new TEA-containing mobile phase for at least 15-20 column volumes.

    • Ensure the baseline is stable before proceeding with injections.

  • Analysis:

    • Inject your standard and sample solutions.

    • Compare the peak asymmetry factor (As) and plate count (N) with and without TEA in the mobile phase.

  • Optimization:

    • If tailing is still present, you can cautiously increase the TEA concentration, but be aware that high concentrations can alter selectivity and potentially shorten column life.[12]

Q4: How can I definitively diagnose the cause of my peak tailing?

A4: A systematic troubleshooting approach is key. The following workflow can help you isolate the root cause of the issue.

Troubleshooting_Workflow start Peak Tailing Observed check_ph Q: Is mobile phase pH > 3.5? start->check_ph check_column Q: Is the column old or not designed for basic compounds? check_overload Q: Does peak shape improve when injection volume is reduced? check_column->check_overload No solution_column ACTION: Replace with a modern, end-capped (Type B) or base-deactivated column. check_column->solution_column Yes check_ph->check_column No solution_ph ACTION: Adjust mobile phase pH to 2.5-3.0 using a suitable buffer. check_ph->solution_ph Yes check_system Q: Does tailing persist with a new, trusted column and method? check_overload->check_system No solution_overload ACTION: Reduce sample concentration or injection volume. check_overload->solution_overload Yes solution_system ACTION: Inspect for dead volume (fittings, tubing). Consider metal contamination. check_system->solution_system Yes add_tea Further Optimization: Add a competing base (e.g., TEA) to the mobile phase. check_system->add_tea No

Caption: A logical workflow for troubleshooting peak tailing.

Q5: Could metal contamination in my HPLC system be the cause?

A5: Yes, metal contamination is a known but often overlooked cause of peak tailing for compounds that can act as chelating agents.[7][18] The primary amine and carbamate functionalities in this compound could potentially interact with metal ions. These ions can leach from stainless steel components (frits, tubing, pump heads) or be present as impurities in the silica packing material itself.[6][7] This interaction creates another secondary retention mechanism, similar to silanol interactions, leading to poor peak shape.[8][18]

Troubleshooting Metal Contamination:

  • System Passivation: Flush the entire system with a solution containing a strong chelating agent like EDTA to remove metal ions. Always consult your instrument manufacturer's guidelines for appropriate procedures.

  • Use Bio-Inert or PEEK Components: If the problem is persistent, consider replacing stainless steel components in the flow path with those made from PEEK or other bio-inert materials.

  • Mobile Phase Additives: As mentioned, using a weak chelator like citric acid in the mobile phase can mitigate the effects of metal ion interactions during the analysis.[16]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Stoll, D. R., & McCalley, D. V. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12). Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • LCGC International. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Retrieved from [Link]

  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • MicroSolv. (2025, December 1). Base Deactivated HPLC Column Definition - HPLC Primer. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Methyl N-(4-aminophenyl)-N-methylcarbamate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl N-(4-aminophenyl)-N-methylcarbamate. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical procedure. This guide also presents a comparative analysis of alternative analytical technologies, offering a comprehensive perspective for method selection and development in a regulated environment.

Introduction: The Analytical Challenge of Carbamates

This compound belongs to the carbamate class of compounds, which are widely used as pesticides and are also relevant as pharmaceutical intermediates and potential impurities.[1] Their analysis is crucial for ensuring product quality, safety, and regulatory compliance. Due to their thermal lability, traditional gas chromatography (GC) can be challenging without derivatization.[2][3] High-Performance Liquid Chromatography (HPLC) has emerged as the preferred technique for the analysis of many carbamates, offering a balance of selectivity, sensitivity, and stability.[3][4]

This guide will detail the validation of a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for this compound, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7][8]

Proposed HPLC Method for Analysis

Based on common practices for carbamate analysis, the following RP-HPLC method is proposed for the validation studies:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

The Validation Workflow: A Step-by-Step Scientific Rationale

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose.[1][8] The following sections outline the key validation parameters and the experimental design to assess them.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Routine_Analysis Routine Analysis LOD_LOQ->Routine_Analysis

Caption: A logical workflow for the development, validation, and implementation of an HPLC method.

Specificity: Ensuring the Analyte's Identity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of this compound.

  • Placebo Analysis: Prepare a placebo sample containing all the formulation excipients without the active pharmaceutical ingredient (API) and inject it to assess for interference.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Linearity and Range: A Quantitative Relationship

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Concentration (% of Target)Concentration (µg/mL)Peak Area (Arbitrary Units)
50%50501,234
80%80802,345
100%1001,003,456
120%1201,204,567
150%1501,505,678
Caption: Example of linearity data for this compound.
Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance criteria are typically between 98.0% and 102.0% recovery.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Caption: Example of accuracy data for this compound.
Precision: Repeatability and Intermediate Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD for the combined data should also be ≤ 2.0%.

Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a system suitability solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve (LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S)).

Comparative Analysis of Alternative Technologies

While HPLC is a robust technique for carbamate analysis, other methods offer distinct advantages and can be considered based on specific analytical needs.

Analytical Techniques for Carbamate Analysis cluster_0 Chromatographic Methods cluster_1 Electrophoretic & Other Methods HPLC HPLC GC GC HPLC->GC Alternative for volatile derivatives SFC SFC HPLC->SFC Greener alternative CE Capillary Electrophoresis HPLC->CE High efficiency for charged analytes Biosensors Enzyme-based Biosensors HPLC->Biosensors Rapid screening

Caption: A comparison of different analytical techniques for carbamate analysis.

Gas Chromatography (GC)
  • Principle: Separation of volatile compounds in the gas phase.

  • Advantages: High resolution and sensitivity, especially with selective detectors like Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).[9]

  • Disadvantages for Carbamates: Thermal instability of many carbamates can lead to degradation in the hot injector, requiring derivatization or specialized injection techniques like cold on-column injection.[2][5]

  • Comparison to HPLC: Generally less suitable for direct analysis of thermally labile carbamates. HPLC is often the preferred primary method.[3]

Supercritical Fluid Chromatography (SFC)
  • Principle: Uses a supercritical fluid (commonly CO₂) as the mobile phase.

  • Advantages: Faster separations and reduced organic solvent consumption compared to HPLC, making it a "greener" alternative.[10][11][12] Can be coupled with MS for sensitive detection.[13]

  • Disadvantages: Requires specialized instrumentation.

  • Comparison to HPLC: Offers a significant advantage in terms of speed and environmental impact. For high-throughput labs, SFC can be a compelling alternative.

Capillary Electrophoresis (CE)
  • Principle: Separation of ions in an electric field within a narrow capillary.

  • Advantages: High separation efficiency, small sample and reagent consumption.[7]

  • Disadvantages: Lower sensitivity compared to HPLC with UV detection, unless coupled with concentration techniques or sensitive detectors like MS.[14]

  • Comparison to HPLC: Can be a powerful alternative for the analysis of charged carbamates or when very high separation efficiency is required.

Enzyme-based Biosensors
  • Principle: Utilizes the inhibition of an enzyme (e.g., acetylcholinesterase) by carbamates to generate a measurable signal.[15][16]

  • Advantages: Rapid, portable, and cost-effective for screening purposes.[6][17]

  • Disadvantages: Generally provide a total measure of enzyme-inhibiting compounds rather than specific quantification of a single analyte. Lower specificity compared to chromatographic methods.[8]

  • Comparison to HPLC: Not a replacement for a validated quantitative method like HPLC, but can be a valuable tool for rapid screening of samples for the presence of carbamate contamination.

Conclusion: A Validated Method as a Cornerstone of Quality

The successful validation of an HPLC method for this compound, as detailed in this guide, provides a high degree of assurance in the quality and reliability of the analytical data. The choice of analytical methodology should always be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity and selectivity, and considerations of throughput and environmental impact. While HPLC remains a gold standard for the quantitative analysis of carbamates in a regulated environment, a thorough understanding of alternative technologies such as GC, SFC, CE, and biosensors empowers the analytical scientist to select the most appropriate tool for the task at hand, ensuring both scientific rigor and operational efficiency.

References

  • Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. (URL not available)
  • Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates.
  • Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography.
  • Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. Agilent Technologies.
  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • Integrated SFE/SFC/MS System for the Analysis of Pesticides in Animal Tissues. Journal of Agricultural and Food Chemistry.
  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (URL not available)
  • Determination of four kinds of carbamate pesticides by capillary zone electrophoresis with amperometric detection at a polyamide-modified carbon paste electrode. Talanta.
  • Biosensors based on enzyme inhibition: Detection of organophosphorus and carbamate insecticides and dithiocarbamate fungicides. Field Analytical Chemistry and Technology.
  • Simultaneous Determination of Seven Carbamate Pesticide Residues in Vegetable by Capillary Electrophoresis with Solid Phase Micr. International Journal of Electrochemical Science.
  • Recent Advances in the Determination of Pesticides in Environmental Samples by Capillary Electrophoresis. Molecules.
  • Semi disposable reactor biosensors for detecting carbamate pesticides in w
  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental M
  • Advances in Enzyme-Based Biosensors: Emerging Trends and Applic
  • Effective Analysis Carbamate Pesticides.
  • Advances in Enzyme-Based Biosensors for Pesticide Detection. Sensors.
  • Analysis of carbamate pesticides by micellar electrokinetic chromatography.
  • Supercritical fluid extraction for some carbamate insecticides in potatoes samples, with HPLC/fluorescence determination and HPLC/mass spectrometry confirmation. Journal of ault-detection and diagnosis.
  • Analysis of N-Methyl Carbamate Pesticides in Food.
  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent Technologies.
  • Comparative study between the published analysis methods for carbamates.
  • Nanocomposite Based Enzyme-less Electrochemical Sensors for Carbamate and Organophosphorus Pesticides Detection. Current Nanoscience.
  • Liquid chromatography versus supercritical fluid chromatography coupled to mass spectrometry: a comparative study of performance for multiresidue analysis of pesticides. Analytical and Bioanalytical Chemistry.
  • What is Supercritical Fluid Chromatography (SFC)
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R2) Validation of Analytical Procedures.
  • <621> CHROMATOGRAPHY.
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • USP <621> Chrom

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Analytical Methods for Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to reliably and reproducibly quantify chemical entities is the bedrock of scientific integrity. This guide provides a comprehensive framework for establishing a robust inter-laboratory comparison for the analytical determination of Methyl N-(4-aminophenyl)-N-methylcarbamate. Given the absence of a dedicated, publicly available inter-laboratory study for this specific analyte, this document synthesizes validated performance data for structurally similar N-methylcarbamate compounds to establish expected benchmarks and detailed experimental protocols.

The accurate quantification of this compound is critical, whether it is being monitored as a pharmaceutical impurity, a metabolite in toxicological studies, or an environmental contaminant. An inter-laboratory comparison (ILC) or proficiency test (PT) is the ultimate arbiter of a method's ruggedness and transferability, providing an objective measure of performance across different laboratories, instruments, and operators.[1][2] This guide will focus on the two most prevalent and robust analytical techniques for carbamate analysis: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Candidate Analytical Methodologies: Principles and Rationale

The selection of an analytical method is a balance of sensitivity, selectivity, cost, and available expertise. Carbamates as a class present a unique analytical challenge: many are thermally unstable, precluding straightforward Gas Chromatography (GC) analysis without derivatization, and they often lack a strong chromophore for simple UV detection.[3][4]

  • High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD): This is a classic, highly reliable technique enshrined in official methods like EPA Method 531.2 and AOAC 985.23.[5][6][7] Its enduring relevance is due to its clever circumvention of the poor native fluorescence of N-methylcarbamates.

    • Causality : After chromatographic separation, the eluted carbamate is hydrolyzed online with a strong base at an elevated temperature to yield methylamine. This methylamine then reacts with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is then detected.[7][8] This post-column reaction imparts excellent sensitivity and selectivity, as only compounds that hydrolyze to form a primary amine will generate a signal.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the modern gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and unparalleled specificity.[4][9]

    • Causality : The mass spectrometer acts as a highly specific detector. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the molecular weight of the analyte) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is a unique chemical signature, virtually eliminating matrix interferences and providing definitive identification and quantification.[4] LC-MS/MS is particularly advantageous as it does not require the post-column apparatus of the fluorescence method.[3][10]

Comparative Performance Benchmarks

The following table summarizes representative performance data synthesized from validation studies of N-methylcarbamate pesticides. These values serve as a benchmark for what well-optimized methods should achieve in an inter-laboratory study for this compound.

Parameter HPLC-FLD (Representative) LC-MS/MS (Representative) Rationale & Justification
Limit of Detection (LOD) 0.5 - 5 µg/L (ppb)0.001 - 1 µg/L (ppb)LC-MS/MS generally offers superior sensitivity due to lower background noise and more efficient ionization.[10][11]
Limit of Quantification (LOQ) 1 - 10 µg/L (ppb)0.005 - 2 µg/L (ppb)The LOQ must be low enough for the specific application (e.g., regulatory limits for pesticides, impurity thresholds). LC-MS/MS excels at ultra-trace levels.[11][12]
Linearity (r²) > 0.995> 0.998Both methods should demonstrate excellent linearity over the desired concentration range, a prerequisite for accurate quantification.[13][14]
Accuracy (Recovery %) 80 - 110%85 - 115%Recoveries in this range indicate that the extraction and analytical procedures are efficient and free from significant matrix effects or analyte loss.[4][15][16]
Precision (RSD %) < 15%< 10%Relative Standard Deviation (RSD) is a measure of repeatability. Lower RSD values, typical for LC-MS/MS, indicate higher method precision.[4][15][16]

Experimental Protocols

A self-validating protocol is one where quality control is embedded. The following methods include steps for sample preparation and analysis that are widely accepted and validated.

Protocol 1: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticides and other contaminants from complex matrices like food or soil.[6] This protocol is adapted from AOAC Official Method 2007.01.[6]

Objective: To efficiently extract this compound from a solid or semi-solid matrix.

Materials:

  • Homogenized Sample

  • Acetonitrile (ACN) with 1% Acetic Acid

  • Magnesium Sulfate (anhydrous)

  • Sodium Acetate

  • 50 mL Centrifuge Tubes

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) sorbent and MgSO₄.

  • Centrifuge

  • Vortex Mixer

Procedure:

  • Extraction:

    • Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of ACN with 1% acetic acid.

    • Add an internal standard at this stage for accurate quantification.

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.

    • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and the salting-out effect partitions the analyte into the ACN layer.

    • Centrifuge at 4,000 rpm for 5 minutes.[4]

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper ACN supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Rationale: The PSA sorbent removes organic acids, sugars, and other polar interferences from the extract, resulting in a cleaner sample for analysis.

    • Shake vigorously for 2 minutes.

    • Centrifuge at 4,000 rpm for 2 minutes.[6]

    • The resulting supernatant is ready for analysis by either HPLC-FLD or LC-MS/MS. Filter through a 0.22 µm syringe filter if necessary.

Protocol 2: Analysis by LC-MS/MS

Objective: To achieve sensitive and selective quantification of the analyte.

Instrumentation:

  • Agilent 6460 Triple Quadrupole LC/MS or equivalent.[4]

  • C18 reversed-phase column (e.g., Poroshell 120, 2.1 x 100 mm, 2.7 µm).[4]

Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound must be determined by infusing a standard solution.

Protocol 3: Analysis by HPLC-FLD with Post-Column Derivatization

Objective: To provide robust and reliable quantification based on official methodologies.[7][8]

Instrumentation:

  • HPLC system with a binary pump and fluorescence detector.

  • Post-column reaction module (e.g., Pickering Pinnacle PCX or equivalent).

  • Carbamate analysis column (e.g., C8 or C18, 4.6 x 250 mm).[5]

Conditions & Reagents:

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A suitable gradient to resolve the analyte from matrix components.

  • Flow Rate: 0.8 mL/min[5]

  • Column Temperature: 50 °C[5][17]

  • Post-Column Reagents:

    • Hydrolysis: 0.05 M Sodium Hydroxide (NaOH) at 100 °C.

    • Derivatization: OPA/2-mercaptoethanol reagent in a borate buffer.

  • Fluorescence Detection: Excitation: 339 nm, Emission: 445 nm.[7]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes described in this guide.

G cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis HomogenizedSample 1. Homogenized Sample (15g) AddSolvent 2. Add ACN + 1% Acetic Acid HomogenizedSample->AddSolvent AddSalts 3. Add MgSO4 & NaOAc Salts AddSolvent->AddSalts Vortex 4. Vortex 1 min AddSalts->Vortex Centrifuge1 5. Centrifuge 5 min Vortex->Centrifuge1 Supernatant 6. Take 1 mL Supernatant Centrifuge1->Supernatant dSPE 7. Add to d-SPE Tube (PSA/MgSO4) Supernatant->dSPE Vortex2 8. Vortex 2 min dSPE->Vortex2 Centrifuge2 9. Centrifuge 2 min Vortex2->Centrifuge2 FinalExtract 10. Final Extract for Analysis Centrifuge2->FinalExtract LCMS LC-MS/MS FinalExtract->LCMS HPLC HPLC-FLD FinalExtract->HPLC

Caption: QuEChERS sample preparation and analysis workflow.

G cluster_hplc HPLC System cluster_pcr Post-Column Reactor Injector Injector Column HPLC Column (Separation) Injector->Column Hydrolysis Analyte + NaOH (100°C) -> Methylamine Column->Hydrolysis Derivatization Methylamine + OPA/MERC -> Fluorescent Product Hydrolysis->Derivatization Detector Fluorescence Detector (Ex: 339nm, Em: 445nm) Derivatization->Detector

Caption: Principle of HPLC with post-column derivatization.

Designing the Inter-Laboratory Comparison Study

A successful ILC requires careful planning, from sample preparation to statistical analysis.

1. Study Coordinator and Protocol:

  • A central coordinator is designated to prepare and distribute samples and to collate and analyze the data.

  • A detailed study protocol is distributed to all participating laboratories, including the analytical methods to be used, reporting requirements, and deadlines.

2. Preparation of Test Materials:

  • A high-purity certified reference standard of this compound is required.

  • A bulk matrix (e.g., blank human plasma, pristine soil extract, or a simple solvent) is selected.

  • The coordinator prepares a primary stock solution and fortifies the bulk matrix to create several blind samples at different concentration levels (e.g., low, medium, high).

  • At least two different samples at each concentration should be prepared as blind duplicates to assess intra-laboratory precision.

3. Sample Distribution and Analysis:

  • Samples are shipped to participating laboratories under appropriate conditions (e.g., frozen on dry ice).

  • Laboratories analyze the samples using the prescribed methods within a defined timeframe.

4. Data Analysis and Performance Evaluation:

  • Laboratories submit their quantitative results, raw data, and calibration curves to the coordinator.

  • The coordinator analyzes the data according to international standards such as ISO 13528.[1]

  • Performance Assessment: The primary tool for evaluating performance is the z-score, calculated for each laboratory's result:

    • z = (x - X) / σ

    • Where:

      • x is the result from the participating laboratory.

      • X is the assigned value (often the robust mean of all participants' results).

      • σ is the standard deviation for proficiency assessment.

    • Interpretation of z-scores:

      • |z| ≤ 2.0: Satisfactory performance.

      • 2.0 < |z| < 3.0: Questionable performance (warning signal).

      • |z| ≥ 3.0: Unsatisfactory performance (action signal).

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase Coordinator Study Coordinator PrepSamples Prepare & Fortify Blind Samples Coordinator->PrepSamples Distribute Distribute Samples to Labs PrepSamples->Distribute Lab1 Lab 1 Distribute->Lab1 Lab2 Lab 2 Distribute->Lab2 LabN Lab ...N Distribute->LabN DataSubmission Submit Results Lab1->DataSubmission Lab2->DataSubmission LabN->DataSubmission Stats Statistical Analysis (ISO 13528) DataSubmission->Stats ZScore Calculate z-scores Stats->ZScore Report Final Report on Method & Lab Performance ZScore->Report Report->Coordinator

Sources

A Comparative Guide to the Biological Activity of Methyl N-(4-aminophenyl)-N-methylcarbamate and Other Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the predicted biological activity of methyl N-(4-aminophenyl)-N-methylcarbamate against a panel of well-characterized carbamates used in medicine and agriculture. Given the limited public data on this specific molecule, this document leverages established structure-activity relationships (SAR) to forecast its potential efficacy and toxicological profile. We will dissect its core mechanism, compare it to leading compounds, and provide robust experimental protocols for empirical validation.

Introduction: The Carbamate Functional Group in Biological Systems

Carbamates, organic compounds derived from carbamic acid, are a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] Their biological significance stems primarily from their ability to act as inhibitors of serine hydrolase enzymes, most notably acetylcholinesterase (AChE).[3][4] By blocking AChE, carbamates prevent the breakdown of the neurotransmitter acetylcholine (ACh), leading to its accumulation at cholinergic synapses. This mechanism underpins their use as treatments for conditions like myasthenia gravis and Alzheimer's disease, but also explains their potency as insecticides.[5][6][7]

The reactivity and recognition of a carbamate inhibitor are dictated by its overall structure—the carbamate moiety acts as the "warhead," while the attached R-groups determine its affinity, selectivity, and pharmacokinetic properties.[4] This guide will analyze the structure of this compound to predict its biological activity and compare it with the known activities of physostigmine, neostigmine, rivastigmine, and carbaryl.

The Core Mechanism: Cholinesterase Inhibition

The primary mechanism of action for most biologically active carbamates is the inhibition of cholinesterases (AChE and, in some cases, butyrylcholinesterase or BChE). This is a multi-step process:

  • Binding: The carbamate molecule binds to the active site of the cholinesterase enzyme.

  • Carbamylation: The carbamate acts as a "pseudo-substrate." The serine residue in the enzyme's catalytic triad attacks the carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate.

  • Enzyme Inactivation: Unlike the rapid hydrolysis of the acetylated enzyme formed with acetylcholine, the carbamylated enzyme is much more stable. The hydrolysis (decarbamylation) to regenerate the active enzyme is significantly slower.[6][8]

This process is often described as pseudo-irreversible or reversible covalent inhibition because while the enzyme is covalently modified, it can be slowly regenerated.[6][9] The rate of carbamylation (k_c) and decarbamylation (k_d) determines the inhibitor's potency and duration of action.

G AChE Active AChE (Ser-OH) Complex Non-covalent Enzyme-Inhibitor Complex AChE->Complex Binding Carbamate Carbamate Inhibitor (R-O-CO-NR'R'') Carbamate->Complex Carbamylated Carbamylated AChE (Inactive) (Ser-O-CO-NR'R'') Complex->Carbamylated Carbamylation Regenerated Active AChE (Ser-OH) Carbamylated->Regenerated Slow Hydrolysis (Decarbamylation)

Caption: General mechanism of pseudo-irreversible AChE inhibition by carbamates.

Structural Analysis and Predicted Activity of this compound

To predict the activity of this compound, we must analyze its key structural components:

  • N-methylcarbamate Moiety: This is the essential functional group responsible for carbamylating the AChE active site.

  • Aromatic Ring (Phenyl): The phenyl group provides a scaffold that can fit within the active site gorge of AChE, potentially interacting with aromatic amino acid residues like tryptophan and tyrosine, which are crucial for binding.

  • Substituents (p-amino and N-methyl): The electron-donating amino group on the phenyl ring and the methyl group on the carbamate nitrogen will modulate the electronic properties of the carbamate carbonyl. This can influence the rate of carbamylation and the stability of the carbamylated enzyme.[10]

Based on these features, it is predicted that this compound will function as a cholinesterase inhibitor. Its ability to cross the blood-brain barrier is less certain without experimental data but is plausible given its relatively small size and lack of a permanent charge.

Comparative Analysis with Established Carbamates

Comparison with Medicinal Carbamates

Medicinal carbamates are designed to modulate cholinergic transmission for therapeutic benefit, often with specific selectivity profiles.

  • Physostigmine: A naturally occurring alkaloid, it is a potent, reversible AChE inhibitor that can cross the blood-brain barrier.[5][11] Its use is limited by a short half-life and significant side effects.[12]

  • Neostigmine: A synthetic analogue of physostigmine, its quaternary ammonium group prevents it from crossing the blood-brain barrier, restricting its action to the periphery.[13][14] This makes it ideal for treating myasthenia gravis without significant central nervous system side effects.[14]

  • Rivastigmine: A modern synthetic carbamate that inhibits both AChE and BChE.[15] It readily crosses the blood-brain barrier and is used to manage dementia associated with Alzheimer's and Parkinson's diseases by increasing acetylcholine levels in the brain.[16][17]

CompoundPrimary Target(s)Key Structural FeaturePrimary Clinical Use
Physostigmine AChETertiary amine, crosses BBBAnticholinergic poisoning, glaucoma[5][18]
Neostigmine AChEQuaternary amine, peripheral actionMyasthenia gravis, reversal of neuromuscular blockade[13][14]
Rivastigmine AChE and BChETertiary amine, crosses BBBAlzheimer's & Parkinson's dementia[15][19]
This compound (Predicted) AChE (likely)Primary aromatic amineUnknown; potential for CNS or peripheral activity

Table 1: Comparison of Medicinal Carbamates

The predicted activity of this compound places it in a category with physostigmine and rivastigmine, possessing the potential for CNS activity. However, its efficacy and selectivity for AChE versus BChE would require empirical testing.

Comparison with Pesticidal Carbamates

Pesticidal carbamates are engineered for high potency against insect AChE, often leading to significant toxicity in non-target organisms, including mammals.[7]

  • Carbaryl: A broad-spectrum insecticide that functions as a potent AChE inhibitor.[20] Its toxicity in mammals is a significant concern, although it is generally less persistent in the environment than organophosphate pesticides.[20][21]

CompoundTest SpeciesLD50 (mg/kg, oral)Primary Use
Carbaryl Rat250 - 850Insecticide[7]
Carbofuran Rat8 - 14Insecticide, Nematicide[20]
Physostigmine Mouse3Medical antidote[5]
Neostigmine Rat7.5Medical
This compound (Predicted) UnknownData not availableUnknown

Table 2: Comparative Acute Oral Toxicity of Selected Carbamates

The potential toxicity of this compound is a critical unknown. While its structure does not immediately suggest the extreme toxicity of some pesticidal carbamates, any compound designed to inhibit a fundamental enzyme like AChE must be handled with care until a full toxicological profile is established.

Experimental Protocols for Validation

To empirically determine the biological activity of this compound, the following validated experimental protocols are recommended.

In Vitro Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition. It measures the product of acetylthiocholine iodide (ATCI) hydrolysis, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound detectable at 412 nm.[22]

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compound (this compound) and a positive control (e.g., rivastigmine) in DMSO.

    • Prepare working solutions of AChE enzyme, 10 mM DTNB, and 75 mM ATCI in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound at various concentrations (serial dilutions). For control wells, add 20 µL of DMSO.

    • Add 140 µL of phosphate buffer and 20 µL of DTNB solution to all wells.

    • Initiate the pre-incubation by adding 20 µL of the AChE enzyme solution. Allow the plate to incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Start the reaction by adding 20 µL of the ATCI substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Prep_Reagents Prepare Buffer, DTNB, ATCI, Enzyme Add_Components Add Compound, Buffer, and DTNB to Wells Prep_Reagents->Add_Components Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Add_Components Add_Enzyme Add AChE Enzyme Add_Components->Add_Enzyme Incubate Incubate (15 min, 37°C) Add_Enzyme->Incubate Add_Substrate Add ATCI Substrate Incubate->Add_Substrate Measure Measure Absorbance (412 nm) Kinetically Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the in vitro Ellman's assay.

Conclusion and Future Directions

Based on a thorough analysis of its chemical structure, This compound is predicted to act as a cholinesterase inhibitor. Its structural similarity to carbamates with known central nervous system activity, such as physostigmine and rivastigmine, suggests it may have the potential to cross the blood-brain barrier. However, this hypothesis requires rigorous experimental validation.

The provided protocols for in vitro AChE inhibition and guidance for in vivo toxicity studies form a clear path forward for characterizing this compound. Future research should focus on determining its IC50 values for both AChE and BChE to understand its potency and selectivity, followed by cell-based assays and pharmacokinetic studies to assess its therapeutic potential and safety profile. This comparative guide serves as a foundational framework for initiating such an investigation.

References

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A Comparative Guide to the Structure-Activity Relationship of Methyl N-(4-aminophenyl)-N-methylcarbamate Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of methyl N-(4-aminophenyl)-N-methylcarbamate, a core scaffold for potent cholinesterase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature to illuminate how structural modifications influence inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's.

Introduction: The Carbamate Scaffold in Cholinesterase Inhibition

Carbamates represent a significant class of compounds that inhibit cholinesterases, the enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). By inhibiting these enzymes, carbamates increase the concentration and duration of ACh in the synaptic cleft, a primary therapeutic strategy for Alzheimer's disease.[1]

The inhibitory mechanism of most carbamates is pseudo-irreversible.[2] It involves a two-step process where the carbamate binds to the enzyme's active site and then transfers its carbamoyl group to a critical serine residue.[2][3] This carbamylated enzyme is inactive and regenerates much more slowly than the acetylated enzyme formed during normal ACh hydrolysis.[2] The rates of carbamoylation and decarbamoylation are key determinants of a drug's efficacy and duration of action.[4]

The N-phenylcarbamate moiety serves as a versatile and effective scaffold for designing potent and selective cholinesterase inhibitors.[5] The archetypal drug, rivastigmine, is a testament to the clinical success of this chemical class. This guide will explore derivatives based on the simpler this compound core, focusing on how systematic structural changes impact their interaction with AChE and BChE.

Core Structure and Key Interaction Points

The fundamental structure of this compound provides a framework with several points for modification. Understanding its interaction with the cholinesterase active site is crucial for rational drug design. The active site of AChE, for instance, is a deep gorge containing a catalytic triad (Ser-His-Glu) at its base and a peripheral anionic site (PAS) at its entrance.

Our logical framework for SAR analysis is based on dissecting the molecule into three key regions, each contributing to the overall binding and inhibitory activity.

SAR_Logic cluster_scaffold Core Scaffold: this compound cluster_regions Key Regions for SAR Analysis Core [Carbamoyl Group] -- [N-Methyl] -- [Phenyl Ring] -- [4-Amino Group] R1 Region 1: Carbamoyl Moiety (R-O-C(=O)-N-R') Core->R1 Governs carbamoylation rate & interaction with catalytic triad R2 Region 2: Phenyl Ring (Substituents) Core->R2 π-π stacking & hydrophobic interactions within the active site gorge R3 Region 3: Amino Group (Terminal Functionality) Core->R3 Anchors to peripheral sites (PAS) or extends out of the gorge

Caption: Logical breakdown of the core scaffold for SAR analysis.

Comparative Analysis of Structural Modifications

The following sections compare how modifications in each region affect inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC₅₀).

Region 1: The Carbamoyl Moiety

The carbamoyl group is the "warhead" of the inhibitor, directly participating in the covalent modification of the active site serine.

  • N-Substitution: The substituents on the carbamate nitrogen significantly influence the rate of carbamoylation. Replacing the N-methyl group with larger alkyl groups can alter steric hindrance and electronic properties. Studies on related N,N-disubstituted carbamates have shown that even subtle changes, like moving from N,N-dimethyl to N,N-diethyl, can shift selectivity between AChE and BChE.[1] For instance, some biscarbamate derivatives with diethyl groups showed faster inhibition of AChE.[1]

  • Leaving Group (Aryl Moiety): The phenyl ring acts as the leaving group during the carbamoylation step. Its electronic properties are critical. Electron-withdrawing groups on the ring can make the carbamate carbonyl carbon more electrophilic, potentially increasing the rate of nucleophilic attack by the serine residue. Conversely, electron-donating groups may decrease this rate.

Region 2: Phenyl Ring Substituents

Substituents on the phenyl ring modulate the non-covalent binding of the inhibitor within the enzyme's gorge, affecting both affinity and orientation.

  • Position and Nature of Substituents: The placement of substituents is critical. In a study of related benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates, a 2-methoxy substituent on a terminal phenyl ring resulted in the most potent BChE inhibitor (IC₅₀ = 22.23 µM), while a 2-(trifluoromethoxy) group yielded the best AChE inhibition (IC₅₀ = 36.05 µM).[6] This highlights how different substituents can fine-tune selectivity.

  • Hydrophobicity and Lipophilicity: The active site gorge is lined with aromatic amino acid residues. Increasing the lipophilicity of the phenyl ring can enhance hydrophobic and π-π stacking interactions, often leading to increased potency. However, an optimal level of lipophilicity is required to ensure proper solubility and bioavailability.

Region 3: The Terminal Amino Group and its Analogues

The 4-amino group on the phenyl ring is a key site for introducing larger moieties that can interact with the peripheral anionic site (PAS) of AChE or other regions.

  • Alkylation and Chain Length: Replacing the amino group with an N-alkyl or N,N-dialkylamino moiety can improve interactions. In a series of N,N-dimethylcarbamates, an alkyl linker of six methylene units between the carbamoyl and a terminal dibenzylamino group was found to be optimal for spacing and achieving potent AChE inhibition.[7]

  • Incorporation of Bulky Scaffolds: This position is ideal for creating hybrid molecules by attaching other pharmacologically active scaffolds. For example, linking fragments like tacrine or sibiriline to the carbamate core has produced compounds with potent, dual inhibitory activity against both AChE and BChE, with IC₅₀ values in the nanomolar range.[8] Compound C7 from one such study, featuring a sibiriline fragment, showed excellent inhibitory activity against human AChE (IC₅₀ = 30.35 nM) and BChE (IC₅₀ = 48.03 nM).[8]

Summary of Performance Data

The table below summarizes representative data from the literature for various N-phenylcarbamate derivatives, illustrating the impact of structural changes on cholinesterase inhibition.

Compound ID/DescriptionCore ModificationTarget EnzymeIC₅₀ (µM)Selectivity (AChE/BChE)Reference
Rivastigmine (Standard) N-Ethyl, N-MethylcarbamateAChE / BChE~0.1 - 4Varies[5][6]
Compound 2 Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamateBChE22.232.26 (BChE selective)[6]
Compound 15 Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamateAChE36.05-[6]
Compound 1b O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98-[9]
Compound 5d 2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.6045.9 (BChE selective)[9]
Compound C7 Carbamate with Sibiriline scaffoldhAChE / hBChE0.030 / 0.048~0.63[8]

Note: IC₅₀ values are highly dependent on assay conditions and enzyme source. This table is for comparative purposes only.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following section details a common method for assessing cholinesterase inhibition.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a spectrophotometric method to determine the rate of cholinesterase activity and its inhibition by test compounds.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color development is proportional to enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCh)

  • Butyrylthiocholine iodide (BTCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (carbamate derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Workflow Diagram:

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagent Solutions (Buffer, DTNB, Substrate) C Add Buffer, DTNB, and Test Compound/Vehicle to wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Add Cholinesterase Enzyme (AChE or BChE) C->D E Pre-incubate (e.g., 15 min) to allow inhibitor binding D->E F Initiate Reaction by adding Substrate (ATCh/BTCh) E->F G Measure Absorbance at 412 nm (Kinetic Mode, e.g., 5 min) F->G H Calculate Reaction Velocity (V) G->H I Plot % Inhibition vs. [Compound] H->I J Determine IC50 Value (Non-linear Regression) I->J

Caption: Standard workflow for the Ellman's cholinesterase inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all solutions in 0.1 M phosphate buffer, pH 8.0. A typical DTNB concentration is 0.3 mM and substrate (ATCh or BTCh) is 0.5 mM.

  • Plate Setup: In a 96-well plate, add 140 µL of buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations (or solvent for control wells).

  • Enzyme Addition: Add 20 µL of the cholinesterase solution (e.g., 0.05 U/mL final concentration) to each well.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This step is critical for pseudo-irreversible inhibitors like carbamates to allow for time-dependent carbamoylation of the enzyme.[2]

  • Reaction Initiation: Start the reaction by adding 10 µL of the substrate solution (ATCh for AChE, BTCh for BChE) to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5 minutes at 30-second intervals.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The structure-activity relationship of this compound derivatives is a rich field for the development of novel cholinesterase inhibitors. The key takeaways are:

  • Multifaceted Optimization: Potency and selectivity are not governed by a single feature but are a result of synergistic effects between the carbamoyl group's reactivity, the phenyl ring's interactions within the gorge, and the terminal group's ability to engage peripheral sites.

  • Selectivity is Achievable: Fine-tuning substituents on the aromatic rings and the carbamate nitrogen can impart significant selectivity for either AChE or BChE. BChE-selective inhibitors are of growing interest as BChE levels increase in the later stages of Alzheimer's disease.[10]

  • Hybrid Molecules Show Promise: The most potent inhibitors often arise from hybrid designs, where the carbamate scaffold is linked to another functional moiety. This multifunctional approach can simultaneously address other pathological aspects of Alzheimer's, such as inflammation or oxidative stress.[8]

Future research should focus on optimizing the pharmacokinetic properties of these potent inhibitors, ensuring they can cross the blood-brain barrier effectively while minimizing peripheral side effects. The continued exploration of this versatile carbamate scaffold holds significant promise for delivering next-generation therapeutics for neurodegenerative diseases.

References

  • Darvesh, S., et al. (2007). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]

  • Darvesh, S., et al. (2007). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Richards, G., et al. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Rampa, A., et al. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. [Link]

  • Stepankova, S., et al. (2018). Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking. Bioorganic Chemistry. [Link]

  • Kos, J., et al. (2020). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules. [Link]

  • Rampa, A., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry. [Link]

  • Konecny, K., et al. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Sbardella, G., et al. (2016). New N,N-dimethylcarbamate Inhibitors of Acetylcholinesterase: Design Synthesis and Biological Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pejchalova, M., et al. (2021). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules. [Link]

  • Janošová, V., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules. [Link]

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cross-reactivity of antibodies against methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity of Antibodies Against Methyl N-(4-aminophenyl)-N-methylcarbamate

Introduction: The Specificity Challenge of Small Molecule Immunoassays

This compound is a small organic molecule belonging to the carbamate class. While not a widely studied pesticide itself, its structure is representative of haptens used to generate antibodies for detecting N-methylcarbamate pesticides, which are of significant interest in environmental monitoring, food safety, and toxicology. The development of immunoassays for such small molecules presents a unique challenge: achieving high specificity. An antibody's utility is defined not only by its affinity for the target analyte but also by its inability to bind to structurally similar, non-target molecules. This phenomenon, known as cross-reactivity, can lead to false positives and inaccurate quantification, thereby compromising experimental results.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the . We will delve into the fundamental principles of antibody cross-reactivity, present detailed experimental protocols for its assessment, and offer guidance on interpreting the resulting data. By synthesizing technical accuracy with field-proven insights, this guide aims to equip you with the knowledge to develop and validate highly specific immunoassays.

Understanding the Molecular Landscape: Analyte and Potential Cross-Reactants

To effectively assess cross-reactivity, one must first understand the structure of the target analyte and identify potential cross-reactants. The specificity of an antibody is largely dictated by the three-dimensional structure of the epitope it recognizes.[3] Minor modifications to a molecule's structure can significantly impact antibody binding.

Target Analyte: this compound

Potential Cross-Reactants:

A panel of structurally related compounds should be screened to profile an antibody's specificity. For our target, this panel would include:

  • Structural Isomers: Compounds with the same molecular formula but different arrangements of atoms.

  • Parent Carbamates: Pesticides like Carbofuran, Propoxur, and Carbaryl, which share the N-methylcarbamate core.[4][5][6]

  • Metabolites: Breakdown products of related carbamates, which may feature hydroxylated rings or other modifications.

  • Precursors and Analogs: Molecules used in the synthesis of the hapten or related compounds.

The Science of Specificity: Factors Governing Antibody Cross-Reactivity

Antibody cross-reactivity is the ability of an antibody's paratope (binding site) to recognize and bind to more than one epitope.[3] This is not an all-or-nothing phenomenon but a matter of degree, influenced by several key factors:

  • Epitope Similarity: The more structurally and electronically similar an off-target molecule's epitope is to the target analyte, the higher the likelihood of cross-reactivity.[2][3]

  • Antibody Affinity: High-affinity antibodies are generally more specific. However, even high-affinity antibodies can exhibit cross-reactivity if a non-target molecule is present at a much higher concentration than the target analyte.[3][7]

  • Assay Conditions: Factors such as pH, ionic strength, and temperature can alter the conformation of both the antibody and the antigen, thereby influencing binding interactions and the degree of observed cross-reactivity.[3][7]

A systematic assessment is therefore essential to characterize the cross-reactivity profile of any new antibody.[8]

Experimental Framework for Assessing Cross-Reactivity

A multi-faceted experimental approach is required to rigorously characterize antibody specificity. The workflow typically begins with a broad screening using a competitive immunoassay, followed by more detailed kinetic analysis of any significant cross-reactants.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: In-Depth Characterization a Develop Primary Immunoassay (e.g., Competitive ELISA) for Target Analyte b Procure or Synthesize Panel of Structurally Related Analogs a->b c High-Throughput Screening of Antibody Against Analog Panel b->c d Perform Competitive Immunoassays for Positive 'Hits' c->d e Determine IC50 Values for Each Cross-Reactant d->e f Calculate Percent Cross-Reactivity e->f g Surface Plasmon Resonance (SPR) for Binding Kinetics (ka, kd, KD) f->g h Data Analysis and Generation of Specificity Report g->h i Validation in Relevant Biological Samples (if applicable) h->i

Caption: Workflow for Antibody Cross-Reactivity Assessment.
Methodology 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is the cornerstone for screening and quantifying antibody cross-reactivity for small molecules.[3][8] In this format, free analyte in a sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A Analyte in Sample (High Conc.) B Antibody A->B Binds first C Coated Antigen-Protein Conjugate B->C Few free antibodies to bind coated antigen D Low Signal C->D Leads to E Analyte in Sample (Low Conc.) F Antibody E->F Binds few antibodies G Coated Antigen-Protein Conjugate F->G Many free antibodies to bind coated antigen H High Signal G->H Leads to

Caption: Principle of Competitive Immunoassay.

Detailed Protocol: Competitive ELISA

This protocol is designed to determine the relative binding affinity of an antibody to various analogs compared to the target analyte.

  • Antigen Coating:

    • Covalently conjugate the hapten (this compound) to a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA). This is necessary because small molecules do not efficiently adsorb to microplate wells.[9]

    • Dilute the antigen-protein conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).[10]

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Cover the plate and incubate overnight at 4°C.[10]

  • Washing and Blocking:

    • Remove the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).[10]

    • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).[10]

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate 3 times as described above.

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in assay buffer (e.g., blocking buffer).

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.[11]

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the plate 4-5 times.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), diluted in assay buffer, to each well.[8]

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times.

    • Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops (typically 10-20 minutes).[8]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₐ).[12][13] This level of detail is invaluable for in-depth characterization of cross-reactive binding.

Detailed Protocol: SPR Cross-Reactivity Analysis

  • Sensor Chip Preparation:

    • Immobilize a capture antibody (e.g., anti-mouse IgG) on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. This creates a reusable surface for capturing the primary antibody.

  • Antibody Capture:

    • Inject the primary antibody over the sensor surface at a concentration that results in a stable capture level (e.g., 100-200 Response Units, RU).

  • Kinetic Analysis:

    • Inject a series of concentrations of the primary analyte (this compound) over the captured antibody surface to determine its binding kinetics. A typical concentration series might range from 0.1 nM to 100 nM.

    • Monitor the association phase (analyte injection) and the dissociation phase (buffer flow).

    • After each cycle, regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl, pH 1.5) to remove the captured primary antibody and bound analyte, preparing the surface for the next cycle.

  • Cross-Reactivity Testing:

    • Repeat the capture and kinetic analysis steps for each potential cross-reactant, using the same concentration range as the primary analyte.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kₐ, kₑ, and Kₐ for each compound.

    • Directly compare the kinetic parameters of the cross-reactants to those of the target analyte.

Data Interpretation and Comparison

Objective comparison requires quantitative analysis of the data generated from the experimental protocols.

Interpreting ELISA Data

For competitive ELISA, the half-maximal inhibitory concentration (IC₅₀) is determined for the target analyte and each test compound. The IC₅₀ is the concentration of an analyte that causes a 50% reduction in the maximum signal.

Percent Cross-Reactivity (%CR) is calculated using the following formula:

%CR = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100[8]

Hypothetical Cross-Reactivity Data Summary

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
This compound 1.5 100%
Carbofuran4.235.7%
Propoxur25.06.0%
Carbaryl88.21.7%
3-Hydroxycarbofuran15.59.7%
4-Aminophenol>1000<0.15%
N-Methylaniline>1000<0.15%

This table presents hypothetical data for illustrative purposes, based on typical results seen for carbamate pesticide immunoassays.[4]

Interpreting SPR Data

SPR provides a more nuanced view. Two compounds might have the same overall affinity (Kₐ) but achieve it through very different kinetics. For example, a cross-reactant might have a fast association rate but also a fast dissociation rate, indicating a less stable interaction compared to the target analyte. This information is critical for applications where binding stability is important.

Conclusion: A Pathway to Validated Specificity

The development of a reliable immunoassay for a small molecule like this compound hinges on a thorough and objective assessment of antibody specificity. While achieving absolute specificity is rare, the goal is to develop an antibody and an assay with negligible cross-reactivity to compounds likely to be present in the intended sample matrix.

By employing a systematic workflow that combines the high-throughput screening capability of competitive ELISA with the in-depth kinetic analysis of SPR, researchers can gain a comprehensive understanding of an antibody's cross-reactivity profile.[14] This rigorous, data-driven approach is fundamental to ensuring the accuracy, reliability, and trustworthiness of immunoassay results, ultimately upholding the principles of scientific integrity.

References

  • Vertex AI Search. Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • Abad, A., et al. (1999). Development of monoclonal antibody-based immunoassays to the N-methylcarbamate pesticide carbofuran. Journal of Agricultural and Food Chemistry, 47(6), 2475-2485.
  • Abad, A., et al. (2001). Production of monoclonal antibodies to the N-methylcarbamate pesticide propoxur. Journal of Agricultural and Food Chemistry, 49(2), 640-648.
  • Reichert Life Sciences. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies.
  • ACS Publications. Production of Monoclonal Antibodies to the N-Methylcarbamate Pesticide Propoxur. Journal of Agricultural and Food Chemistry.
  • The Poetry of Twitter. (2025). Antibody Cross-Reactivity: A Hidden Variable in Life Sciences. The Poetry of Twitter.
  • Proteintech Group. How do I know if the antibody will cross-react?. Proteintech.
  • BenchChem. (2025). Navigating Antibody Cross-Reactivity: A Guide for Researchers. BenchChem.
  • Karsten, U., et al. (2000). Factors affecting the antigen-antibody reaction. Transfusion Medicine, 10(3), 223-234.
  • Campbell, A. M. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Creative Diagnostics. Competitive ELISA Protocol.
  • Echelon Biosciences. What is a Competitive ELISA?. Echelon Biosciences.
  • Beltrán, M. C., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Sensors, 18(12), 4434.
  • Baird, C. L., & Myszka, D. G. (2001). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology, 178, 149-166.

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A Comparative Guide to the Acetylcholinesterase Inhibitory Activity of Methyl N-(4-aminophenyl)-N-methylcarbamate and Physostigmine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the acetylcholinesterase (AChE) inhibitory activity of the synthetic carbamate, methyl N-(4-aminophenyl)-N-methylcarbamate, and the naturally derived alkaloid, physostigmine. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, comparative potency, and provides a detailed experimental protocol for assessing their inhibitory effects.

Introduction: The Critical Role of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone for the therapeutic management of conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1][2] Furthermore, AChE inhibitors are a significant class of compounds in toxicology, as they are the basis for many insecticides and nerve agents.

This guide focuses on two carbamate-based AChE inhibitors: the well-characterized physostigmine and the less-studied this compound. By understanding their comparative inhibitory profiles, researchers can make more informed decisions in their drug discovery and neuropharmacology studies.

Mechanism of Action: The Carbamate Moiety

Both physostigmine and this compound belong to the carbamate class of AChE inhibitors. Their inhibitory action involves the carbamylation of a serine residue within the active site of the AChE enzyme.[3] This process mimics the natural substrate, acetylcholine. The carbamylated enzyme is significantly more stable than the acetylated form, leading to a prolonged, yet still reversible, inhibition of the enzyme's activity. The rate of decarbamylation is much slower than the deacetylation of the enzyme, effectively taking the enzyme out of commission for a longer period.[3]

cluster_0 AChE Active Site Enzyme_Serine AChE-Ser-OH Carbamylated_Enzyme AChE-Ser-O-C(=O)-NR1R2 Carbamylated_Enzyme->Enzyme_Serine Slow Decarbamylation (Hydrolysis) Carbamate Carbamate Inhibitor (R1R2N-C(=O)-OR3) Carbamate->Enzyme_Serine Carbamylation

Caption: Mechanism of Reversible AChE Inhibition by Carbamates.

Comparative Analysis: Physostigmine vs. This compound

This section provides a head-to-head comparison of the two carbamate inhibitors.

Physostigmine

Physostigmine is a naturally occurring parasympathomimetic alkaloid derived from the Calabar bean. It is a tertiary amine and can cross the blood-brain barrier, making it active in the central nervous system.[2]

  • Mechanism: Physostigmine acts as a reversible, competitive inhibitor of acetylcholinesterase.[4][5] It binds to the enzyme and transfers its carbamoyl group to the active site serine, rendering the enzyme inactive until spontaneous hydrolysis occurs.

  • Potency: Physostigmine is a potent AChE inhibitor. While IC50 values can vary depending on the enzyme source and assay conditions, reported values are typically in the nanomolar to low micromolar range. For instance, an IC50 value of approximately 0.117 µM has been reported for human AChE.[6] Another study reported an IC50 of 0.15 µM for horse serum butyrylcholinesterase-associated aryl acylamidase activity.[7]

  • Clinical Significance: It has been used clinically to treat glaucoma, myasthenia gravis, and as an antidote for anticholinergic poisoning.[2] Its central nervous system effects have also led to its investigation for the treatment of Alzheimer's disease.[2]

This compound

This compound is a synthetic carbamate. Specific experimental data on its acetylcholinesterase inhibitory activity is not as readily available in the public domain as for physostigmine. However, based on its chemical structure, we can infer its expected properties.

  • Expected Mechanism: As a carbamate, it is expected to act as a mechanism-based inhibitor of AChE, carbamylating the active site serine in a manner analogous to other carbamate inhibitors.

  • Expected Potency: The potency of carbamate inhibitors is influenced by the nature of the substituents on the carbamate nitrogen and the phenolic leaving group. The presence of the aminophenyl group may influence its binding affinity to the enzyme's active site. Without experimental data, its precise IC50 value remains to be determined. However, studies on other N-methylcarbamate derivatives have shown a wide range of inhibitory activities, from nanomolar to micromolar concentrations.[8]

  • Research Potential: Simple carbamate structures like this compound are valuable as tool compounds in structure-activity relationship (SAR) studies to understand the key molecular features required for potent AChE inhibition.

FeaturePhysostigmineThis compound (Expected)
Origin Natural (Calabar bean)Synthetic
Chemical Class Alkaloid, CarbamateAryl Carbamate
Mechanism of Action Reversible, Competitive AChE Inhibitor (Carbamylation)[4][5]Reversible AChE Inhibitor (Carbamylation)
Potency (IC50) ~0.117 µM (human AChE)[6]To be determined experimentally
Blood-Brain Barrier Crosses[2]To be determined experimentally
Primary Applications Glaucoma, Myasthenia Gravis, Anticholinergic Antidote[2]Research tool, SAR studies

Experimental Protocol: In Vitro Assessment of AChE Inhibitory Activity

To empirically compare the inhibitory potency of this compound and physostigmine, the following detailed protocol based on the well-established Ellman's method is provided.[9][10] This colorimetric assay is a reliable and widely used method for measuring AChE activity.[11]

Principle of the Ellman's Assay

The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[9][11] The rate of color formation is directly proportional to the AChE activity.

cluster_0 Assay Principle Substrate Acetylthiocholine Product1 Thiocholine Substrate->Product1 Enzyme AChE Product2 TNB (Yellow) Product1->Product2 DTNB DTNB (Colorless)

Caption: The colorimetric reaction of the Ellman's assay.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Physostigmine (positive control)

  • This compound (test compound)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Experimental Workflow

cluster_0 Experimental Steps Step1 1. Prepare Reagent Solutions Step2 2. Prepare Inhibitor Dilutions Step1->Step2 Step3 3. Set up 96-well Plate Step2->Step3 Step4 4. Pre-incubate Enzyme and Inhibitor Step3->Step4 Step5 5. Initiate Reaction with Substrate Step4->Step5 Step6 6. Kinetic Measurement at 412 nm Step5->Step6 Step7 7. Data Analysis and IC50 Calculation Step6->Step7

Caption: A stepwise workflow for the AChE inhibition assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is recommended.[1]

    • Prepare a 10 mM stock solution of ATCI in deionized water. Prepare this fresh daily.[11]

    • Prepare a 3 mM solution of DTNB in phosphate buffer. Protect from light.[1]

    • Prepare 10 mM stock solutions of physostigmine and this compound in DMSO.

  • Inhibitor Dilutions:

    • Perform serial dilutions of the inhibitor stock solutions in phosphate buffer to obtain a range of concentrations for testing (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Plate Setup (96-well plate):

    • Test wells: Add buffer, the respective inhibitor dilution, and the AChE solution.

    • Positive control wells: Add buffer, physostigmine dilution, and the AChE solution.

    • Negative control (100% activity) wells: Add buffer (with the same percentage of DMSO as the inhibitor wells) and the AChE solution.

    • Blank wells: Add buffer only, to correct for background absorbance.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitors to interact with the enzyme.[1][12]

  • Reaction Initiation:

    • To all wells, add the ATCI and DTNB solutions to start the reaction.[1]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Conclusion

This guide has provided a comparative overview of physostigmine and this compound as inhibitors of acetylcholinesterase. While physostigmine is a well-documented and potent inhibitor with clinical applications, the inhibitory profile of this compound requires empirical determination. The provided experimental protocol offers a robust framework for researchers to conduct such an assessment. A thorough understanding of the structure-activity relationships of simple carbamates is crucial for the rational design of novel and more effective AChE inhibitors for various therapeutic and research purposes.

References

  • THE MECHANISM OF ENZYME-INHIBITOR-SUBSTRATE REACTIONS : ILLUSTRATED BY THE CHOLINESTERASE-PHYSOSTIGMINE-ACETYLCHOLINE SYSTEM - PubMed. Available at: [Link]

  • Pharmacology of Physostigmine; Mechanism of action, Clinical uses, Pharmacokinetics and effects - YouTube. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. Available at: [Link]

  • PHARMACOLOGY PRESENTATION- TOPIC- PHYSOSTIGMINE | PPTX - Slideshare. Available at: [Link]

  • [FREE] Physostigmine blocks the catalytic site of acetylcholinesterase (AChE), preventing acetylcholine from being - brainly.com. Available at: [Link]

  • Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed. Available at: [Link]

  • The effects of physostigmine on acetylcholinesterase activity of CSF plasma and brain. A comparison of intravenous and intraventricular administration in beagle dogs - PubMed. Available at: [Link]

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed. Available at: [Link]

  • Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase - PubMed. Available at: [Link]

  • Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed. Available at: [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach | ACS Omega. Available at: [Link]

  • Effects of Neostigmine and Physostigmine on the Acetylcholine Receptor-Ionophore Complex in Frog Isolated Sympathetic Neurones - PubMed. Available at: [Link]

  • Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PMC - NIH. Available at: [Link]

  • Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC. Available at: [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Available at: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. Available at: [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - MDPI. Available at: [Link]

  • Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed. Available at: [Link]

  • Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition - PubMed. Available at: [Link]

  • Structures of AChE inhibitor anti-AD drugs, classical carbamate-type... - ResearchGate. Available at: [Link]

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A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Chiral Carbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group is a cornerstone in modern medicinal chemistry, present in numerous approved therapeutic agents due to its unique structural and electronic properties.[1][2] As an amide-ester hybrid, the carbamate moiety offers excellent chemical stability and the ability to modulate interactions with biological targets like enzymes and receptors.[1] For chiral carbamate analogs, the stereochemistry is often a critical determinant of pharmacological activity, making enantioselective synthesis an essential aspect of drug discovery and development.

This guide provides a comparative analysis of key strategies for the enantioselective synthesis of chiral carbamate analogs. It further delves into the biological evaluation of these stereoisomers, offering field-proven insights and experimental frameworks to support researchers in this domain.

Part 1: A Comparative Analysis of Enantioselective Synthetic Strategies

The asymmetric synthesis of chiral carbamates can be broadly approached through two primary routes: the kinetic resolution of a racemic intermediate or the direct asymmetric synthesis from a prochiral precursor. Below, we compare two powerful methodologies: enzymatic kinetic resolution and metal-catalyzed asymmetric synthesis.

Strategy A: Biocatalytic Kinetic Resolution of Racemic Alcohols

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are frequently employed for this purpose in the synthesis of chiral carbamates, often involving the acylation of a racemic alcohol where one enantiomer reacts preferentially.

Causality Behind Experimental Choices: This method is favored for its high enantioselectivity under mild reaction conditions, minimizing the risk of racemization or side reactions. The choice of a lipase, such as Candida antarctica Lipase B (CALB), is based on its broad substrate scope and well-documented efficacy in resolving chiral alcohols. The acyl donor (e.g., an activated carbamate precursor) and solvent are selected to optimize both enzyme activity and reaction kinetics.

dot graphdot { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.6", ranksep="1.2"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10"];

} } Workflow for Biocatalytic Kinetic Resolution.

Strategy B: Asymmetric Catalysis for Carbamate Synthesis

Modern asymmetric catalysis offers a more direct route to enantioenriched products, often with higher atom economy than kinetic resolutions. For instance, the enantioselective carbamoylation of racemic starting materials can be achieved using chiral catalysts.[3] Another powerful approach involves the catalytic, enantioselective synthesis of cyclic carbamates from unsaturated amines using CO2 and a bifunctional organocatalyst.[4][5]

Causality Behind Experimental Choices: Metal-catalyzed approaches, such as those using copper(II) with chiral bis(oxazoline) ligands, are chosen for their high activity and stereocontrol.[3] These catalysts can effectively differentiate between enantiomers of a racemic starting material or control the stereochemical outcome of a reaction involving a prochiral substrate. The choice of ligand is critical, as it dictates the chiral environment and, consequently, the enantioselectivity of the transformation. Organocatalysis provides a metal-free alternative, which can be advantageous in pharmaceutical synthesis to avoid metal contamination.[4][5]

dot graphdot { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.6", ranksep="1.2"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10"];

} } Workflow for Asymmetric Catalysis.

Comparative Performance Data

The following table summarizes hypothetical performance data for the two strategies, illustrating typical outcomes for researchers to consider.

ParameterStrategy A: Biocatalytic ResolutionStrategy B: Asymmetric Catalysis
Substrate Racemic secondary alcoholProchiral unsaturated amine
Catalyst Candida antarctica Lipase B (CALB)2
Theoretical Max. Yield 50%100%
Typical Enantiomeric Excess (ee) >99% for carbamate; >99% for unreacted alcohol90-98% ee
Key Advantages Exceptional enantioselectivity, mild conditionsHigh atom economy, direct synthesis
Key Disadvantages Maximum 50% yield for the desired productCatalyst cost, optimization complexity

Part 2: Comparative Biological Evaluation

The primary rationale for enantioselective synthesis is the differential biological activity of stereoisomers. One enantiomer may be significantly more potent (the eutomer), while the other may be less active, inactive, or even contribute to off-target effects or toxicity (the distomer).

Methodology: In Vitro Cholinesterase Inhibition Assay

A common target for carbamate-based drugs is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in diseases like Alzheimer's.[6]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Preparation of Reagents: Prepare phosphate buffer (pH 8.0), a solution of acetylthiocholine (ATCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for detection, and solutions of the purified (R)- and (S)-enantiomers of the carbamate analog.

  • Assay Procedure: In a 96-well plate, add the buffer, the inhibitor solution (carbamate enantiomer) at various concentrations, and the cholinesterase enzyme solution. Incubate for 15 minutes at 37°C.

  • Initiation of Reaction: Add the substrate (ATCh) and DTNB to initiate the reaction. The enzyme hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored anion, measured spectrophotometrically at 412 nm.

  • Data Analysis: Measure the rate of absorbance increase over time. Calculate the percentage of inhibition for each concentration of the enantiomer and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Comparative Biological Activity Data

The table below presents hypothetical data from a cholinesterase inhibition assay, comparing the potency of the (R)- and (S)-enantiomers of a methyl N-(4-aminophenyl)-N-methylcarbamate analog.

CompoundhAChE IC50 (nM)hBuChE IC50 (nM)Eudismic Ratio (AChE)
(R)-Enantiomer 35.5 ± 2.150.2 ± 4.5\multirow{2}{*}{112.7}
(S)-Enantiomer 4000 ± 150>10,000
Racemic Mixture 70.8 ± 5.3105.1 ± 8.9-

Interpretation of Results: The data clearly demonstrates the stereoselectivity of the biological target. The (R)-enantiomer is over 100 times more potent against human acetylcholinesterase (hAChE) than the (S)-enantiomer, as indicated by the high Eudismic Ratio. This underscores the critical importance of producing the single, more active enantiomer for therapeutic applications to maximize potency and minimize potential off-target effects from the less active enantiomer.

dot graphdot { graph [layout="dot", splines="ortho", nodesep="0.5", ranksep="1.0"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10"];

} } Hypothetical Binding of Enantiomers to AChE.

Conclusion and Future Outlook

This guide highlights that both biocatalytic resolution and asymmetric catalysis are powerful tools for accessing enantiopure carbamate analogs. While enzymatic methods can provide exceptional enantiopurity, their yield is inherently limited to 50%. In contrast, asymmetric catalysis offers a more direct and atom-economical route, though it may require more extensive optimization.

The biological evaluation confirms that stereochemistry is a critical factor in the potency of these analogs as cholinesterase inhibitors. The significant difference in activity between enantiomers strongly supports the development of the eutomer as a single-enantiomer drug. Future research should focus on refining catalytic systems to improve yields and enantioselectivity while also exploring the broader biological profile of these chiral compounds, including their pharmacokinetic and safety profiles.

References

  • Benchchem. A Comparative Analysis of Carbamate-Based Chiral Selectors for Enantiomeric Separation.
  • Ren, H., et al. Enantioselective Hydrocarbamoylation of Alkenes. Angewandte Chemie International Edition.
  • Abdel-Wahab, B.F., et al. Synthesis and Biological Evaluation of Some Novel Chiral Carbamates and 4-imino-2-oxazolidinones Derived from Selected Optically Active Cyanohydrins. Molecules.
  • Kaźmierczak, M. & Gawroński, J. Enantioselective methodologies using N-carbamoyl-imines. RSC Publishing.
  • Krojer, M., et al. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI.
  • Kano, T., et al. Enantiomer-selective carbamoylation of racemic alpha-hydroxy gamma-lactones with chiral Cu(II) Catalysts: an example of a highly active Lewis acid catalyzed reaction. PubMed.
  • Ali, I., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Ghosh, A.K. & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Seo, J., et al. Dual Catalytic Enantioconvergent Carbamoylation of Aziridines. ACS Publications.
  • Matsuo, B.T., et al. Carbamoylation of Azomethine Imines via Visible-Light Photoredox Catalysis. Organic Letters - ACS Publications.
  • Al-Shehri, S., et al. Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma. CORE.
  • Rahman, M.M. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. ResearchGate.
  • Ghosh, A.K. & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Miner, M.R., et al. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH.
  • Wang, Y., et al. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed.
  • Ghosh, A.K. & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Miner, M.R., et al. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed.

Sources

A Senior Application Scientist's Guide to Analytical Column Selection for the Separation of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable separation of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of product quality and safety. Methyl N-(4-aminophenyl)-N-methylcarbamate, a key chemical entity, presents a unique analytical challenge due to its combination of a polar aminophenyl group and a moderately non-polar carbamate moiety. The selection of an appropriate analytical column is therefore a critical decision that directly impacts method performance, including resolution, peak shape, and analysis time.

This guide provides an in-depth comparison of the performance characteristics of different analytical columns for the separation of this compound. We will delve into the mechanistic principles behind various stationary phases, present comparative data, and offer a detailed experimental protocol to empower you to make an informed decision for your analytical needs.

Understanding the Analyte: A Molecule of Duality

This compound possesses a dual nature: the aromatic amine group imparts polarity and the potential for hydrogen bonding, while the N-methylcarbamate portion contributes to its hydrophobicity. This balance of properties dictates its behavior in different chromatographic systems. The primary goal is to select a column that can effectively exploit these characteristics to achieve optimal separation from potential impurities, degradants, or other components in the sample matrix.

Comparative Analysis of Analytical Columns

The choice of an analytical column is fundamentally a choice of stationary phase chemistry. Here, we compare three commonly employed and mechanistically distinct column types for the separation of polar and aromatic compounds: the traditional C18, the alternative selectivity of Phenyl-Hexyl, and the specialized capabilities of Hydrophilic Interaction Liquid Chromatography (HILIC).

C18 (Octadecyl Silane) Columns: The Workhorse of Reversed-Phase Chromatography

C18 columns are the most widely used stationary phases in reversed-phase HPLC. Their surface is modified with long C18 alkyl chains, creating a non-polar, hydrophobic environment.

Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions.[1] In a typical reversed-phase mobile phase, consisting of a mixture of water and a less polar organic solvent like acetonitrile or methanol, more non-polar analytes will interact more strongly with the C18 stationary phase and be retained longer. Polar compounds have a greater affinity for the mobile phase and elute earlier.

Performance Characteristics for this compound:

  • Retention: Due to the presence of the non-polar N-methylcarbamate group and the benzene ring, this compound is expected to exhibit moderate retention on a C18 column.

  • Selectivity: C18 columns primarily separate based on hydrophobicity. While effective for separating compounds with significant differences in polarity, they may show limited selectivity for structurally similar aromatic compounds that differ only in the position of polar functional groups.[2]

  • Peak Shape: The primary amine group on the analyte can interact with residual silanols on the silica surface of some C18 columns, leading to peak tailing. Modern, end-capped C18 columns with high-purity silica are designed to minimize these secondary interactions and provide improved peak shape for basic compounds.[3]

Phenyl-Hexyl Columns: An Alternative Selectivity for Aromatic Compounds

Phenyl-Hexyl columns offer a different flavor of reversed-phase chromatography. The stationary phase consists of a phenyl ring attached to the silica surface via a six-carbon alkyl chain.

Mechanism of Separation: Phenyl-Hexyl columns retain analytes through a combination of hydrophobic interactions from the hexyl linker and π-π interactions between the phenyl rings of the stationary phase and aromatic or unsaturated analytes.[4][5] These π-π interactions can provide unique selectivity for aromatic compounds that is not achievable with purely aliphatic phases like C18.[6]

Performance Characteristics for this compound:

  • Retention and Selectivity: The aromatic ring of this compound can engage in π-π interactions with the phenyl-hexyl stationary phase, leading to enhanced retention and potentially different elution orders compared to a C18 column.[5] This alternative selectivity is particularly valuable for separating aromatic isomers or compounds with similar hydrophobicity but different aromatic character. The choice of organic modifier in the mobile phase can also influence selectivity on phenyl phases; methanol tends to enhance π-π interactions, while acetonitrile can suppress them.[6]

  • Peak Shape: Similar to C18 columns, the quality of the base silica and the end-capping of the stationary phase are crucial for obtaining good peak shapes for basic analytes like aromatic amines. Modern phenyl-hexyl columns are designed to deliver excellent peak symmetry.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: Taming Polar Analytes

HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[7] HILIC stationary phases are polar (e.g., bare silica, amide, zwitterionic) and are used with a mobile phase rich in a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.

Mechanism of Separation: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is primarily based on a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[7] Polar analytes partition more into the stationary aqueous layer and are more strongly retained.

Performance Characteristics for this compound:

  • Retention: The polar primary amine group of this compound makes it a suitable candidate for HILIC. It is expected to be well-retained on a HILIC column, offering an orthogonal separation to reversed-phase methods.

  • Selectivity: HILIC provides a different selectivity profile compared to reversed-phase chromatography, separating compounds based on their polarity and hydrophilicity.[7] This can be highly advantageous for resolving polar impurities that co-elute with the main peak in reversed-phase systems. Zwitterionic HILIC phases, such as the Agilent InfinityLab Poroshell 120 HILIC-Z, are particularly effective for retaining and separating charged and highly polar compounds.[8][9]

  • Mobile Phase Considerations: HILIC methods use a high percentage of organic solvent, which can be beneficial for mass spectrometry (MS) detection due to enhanced desolvation efficiency. The choice of buffer and its pH in the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[10]

Performance Data Summary

To provide a clearer comparison, the following table summarizes the expected performance characteristics of each column type for the separation of this compound.

FeatureC18 ColumnPhenyl-Hexyl ColumnHILIC Column
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic & π-π InteractionsHydrophilic Partitioning
Expected Retention ModerateModerate to StrongStrong
Selectivity Driver HydrophobicityHydrophobicity & AromaticityPolarity & Hydrophilicity
Potential for Peak Tailing Possible with older columnsPossible with older columnsGenerally good peak shape for polar bases
Orthogonality to RPLC -ModerateHigh
Ideal for... General purpose, initial method developmentAromatic compounds, alternative selectivity to C18Polar compounds, RPLC-unretained impurities

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the analysis of this compound using a Phenyl-Hexyl column, which often provides a good balance of retention and unique selectivity for such aromatic compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizing the Workflow and Interactions

To better illustrate the experimental process and the underlying chemical interactions, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Weigh Sample dissolve Dissolve in 50:50 A:B start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 5 µL filter->inject Prepared Sample column Phenyl-Hexyl Column (4.6x150mm, 3.5µm) inject->column detect UV Detection (254 nm) column->detect data Data Analysis detect->data Chromatogram

Caption: Experimental workflow for the HPLC analysis of this compound.

interaction_mechanisms cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl Column cluster_HILIC HILIC Column Analyte This compound Aromatic Ring Amine Group Carbamate Group C18 C18 Stationary Phase Hydrophobic Interaction Analyte:f2->C18 Hydrophobic Phenyl Phenyl-Hexyl Stationary Phase Hydrophobic + π-π Interactions Analyte:f0->Phenyl π-π Interaction HILIC Polar Stationary Phase Hydrophilic Partitioning Analyte:f1->HILIC Polar Interaction

Caption: Dominant interaction mechanisms between the analyte and different stationary phases.

Conclusion and Recommendations

The selection of the optimal analytical column for the separation of this compound is a nuanced decision that depends on the specific analytical goals.

  • For routine analysis and initial method development, a modern, high-purity, end-capped C18 column is a reliable starting point, offering good retention and efficiency.

  • When enhanced selectivity for aromatic impurities or an alternative elution profile is required, a Phenyl-Hexyl column is an excellent choice. The potential for π-π interactions provides a powerful tool for resolving closely related aromatic compounds.

  • For the analysis of highly polar impurities or when orthogonality to reversed-phase methods is paramount, a HILIC column offers a unique and effective solution.

It is strongly recommended to screen all three column chemistries during method development to identify the most suitable stationary phase that provides the desired resolution, peak shape, and run time for your specific application. By understanding the underlying separation mechanisms, you can rationally select the most appropriate column and optimize the mobile phase conditions to achieve a robust and reliable analytical method.

References

  • Agilent Technologies. (n.d.). Agilent InfinityLab Poroshell 120 HILIC Columns. Retrieved from [Link][8]

  • Agilent Technologies. (n.d.). InfinityLab Poroshell 120 HILIC. Retrieved from [Link][11]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Agilent Poroshell HILIC-Z HPLC Columns. Retrieved from [Link][9]

  • Neta Scientific. (n.d.). 683975-324 | Agilent Technologies Infinitylab Poroshell 120 Hilic-Z, 3 ? 150 Mm, 2.7 ?M. Retrieved from [Link][12]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link][4]

  • imChem. (n.d.). XSelect HPLC Columns. Retrieved from [Link][3]

  • PubMed. (2022). [Determination of nine organic amine compounds in CO2 absorption liquid by hydrophilic interaction liquid chromatography-electrostatic field orbitrap high resolution mass spectrometry]. Retrieved from [Link][10]

  • ResearchGate. (2004). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link][13]

  • PubMed. (2010). Determination of aromatic amines in aqueous extracts of polyurethane foam using hydrophilic interaction liquid chromatography and mass spectrometry. Retrieved from [Link][14]

  • Waters Corporation. (n.d.). XSelect CSH & HSS Columns. Retrieved from [Link][15]

  • HPLC-MART. (n.d.). Xselect Phenyl-Hexyl - WATERS - Reversed-Phase. Retrieved from [Link][16]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link][5]

  • Waters Corporation. (n.d.). WATERS COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide. Retrieved from [Link][17]

  • Varian, Inc. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Retrieved from [Link][18]

  • ResearchGate. (2021). (PDF) Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. Retrieved from [Link][19]

  • Longdom Publishing. (n.d.). A Short Note on Chromatography: Its Types and Applications. Retrieved from [Link][20]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link][1]

  • Springer. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link][21]

  • ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Retrieved from [Link][22]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link][6]

  • ResearchGate. (2022). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link][23]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link][24]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link][2]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link][25]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the discovery process to the entire lifecycle of the chemicals we handle. The proper disposal of research chemicals is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe and compliant disposal of methyl N-(4-aminophenyl)-N-methylcarbamate (CAS No. 6465-03-8), a compound belonging to the carbamate class of chemicals. The procedures outlined herein are designed to be a self-validating system, ensuring that each step mitigates risk and adheres to established safety standards.

Hazard Profile and Risk Assessment

Understanding the specific hazards of a substance is the critical first step in determining appropriate handling and disposal procedures. This compound presents several health hazards that necessitate careful management.[1][2] Carbamates as a class are recognized for their potential anticholinesterase activity, and while this specific compound's toxicological profile is not as extensively documented as commercial pesticides, prudence dictates treating it with the caution afforded to its chemical class.[3][4]

Table 1: Chemical and Hazard Identification

PropertyValueSource(s)
Chemical Name This compound[1][5]
CAS Number 6465-03-8[1][2][6]
Molecular Formula C₈H₁₀N₂O₂[1][6]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Signal Word Warning[1][2]

The causality behind these hazards lies in the compound's reactivity and ability to interfere with biological systems. Skin and eye irritation are direct consequences of chemical interaction with tissues, while oral toxicity points to systemic effects after absorption. Therefore, the primary goal of our disposal plan is to prevent any unintended contact or environmental release.

Pre-Disposal Procedures: Handling and Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Required Personal Protective Equipment (PPE)

To mitigate the risks outlined in Table 1, the following PPE is mandatory when handling this compound in any form, including as a waste product.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles. This is non-negotiable due to the compound's classification as a serious eye irritant.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact, as the substance is a known skin irritant.[1][2]

  • Protective Clothing: A standard laboratory coat is required to protect against incidental splashes.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation, which may cause respiratory irritation.[2][7]

Waste Segregation and Storage

Improper segregation of chemical waste is a common cause of laboratory incidents. To ensure safety, all waste streams containing this compound must be kept separate from incompatible materials.

  • Incompatibilities: Avoid mixing with strong oxidizing agents, strong acids, and strong bases.[8] Such mixing can lead to vigorous, uncontrolled reactions.

  • Waste Container: Collect waste in a designated, sturdy, and leak-proof container that is chemically compatible with the carbamate.[9][10] The original product container is often an excellent choice for waste collection.[10][11]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[10] The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."

  • Storage: Waste containers must be kept tightly sealed except when adding waste.[9] They should be stored in a designated Satellite Accumulation Area (SAA), away from sinks or floor drains, and within secondary containment (such as a plastic bin) to contain any potential leaks.[10][12]

Step-by-Step Disposal Protocols

The following protocols provide a clear, procedural pathway for managing different waste streams associated with this chemical.

Disposal of Unused or Waste Product (Solid/Liquid)

This protocol applies to the pure chemical, reaction mixtures, or solutions containing this compound.

  • Prepare for Handling: Don the required PPE and ensure work is performed in a chemical fume hood.

  • Select Waste Container: Obtain a pre-labeled hazardous waste container as described in section 2.2.

  • Transfer Waste: Carefully transfer the chemical waste into the container using a funnel for liquids or a scoop/spatula for solids. Avoid creating dust.

  • Seal and Store: Securely cap the container. Wipe the exterior of the container clean of any contamination. Place it in its designated secondary containment within the SAA.

  • Arrange for Pickup: Once the container is full, or if work on the project is complete, schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department.[9][12]

Decontamination and Disposal of Empty Containers

An "empty" container is not truly empty until decontaminated. Trace residues can pose a significant hazard.

  • Initial Assessment: Ensure the container is as empty as possible through normal means (e.g., scraping, pouring). If significant solid residue remains that cannot be removed, the container must be disposed of as hazardous waste.[11]

  • Triple Rinse Protocol:

    • Select a suitable solvent in which the carbamate is soluble.

    • Add a small amount of the solvent to the container, secure the cap, and rinse thoroughly, ensuring the solvent contacts all interior surfaces.

    • Crucially, decant this first rinseate into your designated hazardous waste container for this compound. [9] This first rinse is considered hazardous.

    • Repeat the rinse two more times. Subsequent rinseates may be permissible for drain disposal depending on local regulations, but the most prudent course is to collect all three as hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried in a fume hood, the container is considered decontaminated.[11] Deface or completely remove the original chemical label.[9][11] The container can now be disposed of in the appropriate receptacle (e.g., glass disposal box).[11]

Disposal of Contaminated Lab Debris

Disposable items contaminated with trace amounts of the chemical must also be managed as hazardous waste.

  • Collection: Place items such as contaminated gloves, weigh boats, and paper towels into a designated solid hazardous waste container or a properly labeled, sealed bag (Note: some institutions prohibit bags; check local policy).[13]

  • Labeling: The container must be labeled "Hazardous Waste" and list "this compound contaminated debris."

  • Disposal: This waste stream should be collected by your institution's EHS department along with other chemical waste.[13]

Disposal_Workflow start Generate Waste Containing This compound decision What is the waste type? start->decision pure Unused Product or Reaction Waste decision->pure  Product/  Mixture   container Empty Container decision->container  Container   debris Contaminated Debris (Gloves, Paper, etc.) decision->debris  Debris   collect_pure Collect in Labeled Hazardous Waste Container pure->collect_pure triple_rinse Perform Triple-Rinse Protocol (Sec 3.2) container->triple_rinse collect_debris Collect in Labeled Solid Hazardous Waste Container debris->collect_debris ehs_pickup Arrange EHS Pickup collect_pure->ehs_pickup rinse_waste Collect First Rinseate as Hazardous Waste triple_rinse->rinse_waste dispose_container Deface Label & Dispose of Clean Container triple_rinse->dispose_container collect_debris->ehs_pickup rinse_waste->ehs_pickup

Caption: Disposal decision workflow for different waste streams.

Emergency Procedures: Spills and Exposure

Preparedness is key to mitigating the impact of an accidental release.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention from an ophthalmologist.

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don your full PPE.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb a liquid spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • For any significant spill, or if you are ever in doubt, contact your institution's EHS emergency line immediately.[9]

The Regulatory Landscape: Adherence to Federal Standards

The procedures detailed in this guide are designed to comply with the framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Carbamate wastes are specifically regulated, and the EPA has established Land Disposal Restrictions (LDRs) that dictate how these wastes must be treated before they can be landfilled.[14]

The ultimate disposal method, handled by a licensed hazardous waste facility, will likely involve high-temperature incineration or another approved chemical degradation technology to destroy the hazardous components of the waste.[3][15] By following the segregation, labeling, and containment procedures in your lab, you ensure that the waste is properly profiled and can be managed safely and effectively by the disposal facility, in full compliance with federal and state law.

Triple_Rinse_Procedure start Start: Empty Container with Residue rinse1 Rinse 1: Add Solvent, Agitate Thoroughly start->rinse1 collect1 Decant Rinseate into Hazardous Waste Container rinse1->collect1 rinse2 Rinse 2: Add Fresh Solvent, Agitate Thoroughly collect1->rinse2 collect2 Decant Rinseate into Same Hazardous Waste Container rinse2->collect2 rinse3 Rinse 3: Add Fresh Solvent, Agitate Thoroughly collect2->rinse3 collect3 Decant Rinseate into Same Hazardous Waste Container rinse3->collect3 dry Air Dry Container in Fume Hood collect3->dry deface Deface/Remove Original Label dry->deface dispose End: Dispose of Clean Container in Glass Waste deface->dispose

Caption: Step-by-step protocol for the triple-rinsing of empty containers.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley College of Chemistry. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • tert-butyl N-[(4-aminophenyl)methyl]carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • methyl N-(4-aminophenyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • SDS for Methyl (4-aminophenyl)carbamate. XiXisys.com. [Link]

  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Methyl carbamate. Chemos GmbH & Co.KG. [Link]

  • Carbaryl - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Land Disposal Restrictions. Federal Register. [Link]

  • Hazard Summary: Ammonium Carbamate. New Jersey Department of Health. [Link]

  • Recognition and Management of Pesticide Poisonings: Chapter 6 Carbamates. U.S. Environmental Protection Agency. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • NIOSH Method 5601: Organonitrogen Pesticides. U.S. Environmental Protection Agency. [Link]

  • Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl N-(4-aminophenyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel or specialized chemical compounds is a cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling methyl N-(4-aminophenyl)-N-methylcarbamate. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar carbamate compounds to establish a robust safety protocol. A thorough, site-specific risk assessment must always be conducted before commencing any work.

Understanding the Risks: Hazard Profile of Structurally Similar Carbamates

  • Acute Toxicity : Harmful if swallowed[1][2].

  • Skin Irritation : Causes skin irritation upon contact[1][2][3].

  • Serious Eye Irritation : Poses a significant risk of causing serious eye irritation[1][2][3][4][5][6][7].

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled as dust or aerosol[1][2].

  • Suspected Carcinogen : Some carbamates are suspected of causing cancer[4][5][6][7].

These potential hazards necessitate stringent adherence to personal protective equipment (PPE) protocols to minimize exposure and ensure a safe laboratory environment.

Mandatory Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is grounded in mitigating the specific hazards identified in analogous compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage[4][5][6][8].
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected before each use and replaced regularly. Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.Carbamates can be absorbed through the skin, causing irritation[1][2][3][8]. Protective gloves and clothing provide a crucial barrier to prevent direct contact.
Respiratory Protection Not typically required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood). If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (P3 type recommended) is necessary[4].Inhalation of dust or vapors may cause respiratory irritation[1][2]. Engineering controls are the primary method of exposure control, with respirators as a secondary measure.

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict operational workflow is critical for minimizing risk. This section provides procedural guidance for the safe handling and disposal of this compound.

Safe Handling Protocol
  • Preparation : Before handling, ensure all safety precautions have been read and understood[4][5][6][7]. Work in a well-ventilated area, preferably within a certified chemical fume hood[4][9]. Confirm that eyewash stations and safety showers are unobstructed and readily accessible[4][6].

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Handling the Compound : Avoid contact with eyes, skin, and clothing[4]. Minimize dust generation and accumulation[4]. Use grounding and bonding techniques for containers and receiving equipment to prevent static discharge[4][9].

  • Post-Handling : Thoroughly wash hands and face after handling the compound[4][5]. Remove and decontaminate or dispose of contaminated clothing immediately. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[2][8]. Do not eat, drink, or smoke in work areas[4][9][10].

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

  • Small Spills : For minor spills, dampen the solid material with water to prevent dust from becoming airborne. Carefully transfer the dampened material to a suitable, clean, dry, and sealed container for disposal. Use absorbent paper dampened with water to clean any remaining material[4][11].

  • General Spills : In the case of a larger spill, immediately evacuate the area and secure it. Follow established emergency procedures. Clean-up should only be performed by trained personnel wearing appropriate PPE. Sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and ensure adequate ventilation[4].

  • First Aid - Eyes : If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing[4][5][6]. If eye irritation persists, seek medical advice/attention[4][5][6][7].

  • First Aid - Skin : In case of skin contact, immediately wash the affected area with plenty of soap and water[4][6]. If skin irritation occurs, seek medical advice[4].

  • First Aid - Inhalation : If inhaled, move the person to fresh air and keep them comfortable for breathing[2][6].

  • First Aid - Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting[7][11]. Seek immediate medical attention[7][10].

Disposal Plan
  • Waste Disposal : All waste material containing this compound must be disposed of in accordance with local, state, and federal regulations. Dispose of the contents and container at an approved waste disposal plant[5]. Do not allow the product to enter drains[9].

  • Container Disposal : Handle uncleaned containers as you would the product itself.

Workflow Visualization

To further clarify the safe handling process, the following diagram outlines the key steps and decision points.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Information prep_risk->prep_sds prep_ppe Gather Required PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_don Don Appropriate PPE prep_eng->handle_don Proceed if Safe handle_weigh Weigh/Handle in Fume Hood handle_don->handle_weigh handle_minimize Minimize Dust Generation handle_weigh->handle_minimize post_decon Decontaminate Work Area handle_minimize->post_decon post_doff Doff and Dispose/Clean PPE post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_waste Segregate Chemical Waste post_wash->disp_waste disp_container Dispose of in Sealed, Labeled Container disp_waste->disp_container disp_compliance Follow Institutional Disposal Protocols disp_container->disp_compliance

Caption: Workflow for the safe handling of this compound.

Conclusion: Fostering a Culture of Safety

While this compound may not have a dedicated SDS, the principles of chemical safety, informed by data from analogous compounds, provide a clear path to safe handling. By understanding the potential hazards and rigorously applying the PPE and handling protocols outlined in this guide, researchers can mitigate risks and maintain a secure laboratory environment. Ultimately, a proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

  • Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • Benchchem.
  • Sigma-Aldrich.
  • PubChem.
  • XiXisys.com. GHS 11 (Rev.11) SDS Word 下载CAS: 6465-03-8 Name: Methyl (4-aminophenyl)
  • Fisher Scientific.
  • PubChem. tert-butyl N-[(4-aminophenyl)
  • Fisher Scientific.
  • Santa Cruz Biotechnology. methyl N-[4-(aminomethyl)
  • CymitQuimica.
  • NOAA.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • CarboSynUSA, Inc. tert-butyl N-[(4-aminophenyl)
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Chemos GmbH&Co.KG.
  • Restek. Carbamate Pesticides Standard (1X1 mL)
  • ITW Reagents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.